molecular formula C13H21NO3 B14164243 Trichocereine CAS No. 529-91-9

Trichocereine

Cat. No.: B14164243
CAS No.: 529-91-9
M. Wt: 239.31 g/mol
InChI Key: BTSKBPJWJZFTPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trichocereine, also known as N,N-Dimethylmescaline, is a naturally occurring phenethylamine alkaloid with the molecular formula C13H21NO3 and a molecular weight of 239.31 g·mol⁻¹ . It is structurally analogous to the classic psychedelic compound mescaline but is characterized by the addition of two methyl groups on the amine nitrogen . This structural difference is critical to its research profile. In contrast to mescaline, this compound has been found to lack significant psychoactive effects in humans even at substantial doses, making it a compound of high interest for studying structure-activity relationships (SAR) within the phenethylamine class . It has been reported that N-methylation of psychedelic phenethylamines, as seen with this compound, often eliminates hallucinogenic activity, providing a valuable model for neuropharmacological research . The compound was first isolated from the Trichocereus terscheckii cactus, where it is a major constituent, and has also been identified in other cacti including Gymnocalycium spp. and Turbinicarpus spp., as well as in the shrubs Acacia berlandieri and Acacia rigidula . Pre-clinical studies note that while it showed no activity in a conditioned avoidance test in rodents, it has been reported to substitute for mescaline in drug discrimination tests, and can produce excitatory and convulsive effects in animal models . Researchers value this compound for its utility in probing the mechanisms of phenethylamine interactions in the brain and for its role as a key chemical marker in the study of cactus alkaloids. This product is strictly For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

529-91-9

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

N,N-dimethyl-2-(3,4,5-trimethoxyphenyl)ethanamine

InChI

InChI=1S/C13H21NO3/c1-14(2)7-6-10-8-11(15-3)13(17-5)12(9-10)16-4/h8-9H,6-7H2,1-5H3

InChI Key

BTSKBPJWJZFTPQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

Foundational & Exploratory

Natural Sources of Trichocereine in Trichocereus Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichocereine, chemically known as N,N-dimethyl-3,4,5-trimethoxyphenethylamine, is a phenethylamine (B48288) alkaloid found within certain species of the Trichocereus (now often classified under Echinopsis) genus of cacti. It is the N,N-dimethylated analog of the more widely known psychedelic compound, mescaline. While an alkaloid of significant interest, comprehensive data on its natural occurrence, quantitative analysis, and biosynthesis has been historically sparse. This technical guide aims to consolidate the available scientific information on the natural sources of this compound in Trichocereus species, providing a resource for researchers in phytochemistry, pharmacology, and drug development.

Quantitative Analysis of this compound

Quantitative data on this compound concentrations in Trichocereus species is limited, with most studies focusing on the total alkaloid content or the primary alkaloid, mescaline. The most significant source of quantitative information comes from early research on Trichocereus terscheckii.

A seminal study by Reti and Castrillón in 1951 reported the total alkaloid content of Trichocereus terscheckii to range from 0.25% to 1.2% of the plant's dry weight.[1] This study also noted a typical ratio of this compound to mescaline of 5:1.[1] In some specimens with higher total alkaloid content, mescaline was reportedly absent, suggesting this compound was the sole major alkaloid.[1] Another study determined the total alkaloid concentration in fresh tissue of T. terscheckii to be approximately 0.33 mg/g (wet weight) or 4.50 mg/g (dry weight).[2]

Based on these findings, an estimated concentration of this compound in Trichocereus terscheckii can be calculated.

Table 1: Quantitative Data of Alkaloids in Trichocereus terscheckii

Plant MaterialTotal Alkaloid Content (% of Dry Weight)This compound to Mescaline RatioEstimated this compound Content (% of Dry Weight)Plant Part AnalyzedReference
Trichocereus terscheckii0.25% - 1.2%~ 5:10.21% - 1.0%Whole plantReti & Castrillón, 1951[1]
Trichocereus terscheckii0.45%Not SpecifiedNot SpecifiedWhole plant (dry)Corio et al., 2013[2]

Note: The estimated this compound content is calculated based on the 5:1 ratio of this compound to mescaline within the total alkaloid fraction. This is an approximation and may vary between individual plant specimens.

The 1951 study by Reti and Castrillón also provided valuable insights into the distribution of total alkaloids within different tissues of Trichocereus terscheckii, which has implications for the targeted extraction of this compound.[1][3]

Table 2: Distribution of Total Alkaloids in Trichocereus terscheckii

Plant TissuePercentage of Total Alkaloids
Inner Core (Parenchymal Tissues)45%
Green Outer Tissue (Epidermis)29%
Intermediate Tissue26%

Experimental Protocols

Extraction of Alkaloids from Trichocereus Species

The following is a detailed protocol for the acid-base extraction of alkaloids from Trichocereus tissue, adapted from modern phytochemical procedures.[4][5]

Materials:

Procedure:

  • Maceration: Weigh 10 g of dried, powdered Trichocereus tissue and place it in a flask. Add 100 mL of methanol and stir for 24 hours at room temperature.

  • Filtration: Filter the methanolic extract through filter paper to remove the plant material.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until a viscous extract remains.

  • Acidification: Dissolve the extract in 50 mL of 0.1 M HCl. This will protonate the alkaloids, making them soluble in the aqueous acidic solution.

  • Defatting: Transfer the acidic solution to a separatory funnel and wash with 50 mL of dichloromethane to remove non-polar compounds. Discard the organic layer. Repeat this step twice.

  • Basification: Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide. This will deprotonate the alkaloids, making them soluble in organic solvents.

  • Alkaloid Extraction: Extract the alkaloids from the basified aqueous solution with 50 mL of dichloromethane. Collect the organic layer. Repeat the extraction twice more with fresh dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the sodium sulfate and concentrate the filtrate to dryness under reduced pressure to yield the crude alkaloid extract.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative GC-MS protocol for the analysis of phenethylamine alkaloids, which can be optimized for the quantification of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Final hold: 5 minutes at 280°C

  • Injection Volume: 1 µL

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-500

Quantification:

  • Prepare a standard curve using a certified reference standard of this compound.

  • Dissolve the crude alkaloid extract in a suitable solvent (e.g., methanol) at a known concentration.

  • Analyze the standards and samples by GC-MS.

  • Quantify this compound in the samples by comparing the peak area of the characteristic ion of this compound with the standard curve. The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns that can be used for its identification.[2]

Biosynthesis of this compound

The biosynthesis of this compound begins with the amino acid L-tyrosine and proceeds through the well-established pathway for mescaline formation. The final step involves the N,N-dimethylation of mescaline. While the specific enzymes responsible for this final step in Trichocereus have not been definitively characterized, recent research in the related cactus Lophophora williamsii (peyote) has identified an N-methyltransferase with broad substrate specificity, capable of producing N-methylated phenethylamines.[4] This provides a strong model for the likely enzymatic activity in Trichocereus.

The proposed biosynthetic pathway is as follows:

  • Hydroxylation: L-tyrosine is hydroxylated to L-DOPA.

  • Decarboxylation: L-DOPA is decarboxylated to dopamine.

  • Series of Hydroxylations and O-Methylations: Dopamine undergoes a series of hydroxylation and O-methylation steps to form 3,4,5-trimethoxyphenethylamine (mescaline).

  • N-Methylation: Mescaline is sequentially N-methylated to N-methylmescaline.

  • N,N-Dimethylation: N-methylmescaline is further N-methylated to form N,N-dimethylmescaline (this compound). This step is likely catalyzed by a phenethylamine N-methyltransferase.

Visualizations

Trichocereine_Biosynthesis Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopamine Dopamine DOPA->Dopamine Decarboxylation Intermediates Hydroxylation & O-Methylation Steps Dopamine->Intermediates Mescaline Mescaline Intermediates->Mescaline N_Methylmescaline N-Methylmescaline Mescaline->N_Methylmescaline N-Methyltransferase This compound This compound N_Methylmescaline->this compound N-Methyltransferase Alkaloid_Extraction_Workflow Plant_Material Dried, Powdered Trichocereus Tissue Maceration Maceration with Methanol Plant_Material->Maceration Filtration Filtration Maceration->Filtration Evaporation1 Solvent Evaporation Filtration->Evaporation1 Acidification Dissolution in 0.1 M HCl Evaporation1->Acidification Defatting Wash with Dichloromethane Acidification->Defatting Basification Basification with NH4OH (pH 9-10) Defatting->Basification Extraction Extraction with Dichloromethane Basification->Extraction Drying Drying and Concentration Extraction->Drying Crude_Extract Crude Alkaloid Extract Drying->Crude_Extract

References

An In-Depth Technical Guide on the Pharmacological Profile of N,N-dimethylmescaline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The scientific literature on the pharmacological profile of N,N-dimethylmescaline, also known as trichocereine, is notably limited. Despite a thorough search of available scientific databases, there is a significant scarcity of quantitative data regarding its receptor binding affinities, in vitro functional activity, and detailed pharmacokinetics. The following guide synthesizes the available information, primarily from older in vivo studies and contextual structure-activity relationship analyses of mescaline analogs. The absence of comprehensive data necessitates a qualitative rather than quantitative focus for much of this profile.

Introduction

N,N-dimethylmescaline (this compound) is a naturally occurring phenethylamine (B48288) alkaloid found in certain species of cacti, such as Trichocereus terscheckii.[1][2] It is the N,N-dimethylated analog of the classic psychedelic, mescaline. Structurally, it belongs to the substituted phenethylamine class. Due to its close structural relationship to mescaline, it has been a subject of interest in the study of structure-activity relationships (SAR) of psychedelic compounds. However, it has not been as extensively studied as its parent compound. This guide aims to provide a comprehensive overview of the currently known pharmacological characteristics of N,N-dimethylmescaline, while also highlighting the significant gaps in the existing research.

Synthesis and Characterization

Hypothetical Synthesis Workflow:

G Mescaline Mescaline (Starting Material) Reaction Reductive Amination Mescaline->Reaction Formaldehyde (B43269) Formaldehyde (2 eq.) + Reducing Agent (e.g., Sodium Cyanoborohydride) Formaldehyde->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification NDMM N,N-dimethylmescaline (Final Product) Purification->NDMM Characterization Characterization (NMR, MS, etc.) NDMM->Characterization G cluster_0 Cell Membrane 5HT2A 5-HT2A Receptor PLC Phospholipase C 5HT2A->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC PKC Activation DAG->PKC NDMM N,N-dimethylmescaline NDMM->5HT2A Binds to G NDMM N,N-dimethylmescaline NMM N-methylmescaline NDMM->NMM N-demethylation Deaminated_Metabolite Deaminated Metabolite NDMM->Deaminated_Metabolite MAO Mescaline Mescaline NMM->Mescaline N-demethylation NMM->Deaminated_Metabolite MAO Mescaline->Deaminated_Metabolite MAO

References

The Historical Discovery and Isolation of Trichocereine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichocereine, chemically known as N,N-dimethyl-3,4,5-trimethoxyphenethylamine or N,N-dimethylmescaline, is a phenethylamine (B48288) alkaloid first identified in the mid-20th century. As a close structural analog of the psychoactive compound mescaline, this compound has been a subject of scientific inquiry, primarily to understand the structure-activity relationships of psychedelic compounds. This technical guide provides an in-depth overview of the historical discovery, isolation, and characterization of this compound. It includes detailed experimental protocols derived from foundational scientific literature, a compilation of its physicochemical properties, and an exploration of its biosynthesis and pharmacological effects. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction

The study of psychoactive alkaloids from cacti has a rich history, deeply intertwined with ethnobotany and the development of modern pharmacology. While mescaline from the peyote cactus (Lophophora williamsii) is the most renowned of these compounds, a variety of other structurally related alkaloids exist within the Cactaceae family. One such alkaloid is this compound, the N,N-dimethylated analog of mescaline.

This whitepaper details the scientific journey of this compound, from its initial discovery in the Argentine cactus Trichocereus terscheckii to its chemical synthesis and pharmacological evaluation. By providing a consolidated source of technical information, including historical context, experimental procedures, and key data, this document aims to facilitate further research into the pharmacology of phenethylamines and the broader landscape of psychoactive natural products.

Historical Discovery and Early Research

This compound was first described in the scientific literature in 1935 by F. P. Ludueña. However, the most definitive early work on its isolation and characterization was conducted by the Argentine chemists L. Reti and J. A. Castrillón in 1951. Their research on the alkaloid content of Trichocereus terscheckii, a large columnar cactus native to Argentina, led to the isolation of both mescaline and a then-new alkaloid which they named this compound.

Their findings were significant as they established Trichocereus terscheckii as a source of mescaline and introduced a new, closely related natural product. Subsequent studies have confirmed the presence of this compound in other cacti species, including those from the Gymnocalycium and Turbinicarpus genera, as well as in some non-cactus plants like Acacia berlandieri and Acacia rigidula.

Early pharmacological investigations by Ludueña in the 1930s on this compound hydrochloride administered to humans, both orally (up to 9 mg/kg) and parenterally (up to 550 mg), reported a lack of the psychoactive effects characteristic of mescaline, with only minor gastric discomfort noted. Later studies in the 1960s by Vojtĕchovský and Krus with oral doses up to 800 mg suggested effects weaker than those of 400 mg of mescaline. These initial findings highlighted the significant impact of N,N-dimethylation on the pharmacological profile of mescaline.

Physicochemical Properties

This compound is a phenethylamine derivative with the chemical formula C₁₃H₂₁NO₃. Its properties are summarized in the table below.

PropertyValueReference
IUPAC Name N,N-dimethyl-2-(3,4,5-trimethoxyphenyl)ethanamine
Other Names N,N-dimethylmescaline, Trichocerine
CAS Number 529-91-9
Molecular Formula C₁₃H₂₁NO₃
Molar Mass 239.315 g/mol
Melting Point (HCl salt) 183-186 °C (as prisms)

Experimental Protocols

Isolation of this compound from Trichocereus terscheckii (Adapted from Reti and Castrillón, 1951)

This protocol is based on the classical acid-base extraction method for alkaloids.

Materials:

  • Dried and powdered Trichocereus terscheckii plant material

  • Ethanol (B145695) (95%)

  • Acetic acid

  • Hydrochloric acid (HCl), 10% solution

  • Sodium hydroxide (B78521) (NaOH) solution

  • Chloroform (B151607)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Extraction: Exhaustively extract the dried and powdered plant material with 95% ethanol containing a small amount of acetic acid.

  • Solvent Removal: Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to remove the ethanol.

  • Acidification: Acidify the aqueous residue with a 10% HCl solution. This step protonates the alkaloids, making them water-soluble.

  • Defatting: Extract the acidic aqueous solution with a nonpolar solvent like chloroform to remove fats, waxes, and other non-basic compounds. Discard the organic layer.

  • Basification: Make the acidic aqueous solution strongly alkaline with a NaOH solution. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Alkaloid Extraction: Extract the basic aqueous solution multiple times with chloroform. The alkaloids will partition into the organic layer.

  • Drying and Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, and filter. Evaporate the chloroform under reduced pressure to obtain the crude alkaloid mixture.

  • Separation: The separation of this compound from mescaline can be achieved by fractional crystallization of their salts (e.g., hydrochlorides) from a suitable solvent system, or by chromatographic techniques such as column chromatography or preparative thin-layer chromatography (TLC).

Alkaloid_Extraction_Workflow plant_material Dried & Powdered Trichocereus terscheckii extraction Acidified Ethanol Extraction plant_material->extraction filtration1 Filtration extraction->filtration1 concentration1 Solvent Evaporation (Rotary Evaporator) filtration1->concentration1 acidification Acidification (HCl) concentration1->acidification defatting Liquid-Liquid Extraction (with Chloroform) acidification->defatting basification Basification (NaOH) defatting->basification extraction2 Liquid-Liquid Extraction (with Chloroform) basification->extraction2 drying Drying (Na2SO4) extraction2->drying concentration2 Solvent Evaporation (Rotary Evaporator) drying->concentration2 crude_alkaloids Crude Alkaloid Mixture (this compound & Mescaline) concentration2->crude_alkaloids separation Separation (e.g., Fractional Crystallization or Chromatography) crude_alkaloids->separation This compound Purified this compound separation->this compound mescaline Purified Mescaline separation->mescaline

Figure 1: General workflow for the isolation of this compound from Trichocereus terscheckii.

Chemical Synthesis of this compound

A reported synthesis of this compound involves the N,N-dimethylation of mescaline.

Materials:

  • Mescaline

  • Methylating agent (e.g., dimethyl sulfate, methyl iodide)

  • Base (e.g., sodium carbonate, potassium carbonate)

  • Anhydrous solvent (e.g., acetone, methanol)

  • Reaction vessel with reflux condenser

  • Purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

  • Reaction Setup: Dissolve mescaline in an anhydrous solvent in a reaction vessel.

  • Addition of Base: Add a suitable base to the solution to deprotonate the primary amine of mescaline.

  • Methylation: Slowly add the methylating agent to the reaction mixture. The reaction is typically carried out at an elevated temperature under reflux.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as TLC, to determine the consumption of the starting material and the formation of the product.

  • Workup: After the reaction is complete, quench any excess methylating agent and filter the reaction mixture.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Biosynthesis

The biosynthesis of this compound is believed to follow a pathway similar to that of mescaline, with an additional N,N-dimethylation step. The precursor for this pathway is the amino acid L-tyrosine.

The proposed biosynthetic pathway involves the following key steps:

  • Hydroxylation: L-tyrosine is hydroxylated to L-DOPA.

  • Decarboxylation: L-DOPA is decarboxylated to dopamine (B1211576).

  • Hydroxylation and O-Methylation: A series of hydroxylation and O-methylation steps convert dopamine into mescaline.

  • N,N-Dimethylation: The final step is the N,N-dimethylation of mescaline to yield this compound. This reaction is catalyzed by one or more N-methyltransferase enzymes that use S-adenosyl methionine (SAM) as a methyl group donor. The presence of such enzymes with broad substrate specificity has been identified in peyote, suggesting a similar mechanism in Trichocereus species.

Trichocereine_Biosynthesis tyrosine L-Tyrosine dopa L-DOPA tyrosine->dopa Hydroxylation dopamine Dopamine dopa->dopamine Decarboxylation mescaline Mescaline dopamine->mescaline Hydroxylation & O-Methylation This compound This compound (N,N-Dimethylmescaline) mescaline->this compound N,N-Dimethylation enzyme1 Tyrosine Hydroxylase enzyme1->tyrosine enzyme2 DOPA Decarboxylase enzyme2->dopa enzyme3 Hydroxylases & O-Methyltransferases enzyme3->dopamine enzyme4 N-Methyltransferase(s) (SAM as methyl donor) enzyme4->mescaline

Figure 2: Proposed biosynthetic pathway of this compound from L-Tyrosine.

Pharmacology and Signaling Pathways

The pharmacology of this compound is primarily understood in comparison to its parent compound, mescaline. The addition of the two methyl groups to the amine nitrogen significantly alters its interaction with biological targets.

Psychoactivity

As mentioned, early studies in humans found this compound to be largely devoid of the psychedelic effects associated with mescaline, even at high doses. This is a crucial finding in the structure-activity relationship of phenethylamine psychedelics, suggesting that the unsubstituted primary amine is important for activity at the key serotonin (B10506) receptors responsible for the psychedelic experience.

Central Nervous System Effects in Animal Models

Animal studies have yielded more complex results. In rodent drug discrimination studies, this compound has been shown to substitute for mescaline, indicating that it can produce some interoceptive cues similar to mescaline. However, it was only a transient substitute when administered directly into the brain (intracerebroventricularly). Other reported effects in animals include convulsions in cats and amphetamine-like excitation in rodents. This compound showed no activity in conditioned avoidance tests in rodents.

Signaling Pathways

The primary molecular target of classic psychedelics like mescaline is the serotonin 5-HT₂A receptor. It is hypothesized that the lack of psychoactivity of this compound is due to a significantly reduced affinity or efficacy at this receptor. The bulky N,N-dimethyl group may sterically hinder the optimal binding of the molecule to the 5-HT₂A receptor's active site.

While specific receptor binding data for this compound is scarce, it is plausible that it may interact with other monoamine receptors, contributing to the observed stimulant-like effects in animals. The signaling cascade downstream of 5-HT₂A receptor activation by classic psychedelics involves G-protein coupling and modulation of intracellular signaling pathways, including phospholipase C and subsequent increases in inositol (B14025) phosphates and intracellular calcium. The extent to which this compound engages this or other signaling pathways remains an area for further investigation.

Trichocereine_Signaling_Hypothesis cluster_mescaline Mescaline Signaling cluster_this compound This compound Signaling (Hypothesized) mescaline Mescaline receptor_m 5-HT2A Receptor mescaline->receptor_m High Affinity Binding g_protein_m Gq/11 Activation receptor_m->g_protein_m plc_m PLC Activation g_protein_m->plc_m downstream_m Psychoactive Effects plc_m->downstream_m This compound This compound receptor_t 5-HT2A Receptor This compound->receptor_t Low Affinity/ Steric Hindrance other_receptors Other Monoamine Receptors? This compound->other_receptors downstream_t Weak or No Psychoactive Effects receptor_t->downstream_t stimulant_effects Stimulant-like Effects (in animals) other_receptors->stimulant_effects

Figure 3: Hypothesized differential signaling of Mescaline vs. This compound at the 5-HT2A receptor.

Conclusion

This compound stands as an important molecule in the study of phenethylamine alkaloids. Its discovery and subsequent characterization have provided valuable insights into the structure-activity relationships governing the psychoactive properties of this class of compounds. The stark difference in pharmacological effects between mescaline and its N,N-dimethylated counterpart, this compound, underscores the critical role of the amine substituent in mediating interactions with the 5-HT₂A receptor.

This technical guide has consolidated the key historical, chemical, and pharmacological information on this compound. The detailed protocols and compiled data serve as a foundation for future research. Further investigation into the specific receptor binding profile and downstream signaling of this compound is warranted to fully elucidate its pharmacological mechanism of action. Such studies will not only enhance our understanding of this particular alkaloid but also contribute to the broader knowledge of how subtle structural modifications can dramatically alter the biological activity of psychoactive compounds.

An In-depth Technical Guide on Trichocereine and its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichocereine, also known as N,N-dimethylmescaline, is a phenethylamine (B48288) alkaloid found in various cacti species. As a structural analog of the classic psychedelic mescaline, this compound has been a subject of scientific interest to understand the structure-activity relationships within this class of compounds. This technical guide provides a comprehensive overview of this compound and its key structural analogs, focusing on their chemical properties, pharmacological activities, and the underlying signaling pathways. Quantitative data on receptor binding affinities and functional potencies are presented in structured tables for comparative analysis. Detailed experimental protocols for relevant assays are provided to facilitate further research in this area.

Introduction

Phenethylamine and its derivatives represent a broad class of neuroactive compounds with diverse pharmacological effects. Mescaline (3,4,5-trimethoxyphenethylamine), a naturally occurring psychedelic found in peyote cactus (Lophophora williamsii), has been used for centuries in traditional ceremonies and has been a cornerstone in the study of serotonergic hallucinogens.[1][2] this compound (N,N-dimethyl-3,4,5-trimethoxyphenethylamine) is a close structural analog of mescaline, differing by the presence of two methyl groups on the terminal amine.[3] This N,N-dimethylation significantly alters its pharmacological profile, rendering it largely non-psychoactive in humans at typical mescaline dosages.[3]

Understanding the pharmacological distinctions between mescaline, N-methylmescaline, and this compound is crucial for elucidating the structural requirements for 5-HT2A receptor activation and the subsequent induction of psychedelic effects. This guide delves into the available scientific literature to provide a detailed technical overview for researchers in pharmacology, medicinal chemistry, and drug development.

Chemical Structures and Properties

The core structure of the compounds discussed is the phenethylamine backbone. The key structural variations involve methylation at the terminal amine group.

  • Mescaline: 3,4,5-trimethoxyphenethylamine

  • N-Methylmescaline: N-methyl-3,4,5-trimethoxyphenethylamine

  • This compound: N,N-dimethyl-3,4,5-trimethoxyphenethylamine

Quantitative Pharmacological Data

The primary molecular target for classic psychedelics is the serotonin (B10506) 2A receptor (5-HT2A), a G protein-coupled receptor (GPCR).[4] The affinity and efficacy at this receptor are critical determinants of a compound's psychoactive potential. The following tables summarize the available quantitative data for mescaline and its N-methylated analogs.

Table 1: Receptor Binding Affinities (Ki in nM)

Compound5-HT2A ReceptorReference
Mescaline~2,240 nM (A2 value)[5]
N-Methylmescaline~5,250 nM (A2 value)[5]
This compound (N,N-dimethylmescaline)Data not available in reviewed literature

Note: A2 values are a measure of antagonist potency, presented here as an indicator of affinity.

Table 2: Functional Potency (EC50 in nM) at the 5-HT2A Receptor

CompoundCalcium Flux AssayIP1 Accumulation AssayReference
MescalineData available for analogs, but not consistently for mescaline itself in the reviewed literature.Data available for analogs, but not consistently for mescaline itself in the reviewed literature.[2][6]
N-MethylmescalineData not available in reviewed literatureData not available in reviewed literature
This compound (N,N-dimethylmescaline)Data not available in reviewed literatureData not available in reviewed literature

Note: While specific EC50 values for mescaline were not consistently found in the initial search, studies on its analogs suggest it is a partial agonist at the 5-HT2A receptor.[2][6]

Signaling Pathways

The activation of the 5-HT2A receptor by an agonist like mescaline initiates a cascade of intracellular events. The canonical signaling pathway involves the coupling of the receptor to the Gq/G11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Agonist (e.g., Mescaline) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds G_protein Gq/G11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Caption: Canonical 5-HT2A Receptor Signaling Pathway.

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the N,N-dimethylation of mescaline. A general procedure is outlined below, based on established chemical principles.

Workflow for this compound Synthesis

Synthesis_Workflow Mescaline Mescaline Reaction Reaction Mixture Mescaline->Reaction Methylating_Agent Methylating Agent (e.g., Methyl Iodide) Methylating_Agent->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Work-up This compound This compound Purification->this compound Isolation

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve mescaline hydrochloride in a suitable solvent such as acetonitrile.

  • Addition of Base: Add a weak base, for example, potassium carbonate, to neutralize the hydrochloride and deprotonate the amine.

  • Methylation: Add an excess of a methylating agent, such as methyl iodide, to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, filter the mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., a mixture of dichloromethane (B109758) and methanol) to isolate the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT2A receptor using [3H]ketanserin as the radioligand.[7][8]

Workflow for Radioligand Binding Assay

Binding_Assay_Workflow Membrane_Prep Receptor Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand [³H]Ketanserin Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC₅₀, Ki) Scintillation->Data_Analysis

Caption: Workflow for a 5-HT2A radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes from a source expressing the 5-HT2A receptor (e.g., HEK293 cells stably expressing the human 5-HT2A receptor or rat cortical tissue). Homogenize the cells or tissue in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Membrane preparation, [3H]ketanserin (final concentration ~1-2 nM), and assay buffer.

    • Non-specific Binding: Membrane preparation, [3H]ketanserin, and a high concentration of a non-labeled competitor (e.g., 10 µM ketanserin).

    • Competition: Membrane preparation, [3H]ketanserin, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay

This protocol describes a method to measure the functional potency (EC50) of a test compound at the 5-HT2A receptor by quantifying the increase in intracellular calcium concentration upon receptor activation.[9][10]

Workflow for Calcium Flux Assay

Calcium_Flux_Workflow Cell_Plating Plate 5-HT2A Expressing Cells Dye_Loading Load with Calcium- Sensitive Dye Cell_Plating->Dye_Loading Compound_Addition Add Test Compound (e.g., this compound) Dye_Loading->Compound_Addition Fluorescence_Reading Measure Fluorescence (Kinetic Read) Compound_Addition->Fluorescence_Reading Data_Analysis Data Analysis (EC₅₀) Fluorescence_Reading->Data_Analysis

Caption: Workflow for a 5-HT2A calcium flux assay.

Detailed Protocol:

  • Cell Culture: Culture cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) in a suitable medium.

  • Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere and grow to confluency.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in a suitable assay buffer. Incubate the plate at 37°C for 30-60 minutes.

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Fluorescence Measurement: Use a fluorescence plate reader capable of kinetic reads and with automated injectors (e.g., FLIPR or FlexStation).

  • Data Acquisition: Establish a baseline fluorescence reading for each well. Inject the different concentrations of the test compound into the respective wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the maximum fluorescence response for each concentration of the test compound. Plot the fluorescence response against the logarithm of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Discussion and Future Directions

The available data, although limited for this compound itself, suggests that N,N-dimethylation of mescaline significantly reduces its affinity and efficacy at the 5-HT2A receptor, leading to a loss of psychedelic activity. The progressive decrease in serotonergic activity from mescaline to N-methylmescaline and presumably to this compound highlights the critical role of the unsubstituted or mono-substituted amine for potent 5-HT2A receptor interaction.

Future research should focus on obtaining robust quantitative data for this compound's binding affinity (Ki) and functional potency (EC50) at the 5-HT2A receptor and a broader panel of CNS targets. This will provide a more complete understanding of its pharmacological profile. Furthermore, investigating the potential for biased agonism at the 5-HT2A receptor, where a ligand differentially activates G-protein versus β-arrestin pathways, could offer insights into the structural determinants of psychedelic versus non-psychedelic 5-HT2A agonism. The detailed protocols provided in this guide offer a starting point for researchers to conduct these important investigations.

Conclusion

This compound and its structural analogs, N-methylmescaline and mescaline, provide a valuable chemical series for probing the structure-activity relationships of serotonergic phenethylamines. While mescaline is a well-established psychedelic, its N-methylated derivatives exhibit diminished or absent psychoactivity, likely due to reduced interaction with the 5-HT2A receptor. Further quantitative pharmacological characterization of this compound is warranted to solidify our understanding of its molecular pharmacology and to refine our models of ligand-receptor interactions at the 5-HT2A receptor. The methodologies and data presented in this technical guide are intended to support and stimulate further research in this fascinating area of neuropharmacology.

References

An In-depth Technical Guide to the Physicochemical Properties of Trichocereine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichocereine, also known as N,N-dimethyl-3,4,5-trimethoxyphenethylamine, is a phenethylamine (B48288) alkaloid found in various cacti species.[1] As the N,N-dimethylated analog of mescaline, its study is of significant interest in the fields of ethnobotany, pharmacology, and synthetic chemistry. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound hydrochloride. Due to the limited availability of specific experimental data for this compound hydrochloride, this guide incorporates data from closely related and structurally similar compounds, namely mescaline hydrochloride and phenethylamine hydrochloride, to provide a comparative and predictive context. All such instances are clearly indicated.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its formulation, delivery, and pharmacokinetic profile. This section details the key properties of this compound hydrochloride.

Chemical Structure and General Properties
  • IUPAC Name: N,N-dimethyl-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride[2]

  • Synonyms: this compound chloride, N,N-Dimethylmescaline HCl[2]

  • CAS Number: 54547-01-2[2]

  • Chemical Formula: C₁₃H₂₂ClNO₃[2]

  • Molecular Weight: 275.77 g/mol [2]

Quantitative Physicochemical Data

The following table summarizes the available and extrapolated quantitative physicochemical data for this compound hydrochloride.

PropertyValueRemarks and References
Melting Point (°C) Data not availableFor comparison, the melting point of mescaline hydrochloride is reported as 181-184°C[3][4] and phenethylamine hydrochloride is 217°C.[5]
Solubility Data not availableAs an amine hydrochloride salt, it is expected to be soluble in water and polar organic solvents like ethanol (B145695) and methanol. The free base is likely soluble in nonpolar organic solvents.[5]
pKa Data not availableThe pKa of the tertiary amine is a critical parameter. For comparison, the pKa of the primary amine in phenethylamine is 9.83.[5] The presence of electron-donating methoxy (B1213986) groups on the phenyl ring may slightly increase the basicity (and thus the pKa) compared to phenethylamine.
LogP (Octanol-Water Partition Coefficient) Data not availableThis value is crucial for predicting membrane permeability. The LogP of the free base would be higher than that of the hydrochloride salt.

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of this compound hydrochloride.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline substance, this occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

Procedure:

  • A small amount of dry this compound hydrochloride is finely ground using a mortar and pestle.

  • The open end of a capillary tube is tapped into the powdered sample to a depth of 2-3 mm.

  • The capillary tube is inverted and tapped gently to pack the sample into the sealed end.

  • The packed capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a rate of 10-20°C per minute for a rapid preliminary determination.

  • Once an approximate melting range is observed, the apparatus is allowed to cool.

  • A fresh sample is prepared and heated rapidly to about 20°C below the approximate melting point.

  • The heating rate is then reduced to 1-2°C per minute.

  • The temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. The shake-flask method is a common technique for determining equilibrium solubility.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Spectrophotometer (UV-Vis) or HPLC system

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • An excess amount of this compound hydrochloride is added to a known volume of the desired solvent (e.g., water, ethanol, chloroform) in a sealed vial.

  • The vials are agitated in a constant temperature water bath or incubator on an orbital shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, the samples are allowed to stand to allow for the settling of undissolved solid.

  • Aliquots of the supernatant are carefully removed and centrifuged to separate any remaining suspended solids.

  • The concentration of this compound hydrochloride in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry at a predetermined λmax or by HPLC with a suitable standard curve.

  • The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination by Potentiometric Titration

Principle: The pKa is the negative logarithm of the acid dissociation constant. For a tertiary amine like this compound, the pKa refers to the equilibrium between the protonated (conjugate acid) and the free base form. Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

  • Standardized solutions of hydrochloric acid and sodium hydroxide (B78521) (e.g., 0.1 M)

Procedure:

  • A known amount of this compound hydrochloride is accurately weighed and dissolved in a known volume of deionized water.

  • The solution is placed in a beaker with a stir bar, and the pH electrode is immersed.

  • The solution is titrated with a standardized solution of NaOH, added in small, precise increments from the burette.

  • After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded.

  • The titration is continued past the equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point.

UV-Visible Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The absorption is dependent on the electronic structure of the molecule and can be used for quantification and characterization.

Apparatus:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Suitable solvent (e.g., methanol, ethanol, or water)

Procedure:

  • A stock solution of this compound hydrochloride of known concentration is prepared in the chosen solvent.

  • A series of dilutions are made to prepare standard solutions of varying concentrations.

  • The spectrophotometer is blanked using the pure solvent.

  • The absorbance of each standard solution is measured over a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • A calibration curve is constructed by plotting absorbance at λmax versus concentration.

  • The absorbance of an unknown sample can then be measured, and its concentration determined from the calibration curve. The UV spectrum itself provides qualitative information about the chromophore. For phenethylamines, characteristic absorption bands are expected due to the benzene (B151609) ring.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule.

Apparatus:

  • Fourier Transform Infrared (FTIR) spectrometer

  • Sample holder (e.g., KBr pellet press or ATR accessory)

  • Potassium bromide (KBr), spectroscopic grade

  • Mortar and pestle (agate)

Procedure (KBr Pellet Method):

  • A small amount of this compound hydrochloride (1-2 mg) is mixed with approximately 100-200 mg of dry KBr powder in an agate mortar.

  • The mixture is finely ground to a uniform powder.

  • The powder is placed into a pellet die and pressed under high pressure to form a transparent or translucent pellet.

  • The KBr pellet is placed in the sample holder of the FTIR spectrometer.

  • A background spectrum of the empty sample compartment is collected.

  • The IR spectrum of the sample is recorded over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • The spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H stretch of the ammonium (B1175870) salt, C-H stretches of alkyl and aromatic groups, C=C stretches of the aromatic ring, and C-O stretches of the methoxy groups).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule by observing the behavior of their nuclei in a magnetic field. ¹H and ¹³C NMR are most common for organic molecules.

Apparatus:

  • NMR spectrometer

  • NMR tubes (5 mm)

  • Deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆)

  • Pipettes

Procedure:

  • Approximately 5-10 mg of this compound hydrochloride is dissolved in 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

  • The solution is filtered through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.

  • The NMR tube is capped and placed in the NMR spectrometer.

  • ¹H and ¹³C NMR spectra are acquired.

  • The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, are analyzed to elucidate the molecular structure.

Signaling Pathways and Biological Activity

This compound's structural similarity to mescaline suggests that its biological activity is likely mediated through interaction with the serotonergic system. While specific signaling pathways for this compound have not been extensively elucidated, it is hypothesized to interact with serotonin (B10506) receptors, particularly the 5-HT₁A and 5-HT₂A subtypes.

Postulated Interaction with 5-HT₁A Receptor

The 5-HT₁A receptor is a G-protein coupled receptor (GPCR) that typically couples to the Gαi/o protein. Activation of this receptor generally leads to an inhibitory cellular response.

G_protein_signaling cluster_membrane Plasma Membrane Receptor 5-HT1A Receptor G_protein Gαi/o (inactive) Receptor->G_protein Activates G_protein_active Gαi/o (active) G_protein->G_protein_active GDP -> GTP AC Adenylyl Cyclase Ligand This compound Ligand->Receptor Binds G_protein_active->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA PKA cAMP->PKA Activates Cellular_Response Inhibitory Cellular Response PKA->Cellular_Response Leads to

Caption: Postulated 5-HT₁A receptor signaling pathway for this compound.

Postulated Interaction with 5-HT₂A Receptor

The 5-HT₂A receptor is also a GPCR, but it typically couples to the Gαq protein, leading to an excitatory cellular response through the phospholipase C (PLC) pathway.

Gq_protein_signaling cluster_membrane Plasma Membrane Receptor 5-HT2A Receptor G_protein Gαq (inactive) Receptor->G_protein Activates G_protein_active Gαq (active) G_protein->G_protein_active GDP -> GTP PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand This compound Ligand->Receptor Binds G_protein_active->PLC Activates Ca2_release Ca²⁺ Release from ER IP3->Ca2_release PKC PKC DAG->PKC Activates Cellular_Response Excitatory Cellular Response Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Postulated 5-HT₂A receptor signaling pathway for this compound.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of this compound hydrochloride. While specific experimental data for this compound remains scarce, a robust framework for its characterization has been presented through detailed experimental protocols and comparison with structurally related molecules. The elucidation of its precise physicochemical profile is essential for advancing research into its pharmacological effects and potential applications. The provided diagrams of postulated signaling pathways offer a starting point for further investigation into its mechanism of action at the molecular level. Future research should focus on obtaining empirical data for the properties outlined in this guide to provide a more complete understanding of this intriguing alkaloid.

References

Distribution of Alkaloids in Trichocereus terscheckii: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the distribution, quantification, and analysis of alkaloids in Trichocereus terscheckii, a columnar cactus known to contain mescaline and other phenethylamine (B48288) alkaloids. The information presented herein is synthesized from published research to facilitate further scientific inquiry and drug development efforts.

Quantitative Distribution of Alkaloids

The concentration and relative abundance of alkaloids in Trichocereus terscheckii vary significantly across different tissues of the plant. Early studies, notably by Reti & Castrillón (1951), laid the groundwork for understanding this distribution. The primary alkaloids identified are mescaline and trichocereine, with the latter often being the major alkaloid constituent.[1][2]

Subsequent analyses have confirmed that the highest concentration of mescaline is typically found in the green, chlorophyll-rich tissues of the outer layer (epidermis and cortical parenchyma).[3] However, the bulk of the total alkaloids by mass is located in the more substantial central parenchymal tissues.[1][3] This is a critical consideration for efficient extraction and analysis.

The following table summarizes the quantitative data on alkaloid distribution as reported in the literature.

Plant TissueAlkaloid Content (% of Total Alkaloids)Alkaloid Concentration (Dry Weight)Key Alkaloids IdentifiedReference
Green Epidermis (Dry)29%Higher concentration by weightMescaline, this compoundReti & Castrillón, 1951[3]
Central Parts (including Cortical Parenchyma, Dry)45%Lower concentration by weightMescaline, this compoundReti & Castrillón, 1951[1][3]
Remaining Tissue (between Epidermis and Core)26%Not specifiedMescaline, this compoundInferred from Reti & Castrillón, 1951[1]
Whole PlantNot applicable0.25% - 1.2%Mescaline, this compoundReti & Castrillón, 1951[1][4]

It is important to note that alkaloid content can be highly variable depending on factors such as the age of the plant, growing conditions, and the specific cultivar.[5]

Experimental Protocols

The extraction and quantification of alkaloids from Trichocereus terscheckii typically involve a multi-step process, including sample preparation, extraction, and analysis.

Sample Preparation
  • Tissue Selection: Samples are typically taken from the chlorophyllaceous parenchymal tissue, which includes the skin and outer flesh, as this is where the highest concentration of mescaline is found.[6]

  • Drying: The collected plant material is dried to remove water. This can be done under a vacuum.[6]

  • Grinding: The dried tissue is then ground into a fine powder to increase the surface area for efficient extraction.[6]

Alkaloid Extraction

A common method for extracting alkaloids from the prepared cactus powder is a classic acid-base extraction.

  • Initial Extraction: The powdered plant material is extracted with an organic solvent, typically methanol (B129727), using a Soxhlet apparatus.[7]

  • Acidification: The resulting methanol extract is evaporated to an aqueous suspension and then acidified with hydrochloric acid (e.g., 10% HCl).[4] This protonates the alkaloids, making them soluble in the aqueous phase.

  • Liquid-Liquid Partitioning: The acidified aqueous solution is then washed with a non-polar organic solvent, such as dichloromethane (B109758) (CH2Cl2), to remove non-alkaloidal compounds.[4][7] The alkaloids remain in the aqueous acidic phase.

  • Basification and Re-extraction: The aqueous phase is then made basic, deprotonating the alkaloids and making them soluble in a non-polar organic solvent. The alkaloids are then extracted back into an organic solvent like dichloromethane.

  • Final Evaporation: The organic solvent containing the alkaloids is evaporated to yield a crude alkaloid extract.

Alkaloid Analysis and Quantification

The crude alkaloid extract is then analyzed to identify and quantify the specific alkaloids present.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate the different compounds in the extract and identify them based on their mass spectra.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a common method for quantifying the amount of a specific alkaloid, such as mescaline, in the extract.[7] A validated method using an internal standard (e.g., mescaline-d9) can provide accurate quantification.[6]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of alkaloids from Trichocereus terscheckii.

Alkaloid_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Alkaloid Extraction cluster_analysis Analysis & Quantification Tissue Cactus Tissue (Chlorophyllaceous Parenchyma) Drying Drying (Vacuum) Tissue->Drying Grinding Grinding (Fine Powder) Drying->Grinding Methanol_Extraction Methanol Extraction (Soxhlet) Grinding->Methanol_Extraction Acidification Acidification (HCl) Methanol_Extraction->Acidification Partitioning Liquid-Liquid Partitioning (Dichloromethane) Acidification->Partitioning Basification Basification & Re-extraction Partitioning->Basification Crude_Extract Crude Alkaloid Extract Basification->Crude_Extract GCMS GC-MS (Identification) Crude_Extract->GCMS HPLC HPLC (Quantification) Crude_Extract->HPLC

Caption: Workflow for the extraction and analysis of alkaloids from Trichocereus terscheckii.

Biosynthetic Pathways

Currently, there is a lack of detailed, publicly available research specifically outlining the signaling pathways for alkaloid biosynthesis in Trichocereus terscheckii. However, the biosynthetic precursors for mescaline and related phenethylamine alkaloids in other Trichocereus species are known to be amino acids, primarily tyrosine and phenylalanine. Further research is required to elucidate the specific enzymatic steps and regulatory networks involved in the biosynthesis of these compounds in T. terscheckii.

This guide serves as a foundational resource for researchers. The provided data and protocols can be adapted and built upon to further explore the rich phytochemistry of Trichocereus terscheckii and its potential applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Trichocereine from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichocereine (N,N-dimethylmescaline) is a phenethylamine (B48288) alkaloid and the primary alkaloid constituent of the cactus Trichocereus terscheckii. As a close structural analog of mescaline, the efficient and selective extraction of this compound is of significant interest for phytochemical and pharmacological research. These application notes provide detailed protocols for the extraction of this compound from plant material, focusing on classical acid-base extraction and a proposed solid-phase extraction (SPE) method. This document also presents a summary of quantitative data from the literature to guide researchers in selecting an appropriate extraction strategy.

Introduction

This compound, or N,N-dimethyl-3,4,5-trimethoxyphenethylamine, is a naturally occurring alkaloid found in several species of cacti, with the highest concentrations reported in Trichocereus terscheckii[1]. It is the N,N-dimethylated analog of the psychedelic compound mescaline. Unlike mescaline, this compound is reported to have weak or no psychoactive effects in humans at comparable doses[1]. The primary source of this compound is the cactus Trichocereus terscheckii, where it constitutes the major alkaloid, with a reported total alkaloid content of 0.25% to 1.2% of the dry weight of the plant material. The typical ratio of this compound to mescaline in this species is approximately 5:1.

The extraction of this compound from plant material is a critical step for its isolation, characterization, and further investigation. The choice of extraction method can significantly impact the yield, purity, and overall efficiency of the process. This document outlines two primary methodologies: a traditional acid-base liquid-liquid extraction and a more modern solid-phase extraction technique.

Quantitative Data on Alkaloid Extraction

The selection of an extraction method is often guided by factors such as yield, purity, solvent consumption, and extraction time. While specific comparative studies on this compound extraction are limited, the following tables summarize relevant quantitative data for general alkaloid extraction from cacti and other medicinal plants to provide a basis for comparison.

Table 1: Total Alkaloid Content in Trichocereus terscheckii

Plant MaterialAlkaloid Content (% of dry weight)This compound to Mescaline RatioReference
Trichocereus terscheckii0.25 - 1.2%~ 5:1

Table 2: Comparison of General Alkaloid Extraction Methods

Extraction MethodTypical Yield (%)Typical Purity (%)Solvent Consumption (mL/g)Extraction TimeKey AdvantagesLimitations
Maceration1.0 - 2.065 - 7510 - 2024 - 72 hoursSimple, low cost, suitable for thermolabile compounds.Time-consuming, high solvent usage, lower efficiency.
Soxhlet Extraction1.5 - 2.570 - 8010 - 154 - 24 hoursHigher efficiency than maceration, continuous process.Can degrade thermolabile compounds.
Ultrasound-Assisted Extraction (UAE)2.0 - 3.080 - 905 - 100.5 - 1 hourReduced extraction time and solvent consumption, improved efficiency.Requires specialized equipment.
Microwave-Assisted Extraction (MAE)2.5 - 3.585 - 955 - 100.25 - 0.5 hoursVery short extraction time, high efficiency.Requires specialized equipment, potential for localized heating.
Solid-Phase Extraction (SPE)> 90 (recovery)HighLow< 1 hourHigh selectivity, low solvent usage, easily automated.Higher cost of consumables, requires method development.

Experimental Protocols

The following sections provide detailed methodologies for the extraction of this compound from dried cactus material.

Protocol 1: Acid-Base Liquid-Liquid Extraction

This protocol is a classic method for the extraction of alkaloids from plant material. It relies on the differential solubility of the alkaloid in its salt and free base forms in aqueous and organic solvents.

Materials and Reagents:

  • Dried and powdered Trichocereus terscheckii material

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (B109758) (CH₂Cl₂) or Xylene

  • 2 M Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Separatory funnel (1 L)

  • Beakers and flasks

  • Rotary evaporator

  • pH meter or pH indicator strips

Procedure:

  • Acidic Extraction: a. Weigh 100 g of dried and powdered cactus material and place it in a 1 L beaker. b. Add 500 mL of 1 M HCl and stir the mixture for 4-6 hours at room temperature. This step protonates the alkaloids, forming their water-soluble salts. c. Filter the mixture through cheesecloth or a Büchner funnel to remove the solid plant material. d. Repeat the extraction of the plant material with two more 250 mL portions of 1 M HCl. e. Combine all the acidic aqueous extracts.

  • Defatting (Optional but Recommended): a. Transfer the combined acidic extract to a 1 L separatory funnel. b. Add 150 mL of dichloromethane or xylene and shake vigorously for 2 minutes. This step removes non-polar impurities such as fats and chlorophyll. c. Allow the layers to separate and discard the organic (bottom for dichloromethane, top for xylene) layer. d. Repeat the washing step with another 150 mL of the organic solvent.

  • Basification and Extraction of Free Base: a. Slowly add 2 M NaOH solution to the aqueous extract while stirring until the pH reaches 10-11. This deprotonates the alkaloid salts, converting them to their free base form, which is soluble in organic solvents. b. Transfer the basic aqueous solution to a clean 1 L separatory funnel. c. Add 150 mL of dichloromethane and shake vigorously for 2 minutes. d. Allow the layers to separate and collect the organic (bottom) layer containing the this compound free base. e. Repeat the extraction of the aqueous layer with two more 100 mL portions of dichloromethane. f. Combine all the organic extracts.

  • Drying and Solvent Evaporation: a. Dry the combined organic extract by adding anhydrous sodium sulfate and swirling until the solution is clear. b. Decant or filter the dried organic extract into a round-bottom flask. c. Evaporate the solvent using a rotary evaporator under reduced pressure to obtain the crude this compound extract.

  • Purification (Optional): a. The crude extract can be further purified by techniques such as column chromatography or recrystallization.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol offers a more rapid and selective method for the purification of this compound from the initial acidic extract, significantly reducing solvent consumption.

Materials and Reagents:

  • Acidic aqueous extract from Protocol 1, step 1.e.

  • Strong cation exchange (SCX) SPE cartridges (e.g., 500 mg, 6 mL)

  • Methanol (B129727)

  • Deionized water

  • Ammonium (B1175870) hydroxide (NH₄OH) solution (5% in methanol)

  • SPE manifold

  • Collection tubes

Procedure:

  • SPE Cartridge Conditioning: a. Place the SCX SPE cartridges on the SPE manifold. b. Condition the cartridges by passing 5 mL of methanol, followed by 5 mL of deionized water through each cartridge. Do not allow the cartridges to dry out.

  • Sample Loading: a. Adjust the pH of the acidic aqueous extract to approximately 4-5. b. Load 10-20 mL of the pH-adjusted extract onto the conditioned SPE cartridges. The positively charged this compound will be retained by the negatively charged sorbent. c. Control the flow rate to approximately 1-2 mL/min.

  • Washing: a. Wash the cartridges with 5 mL of deionized water to remove any unretained polar impurities. b. Wash the cartridges with 5 mL of methanol to remove any non-polar impurities that are not ionically bound.

  • Elution: a. Elute the retained this compound from the cartridges by passing 5-10 mL of a 5% ammonium hydroxide solution in methanol through each cartridge. The ammonia (B1221849) will neutralize the charge on the alkaloid, releasing it from the sorbent. b. Collect the eluate in a clean collection tube.

  • Solvent Evaporation: a. Evaporate the solvent from the eluate under a stream of nitrogen or using a rotary evaporator to obtain the purified this compound extract.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the described extraction protocols.

Acid_Base_Extraction plant_material Dried Plant Material acid_extraction Acidic Extraction (1M HCl) plant_material->acid_extraction filtration Filtration acid_extraction->filtration acidic_extract Acidic Aqueous Extract filtration->acidic_extract defatting Defatting (Dichloromethane/Xylene) acidic_extract->defatting basification Basification (NaOH to pH 10-11) defatting->basification organic_extraction Organic Extraction (Dichloromethane) basification->organic_extraction drying Drying (Na2SO4) organic_extraction->drying evaporation Solvent Evaporation drying->evaporation crude_extract Crude this compound Extract evaporation->crude_extract

Caption: Workflow for Acid-Base Liquid-Liquid Extraction of this compound.

SPE_Workflow acidic_extract Acidic Aqueous Extract (from Acid-Base Protocol) loading Sample Loading (pH 4-5) acidic_extract->loading conditioning SPE Cartridge Conditioning (Methanol, Water) conditioning->loading washing Washing (Water, Methanol) loading->washing elution Elution (5% NH4OH in Methanol) washing->elution evaporation Solvent Evaporation elution->evaporation purified_extract Purified this compound Extract evaporation->purified_extract

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.

Concluding Remarks

The protocols detailed in these application notes provide robust methods for the extraction of this compound from plant material. The choice between the classic acid-base extraction and the more modern SPE method will depend on the specific requirements of the research, including desired purity, sample throughput, and available resources. The acid-base extraction is a well-established and cost-effective method suitable for larger scale extractions, while SPE offers higher selectivity and reduced solvent consumption, making it ideal for smaller scale preparations and high-throughput applications. Further optimization of these protocols may be necessary depending on the specific characteristics of the plant material and the desired final product specifications. It is recommended to quantify the this compound content in the final extract using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.

References

Application Note: Analytical Methods for the Quantification of Trichocereine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Trichocereine, also known as N,N-dimethylmescaline, is a phenethylamine (B48288) alkaloid found in various species of cacti, particularly within the Trichocereus (now often classified under Echinopsis) genus. As a structural analog of the well-known psychedelic mescaline, the accurate and sensitive quantification of this compound is crucial for phytochemical studies, forensic analysis, and ethnobotanical research. This document provides detailed protocols and comparative data for the quantification of this compound using common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation: Extraction of Alkaloids from Cactus Tissue

A robust and efficient extraction method is fundamental for the accurate quantification of this compound from plant material. The following protocol describes a common acid-base extraction procedure.

Materials:

Protocol:

  • Homogenization: Weigh 1-5 grams of fresh or 0.1-0.5 grams of dried cactus tissue. Homogenize the tissue in 20-50 mL of methanol.

  • Acidification: Acidify the methanolic extract to approximately pH 2-3 with 1M HCl. This step protonates the alkaloids, making them soluble in the aqueous-methanolic phase.

  • Defatting (Optional): Perform a liquid-liquid extraction with an equal volume of dichloromethane to remove non-polar compounds like fats and waxes. Discard the organic (DCM) layer.

  • Basification: Adjust the pH of the aqueous layer to approximately 10-11 with 2M NaOH. This deprotonates the alkaloids, making them soluble in a non-polar organic solvent.

  • Alkaloid Extraction: Extract the basified solution three times with an equal volume of dichloromethane. Pool the organic layers.

  • Drying and Concentration: Dry the pooled organic extract over anhydrous sodium sulfate. Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of a suitable solvent for the chosen analytical technique (e.g., methanol for HPLC, ethyl acetate (B1210297) for GC).

Workflow for Sample Preparation:

G A Homogenize Cactus Tissue in Methanol B Acidify Extract with HCl (pH 2-3) A->B C Defat with Dichloromethane B->C D Basify Aqueous Layer with NaOH (pH 10-11) C->D E Extract Alkaloids with Dichloromethane D->E F Dry and Concentrate Extract E->F G Reconstitute for Analysis F->G

Fig. 1: General workflow for the extraction of this compound from cactus tissue.
Method 1: Quantification by GC-MS

Gas Chromatography-Mass Spectrometry is a widely used technique for the analysis of volatile and semi-volatile compounds like phenethylamine alkaloids.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Energy: 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions for this compound (Quantifier/Qualifier): Specific ions for this compound should be determined by analyzing a pure standard. Likely ions would include the molecular ion and characteristic fragment ions.

Workflow for GC-MS Analysis:

G A Inject Reconstituted Extract (1 µL) B Separation on HP-5ms Column A->B C Electron Ionization (70 eV) B->C D Mass Analysis (SIM Mode) C->D E Data Acquisition and Quantification D->E

Fig. 2: Workflow for the quantification of this compound by GC-MS.
Method 2: Quantification by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector is a robust method for quantifying compounds that possess a chromophore, such as the aromatic ring in this compound.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and Diode-Array Detector (e.g., Agilent 1260 Infinity II).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitoring at 270 nm, with spectral data collected from 200-400 nm for peak purity assessment.

Workflow for HPLC-DAD Analysis:

G A Inject Reconstituted Extract (10 µL) B Reverse-Phase C18 Separation A->B C Diode-Array Detection (270 nm) B->C D Peak Integration and Quantification C->D E UV-Vis Spectrum Confirmation C->E

Fig. 3: Workflow for the quantification of this compound by HPLC-DAD.
Method 3: Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry offers the highest sensitivity and selectivity for the quantification of this compound, especially in complex matrices.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC I-Class with Xevo TQ-S micro).

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program: A rapid gradient suitable for UPLC, for example:

    • 0-0.5 min: 2% B

    • 0.5-3.0 min: 2% to 98% B

    • 3.0-3.5 min: 98% B

    • 3.5-3.6 min: 98% to 2% B

    • 3.6-5.0 min: 2% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

MS/MS Conditions:

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions for this compound: The precursor ion (Q1) will be the protonated molecule [M+H]+. Product ions (Q3) must be determined by infusing a standard. For example:

    • Precursor Ion [M+H]+: m/z (to be determined from standard)

    • Product Ion 1 (Quantifier): m/z (to be determined)

    • Product Ion 2 (Qualifier): m/z (to be determined)

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. These values are representative and should be established for each specific laboratory and application.

ParameterGC-MSHPLC-DADLC-MS/MS
Linearity (r²) > 0.99> 0.99> 0.995
Limit of Detection (LOD) 1-10 ng/mL10-50 ng/mL0.01-0.1 ng/mL
Limit of Quantification (LOQ) 5-25 ng/mL50-150 ng/mL0.05-0.5 ng/mL
Recovery (%) 85-105%90-110%95-105%
Precision (%RSD) < 15%< 10%< 5%
Selectivity GoodModerateExcellent

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the study.

  • GC-MS is a reliable and robust method suitable for routine analysis when high sensitivity is not the primary concern.

  • HPLC-DAD offers a straightforward and accessible approach, particularly for samples with relatively high concentrations of the analyte.

  • LC-MS/MS provides unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification and analysis in complex biological matrices.

For all methods, the use of a certified reference material for this compound is essential for accurate calibration and quantification. Method validation should be performed according to established guidelines to ensure data reliability.

Application Notes and Protocols for Trichocereine in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on the limited publicly available scientific literature regarding Trichocereine (N,N-dimethylmescaline). Detailed experimental protocols and comprehensive quantitative data for this compound in rodent behavioral studies are scarce. The methodologies provided are based on standard practices for similar compounds and should be adapted and validated for specific research purposes.

Introduction

This compound, also known as N,N-dimethylmescaline, is a phenethylamine (B48288) alkaloid found in certain species of cacti.[1] It is structurally related to the classic psychedelic mescaline. Preliminary research in animal models suggests that this compound may possess psychostimulant and subjective effects similar to amphetamine and mescaline, respectively. However, its psychoactive effects in humans are not well-established, with some reports suggesting they are weak or absent when administered orally.[1][2]

These application notes provide an overview of the reported behavioral effects of this compound in rodents and offer example protocols for investigating its psychostimulant and discriminative stimulus properties.

Reported Behavioral Effects in Rodents

Published literature on the behavioral pharmacology of this compound in rodents is limited. The primary findings reported are:

  • Amphetamine-like Excitation: this compound has been observed to produce marked excitation in rodents, similar to that induced by amphetamine.[1][2]

  • Mescaline-like Discriminative Stimulus Effects: In drug discrimination studies, this compound has been shown to substitute for mescaline.[1] This indicates that rodents perceive the subjective effects of this compound as being similar to those of mescaline.

  • Conditioned Avoidance Response: One study from 1966 investigated the effect of this compound on the conditioned avoidance response in rats, though the specific outcomes are not detailed in readily available literature.[2]

Quantitative Data Summary

Due to the limited number of detailed studies, a comprehensive quantitative data summary for this compound is not possible. The following table presents the single piece of quantitative data found in the literature.

Behavioral AssaySpeciesDose of this compoundTraining Drug and DoseOutcomeReference
Drug DiscriminationRodent50 mg/kg (intraperitoneal)Mescaline (25 mg/kg)Full substitution[1]

Experimental Protocols

The following are detailed, generalized protocols for assessing the amphetamine-like and mescaline-like effects of this compound in rodents. These protocols are based on standard behavioral pharmacology paradigms and should be optimized for specific experimental conditions.

Protocol for Assessing Amphetamine-Like Locomotor Activity

This protocol is designed to evaluate the stimulant effects of this compound on spontaneous locomotor activity in an open-field arena.

Objective: To quantify the effect of this compound on locomotor activity and compare it to amphetamine.

Materials:

  • Rodents (e.g., male Sprague-Dawley rats or C57BL/6 mice)

  • This compound hydrochloride (dissolved in 0.9% saline)

  • d-Amphetamine sulfate (B86663) (positive control, dissolved in 0.9% saline)

  • 0.9% Saline (vehicle control)

  • Open-field arenas equipped with automated photobeam tracking systems or video tracking software.

  • Syringes and needles for intraperitoneal (i.p.) injection.

Procedure:

  • Animal Acclimation: House animals in the testing facility for at least one week before the experiment. Handle the animals daily for several days leading up to the test to reduce stress.

  • Habituation: On the day of the experiment, transport the animals to the testing room and allow them to acclimate for at least 60 minutes.

  • Experimental Groups: Randomly assign animals to treatment groups (e.g., Vehicle, d-Amphetamine, this compound low dose, this compound medium dose, this compound high dose). A group size of 8-12 animals is recommended.

  • Drug Administration: Administer the assigned treatment via i.p. injection.

  • Open-Field Testing: Immediately after injection, place each animal in the center of the open-field arena.

  • Data Collection: Record locomotor activity for 60-120 minutes. Key parameters to measure include:

    • Total distance traveled

    • Horizontal activity (beam breaks)

    • Vertical activity (rearing)

    • Time spent in the center versus the periphery of the arena.

  • Data Analysis: Analyze the data using ANOVA followed by post-hoc tests to compare the effects of different doses of this compound to the vehicle and d-amphetamine groups.

Protocol for Drug Discrimination

This protocol uses a two-lever operant conditioning procedure to determine if the subjective effects of this compound are similar to those of mescaline.

Objective: To assess whether this compound substitutes for the discriminative stimulus effects of mescaline.

Materials:

  • Rodents (e.g., male Sprague-Dawley rats)

  • Standard two-lever operant conditioning chambers housed in sound-attenuating cubicles.

  • Food pellets (reinforcers)

  • This compound hydrochloride (dissolved in 0.9% saline)

  • Mescaline hydrochloride (training drug, dissolved in 0.9% saline)

  • 0.9% Saline (vehicle)

  • Syringes and needles for i.p. injection.

Procedure:

  • Food Restriction: Maintain rats at 85-90% of their free-feeding body weight to motivate them to work for food reinforcement.

  • Lever Press Training: Train the rats to press a lever for food reinforcement until a stable rate of responding is achieved.

  • Discrimination Training:

    • On training days, administer either mescaline (e.g., 25 mg/kg, i.p.) or vehicle (saline, i.p.) 30 minutes before placing the rat in the operant chamber.

    • If mescaline is administered, only responses on the "drug-appropriate" lever are reinforced with a food pellet.

    • If the vehicle is administered, only responses on the "vehicle-appropriate" lever are reinforced.

    • Alternate mescaline and vehicle training days until the rats reliably press the correct lever (e.g., >80% of responses on the correct lever before the first reinforcer is delivered for at least 8 of the last 10 sessions).

  • Substitution Testing:

    • Once discrimination is acquired, begin substitution test sessions.

    • On a test day, administer a dose of this compound (or a different dose of mescaline or vehicle) 30 minutes before the session.

    • During the test session, responses on either lever are recorded but not reinforced.

    • Test sessions are typically interspersed with training days to maintain the discrimination performance.

  • Data Collection: The primary dependent variables are the percentage of responses on the drug-appropriate lever and the overall response rate.

  • Data Analysis: Full substitution is considered to have occurred if a dose of this compound results in ≥80% of responses on the mescaline-appropriate lever. Partial substitution is between 20% and 80%.

Proposed Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

The precise molecular mechanism of this compound is not well-elucidated. Based on its chemical structure (a phenethylamine) and reported behavioral effects, two primary mechanisms are proposed:

  • Interaction with Monoamine Transporters: Like amphetamine, this compound may act as a substrate for monoamine transporters (dopamine transporter - DAT; norepinephrine (B1679862) transporter - NET; serotonin (B10506) transporter - SERT), leading to the release of these neurotransmitters.[2]

  • Serotonin 5-HT2A Receptor Agonism: Given its structural similarity to mescaline and its ability to substitute for mescaline in drug discrimination studies, this compound may act as an agonist at the serotonin 5-HT2A receptor, a key target for classic psychedelic drugs.[3][4]

The following diagram illustrates these proposed signaling pathways.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron trichocereine_ext This compound dat DAT trichocereine_ext->dat net NET trichocereine_ext->net sert SERT trichocereine_ext->sert da_release DA dat->da_release Release ne_release NE net->ne_release Release se_release 5-HT sert->se_release Release da_vesicle DA ne_vesicle NE se_vesicle 5-HT ht2a 5-HT2A Receptor gq11 Gq/11 ht2a->gq11 plc PLC gq11->plc downstream Downstream Signaling (e.g., IP3, DAG, Ca2+) plc->downstream trichocereine_synapse This compound trichocereine_synapse->ht2a Agonism se_release_synapse 5-HT

Caption: Proposed mechanisms of this compound action.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the behavioral protocols described above.

G cluster_prep cluster_testing cluster_analysis acclimation Animal Acclimation (1 week) handling Daily Handling (3-5 days) acclimation->handling room_acclimation Testing Room Acclimation (60 min) handling->room_acclimation group_assignment Random Group Assignment room_acclimation->group_assignment injection i.p. Injection (Vehicle, Amphetamine, or this compound) group_assignment->injection open_field Place in Open-Field Arena injection->open_field recording Record Locomotor Activity (60-120 min) open_field->recording data_analysis ANOVA & Post-Hoc Tests recording->data_analysis G cluster_training cluster_testing cluster_analysis food_restriction Food Restriction (85-90% body weight) lever_training Lever Press Training food_restriction->lever_training discrimination_training Discrimination Training (Mescaline vs. Vehicle) lever_training->discrimination_training test_injection Administer Test Compound (e.g., this compound) discrimination_training->test_injection After Acquisition Criteria Met test_session Extinction Test Session (No Reinforcement) test_injection->test_session data_analysis Analyze % Drug-Lever Responding and Response Rate test_session->data_analysis

References

Application Notes: Investigating Trichocereine's Receptor and Transporter Binding Profile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trichocereine, also known as N,N-dimethylmescaline, is a phenethylamine (B48288) alkaloid found in several cactus species.[1] Structurally, it is the N,N-dimethylated analog of the classic psychedelic mescaline. While mescaline's psychoactive effects are primarily attributed to its agonist activity at the serotonin (B10506) 5-HT2A receptor, the N,N-dimethylation in this compound is thought to significantly alter its pharmacological profile.[2] Preliminary evidence suggests that N-methylation of psychedelic phenethylamines may abolish hallucinogenic activity, possibly by shifting their primary targets from serotonin receptors to monoamine transporters.[2]

These application notes provide a framework for researchers, scientists, and drug development professionals to investigate the binding affinity of this compound at key central nervous system targets, namely serotonin receptors and monoamine transporters, using in vitro radioligand binding assays.

Principle of Receptor Binding Assays

Receptor binding assays are a fundamental technique in pharmacology used to quantify the interaction between a ligand (in this case, this compound) and a specific receptor or transporter protein.[3] These assays typically involve the use of a radiolabeled ligand that has a known high affinity for the target of interest. By measuring the ability of an unlabeled compound (the "competitor," such as this compound) to displace the radioligand, one can determine the binding affinity of the competitor for that target. This affinity is commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Data Presentation: Comparative Binding Affinities of Mescaline and Related Compounds

To provide a comparative context for the potential binding profile of this compound, the following table summarizes the known binding affinities of mescaline and other relevant compounds at serotonin receptors and monoamine transporters. No specific binding data for this compound is currently available in the public domain. Researchers are encouraged to use the provided protocols to generate this data.

CompoundTargetKᵢ (nM)Species
Mescaline5-HT1A1841–4600Human
Mescaline5-HT2A490–5600Human
Mescaline5-HT2C>10000Human
AmphetamineDAT~600Human
AmphetamineNET~70-100Human
AmphetamineSERT20000-40000Human
4-FluoroamphetamineDAT- (IC₅₀ = 770)Human
4-FluoroamphetamineNET- (IC₅₀ = 420)Human
4-FluoroamphetamineSERT- (IC₅₀ = 6800)Human

Experimental Protocols

The following are detailed protocols for conducting competitive radioligand binding assays to determine the affinity of this compound for serotonin receptors (5-HT2A) and monoamine transporters (DAT, NET, SERT).

Protocol 1: 5-HT2A Receptor Binding Assay

1. Materials and Reagents

  • Receptor Source: Commercially available cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]Ketanserin (specific activity ~60-90 Ci/mmol).

  • Non-specific Binding Determinator: Mianserin (10 µM final concentration).

  • Test Compound: this compound hydrochloride or freebase, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Filtration apparatus.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Protein assay kit (e.g., BCA or Bradford).

2. Procedure

  • Membrane Preparation: Thaw the frozen cell membranes on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard protein assay. Dilute the membranes in assay buffer to a final concentration of 10-20 µg of protein per well.

  • Assay Setup: Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 0.1 nM to 100 µM.

  • In a 96-well microplate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]Ketanserin solution (final concentration ~1-2 nM), and 100 µL of the diluted membrane preparation.

    • Non-specific Binding: 50 µL of Mianserin solution, 50 µL of [³H]Ketanserin solution, and 100 µL of the diluted membrane preparation.

    • Test Compound: 50 µL of the this compound dilution, 50 µL of [³H]Ketanserin solution, and 100 µL of the diluted membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.

  • Scintillation Counting: Transfer the filters to scintillation vials. Add 4-5 mL of scintillation fluid to each vial. Allow the vials to equilibrate for at least 4 hours in the dark. Measure the radioactivity in each vial using a liquid scintillation counter.

3. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value of this compound by performing a non-linear regression analysis of the competition curve using appropriate software (e.g., GraphPad Prism).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Monoamine Transporter (DAT, NET, SERT) Binding Assays

1. Materials and Reagents

  • Receptor Source: Commercially available cell membranes prepared from cell lines stably expressing the human dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), or serotonin transporter (SERT).

  • Radioligands:

    • DAT: [³H]WIN 35,428 (specific activity ~70-90 Ci/mmol).

    • NET: [³H]Nisoxetine (specific activity ~70-90 Ci/mmol).

    • SERT: [³H]Citalopram (specific activity ~70-90 Ci/mmol).

  • Non-specific Binding Determinators:

    • DAT: 10 µM Benztropine.

    • NET: 1 µM Desipramine.

    • SERT: 10 µM Fluoxetine.

  • Test Compound: this compound hydrochloride or freebase, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Other materials are the same as for the 5-HT2A assay.

2. Procedure

  • Membrane Preparation: Follow the same procedure as for the 5-HT2A assay, using the appropriate transporter-expressing membranes. Dilute membranes to a final concentration of 20-50 µg of protein per well.[4]

  • Assay Setup: Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well microplate, add the following to each well in triplicate for each transporter assay:

    • Total Binding: 50 µL of assay buffer, 50 µL of the respective radioligand solution (final concentration ~Kd of the radioligand), and 100 µL of the diluted membrane preparation.

    • Non-specific Binding: 50 µL of the respective non-specific binding compound solution, 50 µL of the radioligand solution, and 100 µL of the diluted membrane preparation.

    • Test Compound: 50 µL of the this compound dilution, 50 µL of the radioligand solution, and 100 µL of the diluted membrane preparation.

  • Incubation: Incubate the plates at room temperature for 60-120 minutes with gentle agitation.

  • Filtration and Scintillation Counting: Follow the same procedure as for the 5-HT2A assay.

3. Data Analysis Follow the same data analysis procedure as for the 5-HT2A assay to determine the IC50 and Ki values of this compound for each monoamine transporter.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes assay_setup Set Up 96-Well Plate (Total, Non-specific, Competitor) prep_membranes->assay_setup prep_reagents Prepare Reagents & Test Compound prep_reagents->assay_setup incubation Incubate Plate assay_setup->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting data_processing Calculate Specific Binding counting->data_processing curve_fitting Non-linear Regression (IC50) data_processing->curve_fitting ki_calculation Calculate Ki Value curve_fitting->ki_calculation signaling_pathway cluster_5ht2a 5-HT2A Receptor Signaling (Hypothesized for Mescaline) cluster_transporter Monoamine Transporter Interaction (Hypothesized for this compound) mescaline Mescaline ht2a 5-HT2A Receptor mescaline->ht2a Agonist gq11 Gq/11 ht2a->gq11 Activates plc Phospholipase C gq11->plc pip2 PIP2 plc->pip2 Hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC Activation dag->pkc ca_release Ca2+ Release ip3->ca_release downstream Downstream Effects (Psychoactivity) pkc->downstream ca_release->downstream This compound This compound transporter Monoamine Transporter (DAT, NET, or SERT) This compound->transporter Binds to reuptake_block Reuptake Inhibition transporter->reuptake_block Leads to synaptic_increase Increased Synaptic Neurotransmitter reuptake_block->synaptic_increase data_analysis_logic raw_cpm Raw CPM Data total_binding Total Binding (CPM) raw_cpm->total_binding nonspecific_binding Non-specific Binding (CPM) raw_cpm->nonspecific_binding competitor_binding Competitor Binding (CPM) raw_cpm->competitor_binding specific_binding Specific Binding Calculation (Total - Non-specific) total_binding->specific_binding nonspecific_binding->specific_binding percent_specific_binding Calculate % Specific Binding competitor_binding->percent_specific_binding specific_binding->percent_specific_binding plot Plot % Specific Binding vs. Log[Concentration] percent_specific_binding->plot log_concentration Log[this compound] log_concentration->plot ic50 Determine IC50 plot->ic50 ki Calculate Ki (Cheng-Prusoff) ic50->ki

References

Application Notes and Protocols for the GC-MS Analysis of Trichocereus Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichocereus (syn. Echinopsis) is a genus of large columnar cacti native to the Andes Mountains of South America. Several species within this genus are known to produce a variety of phenethylamine (B48288) alkaloids, with mescaline being the most prominent and psychoactive constituent. Accurate identification and quantification of these alkaloids are crucial for ethnobotanical research, forensic analysis, and potential pharmaceutical applications. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these compounds from complex plant matrices. This document provides detailed protocols and data for the GC-MS analysis of Trichocereus alkaloids.

Quantitative Data Summary

The alkaloid content, particularly of mescaline, can vary significantly between different Trichocereus species and even between different cultivars and individual plants of the same species. The following table summarizes published quantitative data for mescaline in several Trichocereus taxa.

Trichocereus Species/CultivarMescaline Concentration (% dry weight)Other Alkaloids Detected by GC-MSReference
T. pachanoi (Matucana)4.7%Tyramine, Hordenine, 3-Methoxytyramine, 3,4-Dimethoxyphenethylamine, 3,4-Dimethoxy-4-hydroxyphenethylamine, 3,5-Dimethoxy-4-hydroxyphenethylamine, Anhalonidine[1][2]
T. pachanoi cv. 'Juul's Giant'0.053% - 4.7% (range)Not specified[1][2]
T. peruvianus0.82%Tyramine, 3-Methoxytyramine, 3,4-Dimethoxyphenethylamine, 3,5-Dimethoxy-4-hydroxyphenethylamine[3]
T. terscheckii0.25% - 1.2%Trichocereine, α-Methylmescaline[4]
T. bridgesiiNot specifiedTyramine, 3-Methoxytyramine, Mescaline, 3,4-Dimethoxyphenethylamine[5]
T. validusNot specifiedMescaline, Tyramine, Hordenine[5]

Experimental Protocols

The following protocols are synthesized from various sources to provide a comprehensive workflow for the analysis of Trichocereus alkaloids by GC-MS.

Sample Preparation and Extraction

This protocol is adapted from methodologies used for the extraction of alkaloids from Trichocereus species.[1][2][4]

Materials:

Procedure:

  • Sample Collection and Drying: Collect the outer green tissue of the cactus stem. If starting with fresh material, slice it into small pieces. For dry weight measurements and long-term storage, the material can be dried in an oven at 40-60°C or lyophilized until a constant weight is achieved.

  • Homogenization: Grind the dried plant material into a fine powder. For fresh material, homogenize the slices in a blender with the extraction solvent.

  • Extraction:

    • For dried powder: Perform a Soxhlet extraction with methanol for several hours.[1][2]

    • For fresh tissue: Macerate approximately 580 g of fresh tissue in 0.6 L of 96% ethanol. Filter the mixture to remove solid plant material.[4]

  • Acid-Base Extraction: a. Concentrate the initial extract (from methanol or ethanol) using a rotary evaporator at 40°C to obtain an aqueous suspension. b. Acidify the suspension with 10% HCl to a pH of approximately 2-3. c. Wash the acidic aqueous solution three times with an equal volume of dichloromethane to remove non-basic compounds (e.g., fats, waxes). Discard the organic layers. d. Basify the remaining aqueous phase to a pH of 9-10 using NaOH or NH4OH. e. Extract the alkaloids from the basic aqueous phase three times with an equal volume of dichloromethane. f. Combine the organic (dichloromethane) extracts and dry them over anhydrous sodium sulfate.

  • Final Preparation: Filter off the sodium sulfate and evaporate the dichloromethane under reduced pressure to yield the crude alkaloid extract. Redissolve the extract in a known volume of a suitable solvent for GC-MS analysis (e.g., methanol, ethyl acetate) to a concentration of approximately 1 mg/mL.

Derivatization of Alkaloids (Optional but Recommended)

Phenethylamine alkaloids can be analyzed directly, but derivatization often improves chromatographic peak shape and provides more characteristic mass spectra.[6][7] Trifluoroacetyl (TFA) derivatization is a common method.

Materials:

  • Crude alkaloid extract

  • Trifluoroacetic anhydride (B1165640) (TFA) or N-Methyl-bis(trifluoroacetamide) (MBTFA)

  • Anhydrous solvent (e.g., acetonitrile, ethyl acetate)

  • Heating block or water bath

Procedure:

  • Evaporate a portion of the alkaloid extract to dryness under a stream of nitrogen.

  • Add 100 µL of anhydrous solvent and 100 µL of TFA or MBTFA to the dried extract.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the reaction mixture to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following parameters are a general guide and may need to be optimized for your specific instrument and column.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Thermo Scientific EM/DSQ II–Trace GC Ultra AI3000 or similar).[4]

  • Capillary column: A non-polar or semi-polar column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, Rxi-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness is recommended.

GC Parameters (example): [4]

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (with a splitless time of 1-2 minutes)

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp: Increase at 10°C/min to 290°C.

    • Hold: Hold at 290°C for 10 minutes.

  • Injection Volume: 1 µL

MS Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-550

  • Source Temperature: 230°C

  • Transfer Line Temperature: 280°C

  • Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent)

Visualizations

experimental_workflow sample_collection Sample Collection (Trichocereus Stem) preparation Sample Preparation (Drying and Grinding) sample_collection->preparation extraction Solvent Extraction (Methanol or Ethanol) preparation->extraction acid_base Acid-Base Liquid-Liquid Extraction extraction->acid_base derivatization Derivatization (Optional) (e.g., with TFA) acid_base->derivatization gc_ms GC-MS Analysis acid_base->gc_ms Direct Analysis derivatization->gc_ms data_analysis Data Analysis (Identification and Quantification) gc_ms->data_analysis

Caption: Experimental workflow for GC-MS analysis of Trichocereus alkaloids.

Data Interpretation

Identification of alkaloids is achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of authentic reference standards. The fragmentation patterns in the mass spectra are characteristic for each compound. For example, mescaline (molecular weight 211 g/mol ) typically shows a molecular ion peak at m/z 211 and characteristic fragment ions.[8]

For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of the target alkaloids at known concentrations. The peak area of the analyte in the sample is then used to determine its concentration by interpolation from the calibration curve.

Conclusion

The protocols and data presented here provide a comprehensive guide for the robust and reliable analysis of alkaloids from Trichocereus cacti using GC-MS. Adherence to these methodologies will enable researchers to accurately identify and quantify these important natural products for a variety of scientific applications.

References

Application Notes and Protocols for the Crystallization of Trichocereine for Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the crystallization of Trichocereine (N,N-dimethyl-3,4,5-trimethoxyphenethylamine), a phenethylamine (B48288) alkaloid found in various cacti species.[1][2] The protocols outlined below are designed to facilitate the generation of high-quality single crystals of this compound suitable for structural analysis by techniques such as X-ray crystallography. Due to the limited availability of specific crystallization data for this compound, the methodologies presented are based on established procedures for the closely related and well-studied alkaloid, mescaline, as well as general principles of small molecule crystallization.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for developing a successful crystallization strategy.

PropertyValueSource
Chemical Name N,N-dimethyl-3,4,5-trimethoxyphenethylamine[1][2]
Synonyms N,N-dimethylmescaline, Trichocerine[1][2]
Molecular Formula C₁₃H₂₁NO₃[2]
Molar Mass 239.31 g/mol [2]
Appearance Expected to be an oil or a crystalline solid
Solubility (Qualitative) The free base is likely soluble in nonpolar organic solvents like chloroform (B151607) and ether. The hydrochloride salt is expected to be soluble in lower alcohols (methanol, ethanol) and water.[3]

Experimental Protocols

The following protocols describe the purification of this compound from a crude extract and subsequent crystallization to obtain single crystals for structural analysis.

Purification of this compound from a Crude Alkaloid Extract

Prior to crystallization, it is imperative to have highly pure this compound. The following is a general procedure for the purification of alkaloids from Trichocereus cacti, which can be adapted for this compound.

Materials:

Procedure:

  • Acid-Base Extraction: a. Dissolve the crude alkaloid extract in 1M HCl. b. Wash the acidic solution with dichloromethane or chloroform to remove non-basic impurities. Discard the organic layer. c. Basify the aqueous layer to a pH of >10 with 1M NaOH. d. Extract the aqueous layer multiple times with dichloromethane or chloroform. The basic alkaloids will partition into the organic layer. e. Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Solvent Removal: a. Filter the dried organic solution to remove the sodium sulfate. b. Remove the solvent using a rotary evaporator to yield the purified free base of this compound.

Crystallization of this compound Hydrochloride

This protocol is adapted from the established method for crystallizing mescaline hydrochloride and is a recommended starting point for this compound.[3][4]

Materials:

  • Purified this compound free base

  • Absolute ethanol (B145695)

  • Hydrochloric acid (concentrated or as a solution in ethanol)

  • Anhydrous diethyl ether

  • Crystallization dish or small beaker

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Salt Formation: a. Dissolve the purified this compound free base in a minimal amount of absolute ethanol. b. While stirring, slowly add a solution of hydrochloric acid in ethanol dropwise until the pH of the solution is acidic (pH 2-3, checked with moist pH paper). This will form this compound hydrochloride.

  • Inducing Crystallization: a. To the ethanolic solution of this compound hydrochloride, slowly add anhydrous diethyl ether until the solution becomes slightly turbid. Diethyl ether acts as an anti-solvent. b. Cover the crystallization vessel and allow it to stand undisturbed at room temperature or in a refrigerator (4°C).

  • Crystal Growth: a. Crystal formation should occur as the solvent slowly evaporates and/or the temperature decreases. This process can take several hours to days. b. Monitor the vessel for the growth of single, well-formed crystals.

  • Isolation of Crystals: a. Once suitable crystals have formed, carefully decant the mother liquor. b. Gently wash the crystals with a small amount of cold diethyl ether to remove any residual impurities. c. Dry the crystals under a gentle stream of inert gas or in a desiccator.

Alternative Crystallization Methods

If the above protocol is not successful, the following methods can be explored. A systematic solvent screening is highly recommended to identify optimal conditions.

MethodDescriptionRecommended Solvent Systems (Solvent/Anti-solvent)
Slow Evaporation A saturated solution of this compound (free base or salt) is prepared in a suitable solvent and allowed to evaporate slowly in a loosely covered container.Ethanol, Methanol, Acetone, Acetonitrile
Vapor Diffusion A concentrated solution of this compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the this compound solution, reducing its solubility and inducing crystallization.This compound in Dichloromethane // Anti-solvent: Diethyl ether or Pentane
Slow Cooling A saturated solution of this compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.This compound hydrochloride in hot Methanol or Ethanol

Structural Analysis

Once high-quality single crystals are obtained, they can be subjected to structural analysis.

Recommended Technique: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.

Data to be Obtained:

  • Unit cell parameters

  • Space group

  • Atomic coordinates

  • Bond lengths and angles

  • Intermolecular interactions

Visualizations

Experimental Workflow

experimental_workflow start Crude this compound Extract purification Purification by Acid-Base Extraction start->purification free_base Purified this compound (Free Base) purification->free_base salt_formation Salt Formation (this compound HCl) free_base->salt_formation crystallization Crystallization salt_formation->crystallization crystals Single Crystals of This compound HCl crystallization->crystals analysis Structural Analysis (X-ray Diffraction) crystals->analysis structure 3D Molecular Structure analysis->structure

Caption: Workflow for the crystallization and structural analysis of this compound.

Postulated Signaling Pathway

This compound is structurally very similar to mescaline, a known psychedelic compound.[1][2] Mescaline's primary pharmacological effects are mediated through its agonist activity at the serotonin (B10506) 5-HT2A receptor, a G-protein coupled receptor (GPCR).[4][5][6] It is therefore highly probable that this compound interacts with the same receptor, potentially initiating a similar signaling cascade.

signaling_pathway This compound This compound receptor Serotonin 5-HT2A Receptor (GPCR) This compound->receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ Release er->ca2 downstream Downstream Cellular Responses ca2->downstream pkc->downstream

Caption: Postulated signaling pathway of this compound via the 5-HT2A receptor.

References

Application Notes and Protocols for the Standardized Analysis of Trichocereine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichocereine (N,N-dimethyl-3,4,5-trimethoxyphenethylamine) is a phenethylamine (B48288) alkaloid found in various cacti species, notably within the Trichocereus genus, where it can be a major alkaloid component.[1][2] As a close structural analog of the classic psychedelic mescaline, the accurate and reliable quantification of this compound is crucial for phytochemical research, forensic analysis, and in the development of potential therapeutic agents. These application notes provide detailed protocols for the extraction and analysis of this compound from plant matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

While this compound is reported to have weak or no psychoactive effects in humans at typical doses, it has demonstrated amphetamine-like excitatory effects in animal models and can substitute for mescaline in drug discrimination tests.[1] This suggests an interaction with monoaminergic neurotransmitter systems. A deeper understanding of its pharmacological profile begins with standardized analytical methods for its identification and quantification.

Data Presentation: Quantitative Method Parameters

The following tables summarize typical validation parameters for the quantitative analysis of this compound. It is important to note that while extensive validated data for this compound is not widely published, these values are representative of methods used for the analysis of similar phenethylamine alkaloids and serve as a benchmark for method development and validation.

Table 1: HPLC-UV Method Validation Parameters

ParameterTypical Value
Linearity (R²)≥ 0.998
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 1.5 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Table 2: LC-MS/MS Method Validation Parameters

ParameterTypical Value
Linearity (R²)≥ 0.999
Limit of Detection (LOD)0.01 - 0.1 ng/mL[3]
Limit of Quantification (LOQ)0.05 - 0.5 ng/mL[3]
Accuracy (% Recovery)90 - 110%[3]
Precision (% RSD)< 10%
Matrix Effect85 - 115%[3]

Table 3: GC-MS Method Validation Parameters

ParameterTypical Value
Linearity (R²)≥ 0.995
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)0.5 - 5.0 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%

Experimental Protocols

Protocol 1: Extraction of this compound from Cactus Material

This protocol describes a general method for the extraction of this compound from fresh or dried cactus tissue.

Materials:

Procedure:

  • Sample Preparation:

    • For fresh cactus material, slice the tissue into small pieces.

    • For dried cactus material, grind it into a fine powder.[4]

  • Extraction:

    • Weigh 1-5 g of the prepared cactus material into a flask.

    • Add 50 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction process on the pellet with another 50 mL of methanol.

    • Combine the supernatants.

  • Acid-Base Partitioning:

    • Evaporate the combined methanol extracts to dryness using a rotary evaporator.

    • Redissolve the residue in 50 mL of 1M HCl.

    • Wash the acidic solution twice with 50 mL of dichloromethane to remove non-basic compounds. Discard the organic layers.

    • Adjust the pH of the aqueous layer to >10 with 1M NaOH.

    • Extract the alkaline solution three times with 50 mL of dichloromethane.

    • Combine the organic layers.

  • Final Preparation:

    • Dry the combined dichloromethane extracts over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to dryness.

    • Reconstitute the final extract in a known volume of mobile phase or a suitable solvent for analysis.

Protocol 2: HPLC-UV Analysis of this compound

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 20 mM ammonium (B1175870) formate, pH 3.5). A typical gradient could be 10-70% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 270 nm.

  • Column Temperature: 30 °C.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound analytical standard (if available, synthesis may be required) in methanol. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Analysis: Inject the prepared sample extracts and calibration standards into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration using the calibration curve generated from the standards.

Protocol 3: LC-MS/MS Analysis of this compound

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Similar to HPLC-UV, using MS-compatible buffers like formic acid or ammonium formate. A typical gradient could be from 5% to 95% acetonitrile in water (both with 0.1% formic acid) over 10 minutes.[5]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive ESI.[5]

  • MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound. For this compound (C13H21NO3, MW: 239.31), a likely precursor ion would be [M+H]+ at m/z 240.2. Product ions would need to be determined by infusion of a standard, but could include fragments corresponding to the loss of the dimethylamine (B145610) group or methoxy (B1213986) groups. A common fragment for similar phenethylamines is the tropylium (B1234903) ion at m/z 91.

Procedure:

  • Standard and Sample Preparation: Prepare as described for HPLC-UV, but at lower concentrations suitable for MS detection.

  • Analysis: Inject the samples and standards into the LC-MS/MS system.

  • Quantification: Use the peak area of the specific MRM transitions to quantify this compound against the calibration curve.

Protocol 4: GC-MS Analysis of this compound

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]

  • Injector Temperature: 250 °C.[6]

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

Procedure:

  • Derivatization (Optional but Recommended): To improve chromatographic peak shape and volatility, this compound can be derivatized (e.g., acylation with trifluoroacetic anhydride).

  • Standard and Sample Preparation: Prepare standards and resuspend the final extract in a volatile solvent like ethyl acetate.

  • Analysis: Inject into the GC-MS system.

  • Identification and Quantification: Identify this compound by its retention time and mass spectrum. For quantification, use selected ion monitoring (SIM) of characteristic ions.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Start Cactus Material (Fresh or Dried) Grind Grinding/Slicing Start->Grind Extract Solvent Extraction (Methanol) Grind->Extract Partition Acid-Base Partitioning Extract->Partition Concentrate Evaporation & Reconstitution Partition->Concentrate HPLC HPLC-UV Concentrate->HPLC Analysis LCMS LC-MS/MS Concentrate->LCMS Analysis GCMS GC-MS Concentrate->GCMS Analysis Quant Quantification HPLC->Quant LCMS->Quant GCMS->Quant Report Reporting Quant->Report

Caption: General experimental workflow for the analysis of this compound.

Signaling_Pathway cluster_receptors Potential Molecular Targets cluster_downstream Downstream Effects cluster_cellular Cellular & Behavioral Outcomes This compound This compound HT2A 5-HT2A Receptor This compound->HT2A D2 Dopamine D2 Receptor This compound->D2 MAT Monoamine Transporters (DAT, NET, SERT) This compound->MAT Gq Gq/11 Signaling Cascade HT2A->Gq DA_Mod Modulation of Dopamine Release D2->DA_Mod Reuptake Inhibition of Neurotransmitter Reuptake MAT->Reuptake Excitatory Amphetamine-like Excitatory Effects Gq->Excitatory DA_Mod->Excitatory Reuptake->Excitatory

Caption: Plausible signaling pathways of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Trichocereine and Total Alkaloid Extraction from Trichocereus Cacti

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the extraction of alkaloids from Trichocereus species. The focus is on improving the yield of total alkaloids, including mescaline and its N,N-dimethylated analog, Trichocereine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its content vary among Trichocereus species?

A1: this compound, or N,N-dimethylmescaline, is a phenethylamine (B48288) alkaloid found in several cacti, including certain Trichocereus species.[1] It is structurally related to mescaline. The alkaloid content and composition, including the ratio of mescaline to this compound, can vary significantly between different Trichocereus species and even within the same species depending on growing conditions and age. For instance, Trichocereus terscheckii has been reported to contain this compound as a major alkaloid, in some cases in a 5:1 ratio with mescaline.[2][3] Other species like Trichocereus pachanoi and Trichocereus peruvianus are better known for their higher mescaline content.[4][5][6]

Q2: What are the primary factors influencing the total alkaloid yield from Trichocereus cacti?

A2: The primary factors influencing total alkaloid yield include:

  • Cactus Species and Genetics: Different species and cultivars of Trichocereus have inherently different alkaloid profiles and concentrations.[5][7]

  • Plant Age and Growing Conditions: Older, more established cacti often have higher alkaloid concentrations. Environmental stressors, such as water scarcity or exposure to insect predation, may also influence alkaloid production as a defense mechanism.[8]

  • Plant Part Used: Alkaloid concentration is not uniform throughout the cactus. The highest concentrations are typically found in the green photosynthetic tissue just beneath the skin.[9]

  • Harvesting Time: Some anecdotal evidence suggests that alkaloid content may fluctuate with the seasons.

  • Extraction Method: The choice of solvent, pH control, and purification techniques will significantly impact the final yield and purity of the extracted alkaloids.

Q3: What are the most common methods for extracting alkaloids from Trichocereus cacti?

A3: The most common methods are acid-base extractions and solvent extractions.

  • Acid-Base Extraction: This is a widely used method that involves initial acidification to convert the alkaloids into their salt form, which is soluble in a polar solvent (like water). The solution is then basified to convert the alkaloids back to their freebase form, which is soluble in a non-polar solvent for extraction.[10][11]

  • Alcohol Extraction: Using solvents like ethanol (B145695) or isopropanol (B130326) can also be effective for extracting alkaloids. This method is often simpler but may result in a less pure extract containing more plant fats and waxes.[12]

Troubleshooting Guides

Issue 1: Low Alkaloid Yield
Possible Cause Troubleshooting Step
Incomplete Cell Lysis Ensure the cactus material is finely powdered (if dry) or thoroughly blended (if fresh) to maximize surface area for solvent penetration.
Incorrect pH Use a pH meter to verify the pH at each stage of the acid-base extraction. The initial acidic solution should be around pH 4, and the basified solution should be at least pH 10.[10]
Insufficient Extraction Time/Agitation Increase the duration of solvent mixing or the number of extraction cycles. Gentle, prolonged agitation is more effective than vigorous shaking, which can lead to emulsions.[10]
Poor Solvent Choice For the non-polar extraction step, solvents like xylene or toluene (B28343) are commonly used.[13] Ensure the solvent is of appropriate purity.
Alkaloid Degradation Avoid excessive heat during evaporation steps, as high temperatures can degrade the target alkaloids. Room temperature evaporation is preferable for obtaining crystalline products.[10]
Issue 2: Formation of Emulsions During Solvent Extraction
Possible Cause Troubleshooting Step
Vigorous Shaking Mix the aqueous and non-polar layers by gentle inversion rather than vigorous shaking.[10]
Presence of Surfactants (e.g., plant fats) Adding a saturated salt solution (brine wash) can help to break up emulsions by increasing the polarity of the aqueous layer.
High pH While a high pH is necessary for deprotonating the alkaloids, excessively high pH can sometimes contribute to emulsion formation. Ensure the pH is not significantly above 10-11.
Temperature Gently warming the separation funnel in a warm water bath can sometimes help to break stable emulsions.
Issue 3: Impure Final Product
Possible Cause Troubleshooting Step
Contamination with Plant Fats A "de-fatting" step is crucial. Before basifying the acidic aqueous extract, wash it with a non-polar solvent to remove fats and oils.[10]
Co-precipitation of Inorganic Salts If the final product tastes salty, it may be contaminated with inorganic salts (e.g., sodium sulfate).[14] This can occur if droplets of the basic aqueous solution are carried over with the non-polar solvent. Washing the non-polar extract with a small amount of water before acidification can help. Recrystallization from a suitable solvent (e.g., methanol) can also purify the final product, as mescaline salts are soluble in methanol (B129727) while inorganic salts are not.[14]
Residual Solvent Ensure the final product is thoroughly dried under vacuum or by gentle air drying to remove all traces of the extraction solvent.

Data Presentation

Table 1: Alkaloid Content in Select Trichocereus Species

SpeciesTotal Alkaloids (mg/100g dried material)Primary AlkaloidsReference
Trichocereus bridgesii>50Mescaline (>50%)[7]
Trichocereus cuzcoensis>503-Methoxytyramine (>50%), Mescaline (<1%)[7]
Trichocereus macrogonus10-50Mescaline (>50%)[7]
Trichocereus pachanoi10-50Mescaline[15][16]
Trichocereus peruvianus-Mescaline (reported yield of 0.82% as HCl salt)[4]
Trichocereus terscheckii10-50Mescaline (>50%), this compound[7]

Note: Alkaloid content can be highly variable.

Experimental Protocols

Protocol: General Acid-Base Extraction for Trichocereus Alkaloids

  • Preparation of Plant Material:

    • Dry the cactus material and grind it into a fine powder.

    • Alternatively, fresh cactus can be chopped and blended into a puree.

  • Acidic Extraction:

    • Combine the cactus powder/puree with water in a large flask.

    • Acidify the mixture to a pH of approximately 4 using an acid such as citric acid or hydrochloric acid.

    • Gently heat and stir the mixture for several hours to extract the alkaloids into the aqueous solution as their salt form.

    • Separate the liquid from the plant solids by filtration or decantation. Repeat the extraction on the plant material 2-3 times to ensure complete recovery.

    • Combine the acidic aqueous extracts.

  • Defatting:

    • In a separatory funnel, wash the acidic aqueous extract with a non-polar solvent (e.g., xylene) to remove fats and oils.

    • Discard the non-polar layer. Repeat this wash 2-3 times.

  • Basification and Freebase Extraction:

    • Slowly add a base (e.g., sodium hydroxide (B78521) solution) to the aqueous extract until the pH reaches 10 or higher. This converts the alkaloid salts to their freebase form.

    • Add a non-polar solvent (e.g., xylene) to the basic aqueous solution in the separatory funnel.

    • Gently invert the funnel multiple times to allow the alkaloid freebases to move into the non-polar solvent layer.

    • Allow the layers to separate and collect the non-polar solvent layer.

    • Repeat the extraction with fresh non-polar solvent 2-3 times.

  • Salting and Precipitation:

    • Combine the non-polar extracts containing the alkaloid freebases.

    • Slowly add an acidic solution (e.g., a solution of hydrochloric acid in anhydrous ethanol) to the non-polar extract while stirring. This will cause the alkaloid hydrochlorides to precipitate out of the solution.

    • Collect the precipitated alkaloid salts by filtration.

  • Purification:

    • Wash the collected crystals with a cold, non-polar solvent (e.g., acetone) to remove any remaining impurities.

    • Recrystallize the product from a suitable solvent if further purification is needed.

    • Dry the final product thoroughly.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_extraction 2. Acidic Extraction cluster_purification1 3. Defatting cluster_extraction2 4. Freebase Extraction cluster_precipitation 5. Salting & Precipitation cluster_final 6. Final Product cactus Trichocereus Cactus powder Dried Powder / Fresh Puree cactus->powder Dry & Grind / Blend acid_extraction Acidified Water (pH 4) powder->acid_extraction aqueous_extract Acidic Aqueous Extract (Alkaloid Salts) acid_extraction->aqueous_extract Filter / Decant defatting Wash with Non-Polar Solvent aqueous_extract->defatting defatted_extract Defatted Aqueous Extract defatting->defatted_extract basification Basify to pH >10 defatted_extract->basification freebase_extraction Extract with Non-Polar Solvent basification->freebase_extraction non_polar_extract Non-Polar Extract (Alkaloid Freebase) freebase_extraction->non_polar_extract salting Add Acidic Solution non_polar_extract->salting crystals Precipitated Alkaloid Salts salting->crystals final_product Purified Alkaloid Crystals crystals->final_product Wash & Dry

Caption: Workflow for Acid-Base Extraction of Trichocereus Alkaloids.

logical_relationships cluster_plant Plant Factors cluster_process Process Parameters yield Total Alkaloid Yield species Species & Genetics species->yield age Plant Age age->yield conditions Growing Conditions conditions->yield part Plant Part Used part->yield ph pH Control ph->yield solvent Solvent Choice solvent->yield time Extraction Time time->yield temp Temperature temp->yield purification Purification Method purification->yield

Caption: Factors Influencing Total Alkaloid Yield from Trichocereus Cacti.

References

Technical Support Center: Overcoming Challenges in Trichocereine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Trichocereine and related alkaloids from Trichocereus species (also classified as Echinopsis).

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My this compound yield is very low. What are the potential causes and solutions?

Low yield is a common issue stemming from several factors, primarily the inherent variability of the plant material and suboptimal extraction parameters.

Potential Causes:

  • High Variability in Plant Alkaloid Content: Alkaloid concentration in Trichocereus species is notoriously variable.[1] This can be due to genetics, age of the plant, cultivation conditions (wild vs. cultivated), time of year, and the specific part of the plant sampled.[1][2] For instance, the outer, green chlorophyll-containing tissues often have a higher concentration of alkaloids than the inner core.[3][4]

  • Improper Solvent Selection: The choice of solvent is critical. Alkaloids exist as salts in the plant's acidic vacuole and as free bases. Using a solvent with the wrong polarity will result in poor extraction.[5]

  • Insufficient Extraction Time or Temperature: The duration and temperature of the extraction process significantly affect the yield.[5]

  • Degradation of this compound: High temperatures or inappropriate pH levels during extraction can lead to the degradation of the target alkaloid.[5]

Troubleshooting Steps:

  • Plant Material Selection: If possible, analyze a small sample of the plant material beforehand to estimate alkaloid content. Prioritize using the outer green layers of the cactus stem for higher yields.[3][4]

  • Solvent Optimization: For initial extraction, polar solvents like ethanol (B145695) or methanol (B129727) are effective as they can dissolve both the free base and salt forms of the alkaloids.[5] For liquid-liquid extraction of the free base, non-polar solvents like xylene or chloroform (B151607) are commonly used.

  • Optimize Extraction Parameters: Increase the extraction time in increments and analyze the yield at each step. For temperature, use the lowest effective temperature to prevent degradation. Room temperature soaking for several days is a common practice.[5]

  • pH Control: Maintain the appropriate pH during acid-base extraction steps. Use a pH meter to ensure the aqueous phase is acidic (pH 2-3) to protonate the alkaloids and sufficiently basic (pH > 9) to deprotonate them for extraction into an organic solvent.[5][6]

Q2: My extract is full of pigments and waxy material. How can I remove these impurities?

The co-extraction of chlorophyll, fats, and waxes is a major challenge, interfering with subsequent purification steps.

Potential Causes:

  • Non-Selective Solvent: Using a highly polar solvent like methanol or ethanol in the initial step will extract a wide range of plant compounds, not just alkaloids.[7]

  • Plant Part Used: The green outer tissues, while rich in alkaloids, are also rich in chlorophyll.

Troubleshooting Steps:

  • Defatting Step: Before basifying the acidic aqueous extract, perform a "defatting" wash by extracting it with a non-polar solvent like hexane (B92381) or diethyl ether.[6] The protonated alkaloids will remain in the aqueous layer, while lipids and waxes will move to the organic layer, which can then be discarded.

  • Decolorization: Activated charcoal can be added to the extract to adsorb pigments.[5] Use with caution, as it can also adsorb some of your target alkaloids. A small-scale test is recommended to determine the optimal amount.

  • Chromatography: Column chromatography is effective for separating alkaloids from many other impurities.[5][8]

Q3: I am having trouble separating this compound from other co-extracted alkaloids. What methods can improve resolution?

Trichocereus species contain a complex mixture of phenethylamine (B48288) alkaloids (e.g., mescaline, hordenine, tyramine) which are structurally similar and can be difficult to separate.[9]

Potential Causes:

  • Inappropriate Chromatographic System: The choice of stationary phase and mobile phase is not optimized for the specific alkaloids in your mixture.

  • Poor Peak Shape in HPLC: Issues like peak tailing or broadening can be caused by column overload, secondary interactions with the stationary phase, or improper mobile phase pH.[10][11]

Troubleshooting Steps:

  • Multi-Step Chromatography: A single chromatographic step is rarely sufficient. A common workflow is to use column chromatography on silica (B1680970) gel or alumina (B75360) for initial separation, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.[8]

  • TLC for Method Development: Use Thin-Layer Chromatography (TLC) to quickly screen for the best solvent systems before scaling up to column chromatography or HPLC.[8]

  • HPLC Optimization:

    • Column Choice: A C18 reversed-phase column is a common starting point for alkaloid purification.[8][10] Phenyl-hexyl columns can also provide better separation for aromatic compounds.[10]

    • Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase helps to keep the basic alkaloids ionized, improving peak shape and resolution.[10]

    • Gradient Elution: Start with a gradient elution (e.g., water/acetonitrile) to determine the approximate solvent ratio needed to elute your compound, then switch to an isocratic method for better separation if needed.[10]

Data Presentation

Table 1: Variation in Mescaline Content Across Different Trichocereus (Echinopsis) Species. Data is presented as a percentage of the dried plant material. Note the high variability reported.

SpeciesMescaline Content (% dry weight)Notes
Echinopsis pachanoi (syn. Trichocereus pachanoi)0.59% - 4.7%The 4.7% value was obtained from analyzing only the outer chlorophyllaceous parenchyma.[4] Average content is often cited lower.[12]
Echinopsis bridgesii (syn. Trichocereus bridgesii)~0.76%Median value from multiple samples.[12]
Echinopsis peruviana (syn. Trichocereus peruvianus)~0.22% - 0.30%Median value from multiple samples.[12]
Echinopsis terscheckii (syn. Trichocereus terscheckii)0.25% - 1.2%Total alkaloids.[13]
Echinopsis taquimbalensis (syn. Trichocereus taquimbalensis)5 - 25 mg / 100g (fresh)
Echinopsis macrogonus (syn. Trichocereus macrogonus)5 - 25 mg / 100g (fresh)

Experimental Protocols

Protocol 1: General Acid-Base Extraction for this compound

This protocol describes a standard method for obtaining a crude alkaloid extract from dried plant material.

  • Material Preparation: Dry the Trichocereus plant material and grind it into a fine powder.

  • Acidification: Macerate the powdered material in an acidic aqueous solution (e.g., 1% hydrochloric acid or acetic acid, pH 2-3).[5][6] Stir for several hours or let it sit for 24-48 hours. This converts the alkaloids into their salt forms, which are soluble in water.

  • Filtration: Filter the mixture to remove the solid plant debris. The alkaloids are now in the acidic aqueous filtrate.

  • Defatting (Optional but Recommended): Transfer the filtrate to a separatory funnel and wash it 2-3 times with a non-polar solvent like hexane. Discard the organic (hexane) layer. This removes fats and waxes without removing the alkaloid salts.[6]

  • Basification: Slowly add a base (e.g., sodium hydroxide (B78521) solution) to the aqueous solution while stirring until the pH is above 9. This converts the alkaloid salts back to their free base form, which has low solubility in water.[6]

  • Liquid-Liquid Extraction: Immediately extract the basified aqueous solution 3-4 times with a suitable organic solvent (e.g., chloroform, xylene).[6] The free base alkaloids will move into the organic layer.

  • Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Protocol 2: Thin-Layer Chromatography (TLC) for Alkaloid Fraction Analysis

This protocol is for monitoring the progress of the purification.

  • Plate Preparation: Use silica gel TLC plates.

  • Spotting: Dissolve a small amount of your crude extract and subsequent fractions in a suitable solvent (e.g., methanol). Spot the dissolved samples onto the TLC plate baseline.

  • Development: Place the plate in a developing chamber containing a suitable mobile phase. A common system for alkaloids is chloroform-acetone-diethylamine (10:5:1).[14] Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate and let it dry. Visualize the spots under UV light (if fluorescent plates are used) and/or by spraying with an alkaloid-detecting reagent like Dragendorff's reagent.

  • Analysis: The Retention Factor (Rf) of each spot can be calculated. Compare the spots from your fractions to a reference standard of this compound if available.

Visualizations

experimental_workflow Experimental Workflow for this compound Purification plant 1. Dried & Powdered Trichocereus Material acid_extract 2. Acidic Water Extraction (pH 2-3) plant->acid_extract filtrate 3. Acidic Aqueous Filtrate acid_extract->filtrate defat 4. Defatting Wash (with Hexane) filtrate->defat base_extract 5. Basification (pH >9) & Organic Extraction defat->base_extract crude_alkaloids 6. Crude Alkaloid Extract base_extract->crude_alkaloids column_chrom 7. Column Chromatography (e.g., Silica Gel) crude_alkaloids->column_chrom fractions 8. Alkaloid Fractions (TLC Analysis) column_chrom->fractions hplc 9. Preparative HPLC (e.g., C18 Column) fractions->hplc pure_this compound 10. Pure this compound (Purity Assessment) hplc->pure_this compound troubleshooting_guide Troubleshooting Guide for Common Purification Issues p1 Problem: Low Final Yield c1a Cause: Plant Material Variability p1->c1a c1b Cause: Suboptimal Extraction p1->c1b p2 Problem: Impure Crude Extract (Pigments/Fats) c2a Cause: Non-selective Initial Extraction p2->c2a p3 Problem: Poor Separation of Similar Alkaloids c3a Cause: Inefficient Chromatography System p3->c3a s1a Solution: - Analyze different plant parts - Use outer green tissue c1a->s1a s1b Solution: - Optimize solvent polarity - Adjust extraction time/temp - Control pH carefully c1b->s1b s2a Solution: - Add a 'defatting' step with non-polar solvent - Use activated charcoal c2a->s2a s3a Solution: - Develop method with TLC - Use multi-step chromatography - Optimize HPLC mobile phase (pH) c3a->s3a

References

Technical Support Center: Stabilization of Trichocereine in Solution for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stabilization of trichocereine in solution for long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the handling and storage of this compound solutions.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during experiments with this compound solutions.

ProblemPossible CauseRecommended Solution
Rapid degradation of this compound in solution Oxidation: The phenylethylamine structure of this compound can be susceptible to oxidation, especially when exposed to air.[1][2]Prepare solutions using deoxygenated solvents. Consider adding an antioxidant such as 0.1% ascorbic acid.[1]
Photodegradation: Exposure to UV or visible light can induce degradation of the molecule.[1]Work under low-light conditions and use amber glassware or light-blocking containers for solution preparation and storage.[1]
Unstable pH: The stability of this compound, an amine-containing compound, is pH-dependent. Extreme pH values can accelerate degradation.[1]Prepare solutions in a slightly acidic buffer to ensure the amine group is protonated, which can enhance stability.[1]
High Temperature: Elevated temperatures can increase the rate of chemical degradation.Store solutions at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C).[1][3]
Precipitation of this compound from solution upon storage Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, increasing the concentration of this compound beyond its solubility limit.Ensure vials are tightly sealed. Parafilm can be used for extra security.
Low Temperature Storage Issues: The solubility of this compound may decrease at lower temperatures, leading to precipitation.Before use, allow the solution to equilibrate to room temperature and vortex to ensure complete dissolution. If precipitation persists, gentle sonication may be applied.
Change in pH: Absorption of atmospheric CO2 can lower the pH of unbuffered aqueous solutions, potentially affecting solubility.[4][5]Use a buffered solvent system to maintain a stable pH.
Inconsistent analytical results (e.g., HPLC, LC-MS) Degradation during analysis: The compound may be degrading in the autosampler.Use a cooled autosampler (e.g., 4 °C) to maintain sample integrity during the analytical run.[1]
Formation of multiple degradation products: Inconsistent results can arise from a complex degradation profile.Conduct forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method.[1]
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to degradation or precipitation.Aliquot stock solutions into single-use vials to avoid repeated temperature cycling.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a this compound stock solution?

A1: For long-term storage, this compound stock solutions should be stored at -20°C or lower in tightly sealed, light-resistant (amber) vials.[1][3][8] It is also advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[6] For short-term storage (a few days), refrigeration at 2-8°C may be sufficient.[1]

Q2: What is the best solvent to dissolve this compound in for long-term stability?

A2: The choice of solvent can impact stability.[1] For long-term storage, consider using a slightly acidic buffered solution (e.g., citrate (B86180) buffer, pH 4-5) to maintain the protonated form of the amine, which is generally more stable. High-purity solvents such as ethanol (B145695) or DMSO are also commonly used for preparing stock solutions of alkaloids.[6] Aqueous solutions are more prone to pH changes and microbial growth, so for long-term aqueous storage, sterile filtration and the use of a buffer are recommended.

Q3: Should I add any stabilizers to my this compound solution?

A3: Yes, adding an antioxidant can be beneficial, especially if the solution will be exposed to air. Ascorbic acid at a low concentration (e.g., 0.1%) is a common choice to prevent oxidative degradation.[1] The use of chelating agents like EDTA can also be considered to sequester trace metal ions that can catalyze oxidation.

Q4: How can I assess the stability of my this compound solution?

A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be used.[9] This method should be able to separate the intact this compound from its degradation products. By analyzing samples at various time points, you can determine the rate of degradation and the shelf-life of your solution.

Q5: Is it better to store this compound as a solid or in solution?

A5: For long-term storage, it is generally recommended to store this compound as a solid in a cool, dry, and dark place.[3] Solutions should be prepared fresh when possible. If stock solutions are necessary, they should be stored under the optimal conditions described above.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution
  • Materials:

    • This compound (as a salt, e.g., hydrochloride, for better stability)[1]

    • Solvent: 0.05 M Citrate Buffer, pH 4.5, prepared with HPLC-grade water

    • Antioxidant: L-Ascorbic acid

    • Amber glass vials with screw caps

    • Sterile syringe filters (0.22 µm)

  • Procedure:

    • Prepare the 0.05 M citrate buffer and adjust the pH to 4.5. Deoxygenate the buffer by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

    • Dissolve L-ascorbic acid in the deoxygenated buffer to a final concentration of 0.1% (w/v).

    • Accurately weigh the desired amount of this compound salt and dissolve it in the prepared buffer to achieve the target concentration (e.g., 1 mg/mL).

    • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile amber glass bottle.

    • Aliquot the stock solution into single-use amber glass vials, leaving minimal headspace.

    • Purge the headspace of each vial with nitrogen or argon before tightly sealing.

    • Label the vials clearly and store them at -20°C.

Protocol 2: Long-Term Stability Study of this compound Solution
  • Objective: To evaluate the stability of a this compound solution under different storage conditions over time.

  • Methodology:

    • Prepare a stabilized this compound stock solution as described in Protocol 1.

    • Divide the aliquots into different storage groups:

      • -20°C (protected from light)

      • 4°C (protected from light)

      • 25°C (protected from light)

      • 25°C (exposed to ambient light)

    • Designate specific time points for analysis (e.g., 0, 1, 3, 6, and 12 months).

    • At each time point, retrieve one aliquot from each storage group.

    • Allow the vials to equilibrate to room temperature.

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Record the concentration of this compound and the peak areas of any degradation products.

Data Presentation

Table 1: Hypothetical Stability of this compound (1 mg/mL) in Buffered Solution (pH 4.5) with 0.1% Ascorbic Acid

Storage ConditionTime Point% Initial Concentration RemainingAppearance of Degradation Products (Total % Peak Area)
-20°C, Dark 0 months100%0%
3 months99.8%< 0.2%
6 months99.5%< 0.5%
12 months99.1%< 0.9%
4°C, Dark 0 months100%0%
3 months98.2%~1.8%
6 months96.5%~3.5%
12 months93.0%~7.0%
25°C, Dark 0 months100%0%
1 month91.3%~8.7%
3 months75.8%~24.2%
25°C, Light 0 months100%0%
1 month82.4%~17.6%
3 months58.1%~41.9%

Visualizations

Trichocereine_Degradation_Pathways This compound This compound Oxidation_Products Oxidation Products This compound->Oxidation_Products Oxygen Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products Light (UV/Vis) Hydrolysis_Products Hydrolysis Products (at extreme pH) This compound->Hydrolysis_Products Acid/Base

Caption: Potential degradation pathways for this compound.

Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis Prep_Solution Prepare Stabilized This compound Solution Aliquot Aliquot into Vials Prep_Solution->Aliquot Storage_Conditions Store at Different Conditions (-20°C, 4°C, 25°C Dark, 25°C Light) Aliquot->Storage_Conditions Time_Points Sample at Predetermined Time Points Storage_Conditions->Time_Points HPLC_Analysis Analyze by Stability-Indicating HPLC Method Time_Points->HPLC_Analysis Data_Analysis Quantify this compound and Degradation Products HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for a long-term stability study.

Troubleshooting_Tree Start Inconsistent Results? Check_Storage Review Storage Conditions (Temp, Light, Seal) Start->Check_Storage Check_Preparation Review Solution Preparation (Solvent, pH, Antioxidant) Start->Check_Preparation Check_Handling Review Handling (Freeze-Thaw Cycles) Start->Check_Handling Check_Analysis Review Analytical Method (Autosampler Temp, Method Validation) Start->Check_Analysis Solution_OK Problem Resolved Check_Storage->Solution_OK Check_Preparation->Solution_OK Check_Handling->Solution_OK Check_Analysis->Solution_OK

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Optimizing Chromatographic Separation of Trichocereine and Mescaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chromatographic separation of Trichocereine (N,N-dimethylmescaline) and mescaline.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound and mescaline?

A1: The primary challenges stem from their structural similarity as phenethylamine (B48288) alkaloids. Both are basic compounds, making them prone to interactions with residual silanol (B1196071) groups on silica-based HPLC columns, which can lead to poor peak shape (tailing). Their similar structures also necessitate a highly selective mobile phase to achieve baseline resolution.

Q2: Which type of HPLC column is best suited for this separation?

A2: A reversed-phase C18 column is a good starting point. However, to minimize peak tailing associated with basic compounds, it is highly recommended to use a modern, high-purity silica (B1680970) column with end-capping. Columns specifically designed for the analysis of basic compounds, or those with a wider pH stability range, can also offer significant advantages.[1][2]

Q3: How does mobile phase pH affect the separation?

A3: Mobile phase pH is a critical parameter. As basic compounds, the retention of this compound and mescaline is highly dependent on their ionization state.[3][4][5] At a low pH (e.g., below 3), both analytes will be protonated, and silanol groups on the stationary phase will also be protonated, minimizing undesirable ionic interactions and often leading to improved peak shape.[1][6] Conversely, at a high pH (e.g., above 8), the alkaloids will be in their neutral form, which can also reduce interactions with the stationary phase, but requires a column stable at high pH.[1]

Q4: Can I use isocratic elution for this separation?

A4: While an isocratic method is simpler, a gradient elution is often necessary to achieve a good separation of both compounds in a reasonable timeframe, especially when analyzing crude extracts that may contain other related alkaloids or matrix components. A gradient allows for the elution of less retained compounds early in the run, followed by an increase in organic solvent to elute more retained compounds like this compound and mescaline.[1]

Q5: What are common sample preparation techniques for cactus extracts?

A5: A common method involves an initial extraction with an organic solvent like methanol, followed by an acid-base extraction to isolate the alkaloids.[7] Solid-phase extraction (SPE) with a cation-exchange cartridge is also a very effective technique for cleaning up complex samples and concentrating the alkaloids of interest.[2]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Poor Peak Resolution

Problem: Mescaline and this compound peaks are not well-separated (co-eluting or overlapping).

Possible Cause Suggested Solution
Inadequate Mobile Phase Selectivity 1. Adjust Mobile Phase pH: Small changes in pH can significantly alter the selectivity between the two alkaloids. Experiment with pH values between 2.5 and 4.0. 2. Change Organic Modifier: If using acetonitrile, try substituting it with methanol, or use a combination of both. The different solvent properties can alter selectivity.[8] 3. Modify Gradient Slope: A shallower gradient can often improve the separation of closely eluting compounds.[1]
Insufficient Column Efficiency 1. Use a Longer Column or Smaller Particle Size: This will increase the number of theoretical plates and improve resolution. 2. Lower the Flow Rate: This can lead to better separation, although it will increase the run time.
Inappropriate Column Chemistry Consider a column with a different stationary phase, such as a pentafluorophenyl (PFP) column, which can offer different selectivity for basic compounds.[2]
Poor Peak Shape (Tailing)

Problem: The peaks for one or both analytes are asymmetrical with a distinct "tail."

Possible Cause Suggested Solution
Secondary Interactions with Silanols 1. Lower Mobile Phase pH: Operate at a pH below 3 to ensure both the analytes and the silanol groups are protonated, thus minimizing ionic interactions.[1][6] 2. Use a Base-Deactivated Column: Employ a modern, end-capped C18 column or one specifically designed for basic compounds.[1][2] 3. Add a Competing Base: Incorporate a small amount of an amine modifier like triethylamine (B128534) (TEA) (e.g., 0.1%) into the mobile phase to mask the active silanol sites. Note that this may shorten column life.[2]
Column Overload Dilute the sample and inject a smaller volume. If the peak shape improves, the original sample was too concentrated.[2]
Extra-column Volume Ensure that the tubing between the injector, column, and detector is as short and narrow as possible to minimize band broadening.
Irreproducible Retention Times

Problem: The retention times for the analytes are shifting between injections.

Possible Cause Suggested Solution
Inadequate Column Equilibration Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient. A 5-10 column volume equilibration is typically sufficient.
Mobile Phase Instability 1. Buffer the Mobile Phase: Use a buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) to maintain a stable pH.[5] 2. Prepare Fresh Mobile Phase: Volatile mobile phase components can evaporate over time, changing the composition. Prepare fresh mobile phase daily.
Fluctuations in Column Temperature Use a column oven to maintain a constant and consistent temperature.

Experimental Protocols

Recommended HPLC Method for Separation of Mescaline and this compound

This protocol provides a starting point for method development. Optimization may be required based on your specific instrumentation and sample matrix.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) with high-purity silica and end-capping.

Reagents:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or trifluoroacetic acid)

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Filter and degas both mobile phases before use.

Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 220 nm and 270 nm
Gradient Program Time (min)
0.0
15.0
17.0
20.0
20.1
25.0

Data Presentation

The following table summarizes expected retention times and resolution based on the recommended HPLC method. Note that these are illustrative values and may vary.

Analyte Expected Retention Time (min) Asymmetry Factor Resolution (Rs) from Mescaline
Mescaline8.51.1-
This compound9.81.2> 2.0

Visualizations

Experimental Workflow

G Experimental Workflow for Alkaloid Analysis cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing start Cactus Material extraction Solvent Extraction (e.g., Methanol) start->extraction acid_base Acid-Base Partitioning extraction->acid_base spe Solid-Phase Extraction (Cation Exchange) acid_base->spe final_sample Final Sample in Mobile Phase A spe->final_sample injection Inject Sample final_sample->injection separation C18 Reversed-Phase Gradient Elution injection->separation detection UV/PDA Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Generate Report quantification->report G Troubleshooting Peak Tailing for Basic Alkaloids start Peak Tailing Observed check_overload Is the column overloaded? start->check_overload check_ph Is mobile phase pH < 3? check_overload->check_ph No solution_dilute Dilute Sample check_overload->solution_dilute Yes check_column Using a base- deactivated column? check_ph->check_column Yes solution_lower_ph Lower Mobile Phase pH check_ph->solution_lower_ph No solution_change_column Switch to a base- deactivated column check_column->solution_change_column Consider solution_add_modifier Add Competing Base (e.g., TEA) check_column->solution_add_modifier No check_column->solution_add_modifier Yes end_node Peak Shape Improved solution_dilute->end_node solution_lower_ph->end_node solution_change_column->end_node solution_add_modifier->end_node

References

"Troubleshooting matrix effects in Trichocereine quantification"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trichocereine quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect this compound quantification?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] In the context of this compound quantification, which often involves complex biological or botanical samples like plasma, urine, or plant extracts, these effects can lead to inaccurate results.[1] Co-eluting substances can either suppress or enhance the ionization of this compound in the mass spectrometer's ion source, leading to underestimation or overestimation of its concentration.[2][3]

Q2: What are the common analytical techniques used for this compound quantification?

A2: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is the most prevalent technique for the quantification of this compound (mescaline) and its metabolites.[1][4] This method offers high sensitivity and selectivity, which is crucial for detecting low concentrations in complex matrices.[1]

Q3: How can I detect the presence of matrix effects in my assay?

A3: Several methods can be used to assess matrix effects. A common qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column.[5][6] Injection of a blank sample extract will show a dip or peak in the analyte's signal if matrix components are causing ion suppression or enhancement at specific retention times.[5][6] A quantitative assessment can be made using the post-extraction spike method, where the response of an analyte in a standard solution is compared to the response of the analyte spiked into a blank matrix sample after extraction.[7]

Q4: What is the role of an internal standard in mitigating matrix effects?

A4: The internal standard method is a powerful technique to compensate for matrix effects.[8] An ideal internal standard, particularly a stable isotope-labeled (SIL) version of the analyte (e.g., mescaline-d3), is added to all samples at a known concentration.[2][9] Since the SIL internal standard has nearly identical chemical and physical properties to the analyte, it will experience similar matrix effects.[2] By using the ratio of the analyte signal to the internal standard signal for quantification, variations caused by matrix effects can be significantly reduced.[8]

Troubleshooting Guides

Issue 1: Poor recovery of this compound during sample preparation.

Possible Cause: Inefficient extraction from the sample matrix.

Troubleshooting Steps:

  • Optimize Extraction Solvent: Experiment with different solvent systems. For plant material, methanol (B129727) is commonly used.[10] For biological fluids, protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be effective.[4][11]

  • Adjust pH: this compound is an alkaloid, and its extraction can be pH-dependent. Basifying the sample before extraction with an organic solvent can improve recovery.[12]

  • Employ Different Extraction Techniques: Sonication and Soxhlet extraction are common methods for plant materials.[10][13] For complex matrices, SPE can provide a cleaner extract and reduce matrix effects.[11]

Issue 2: Inconsistent quantification results and poor reproducibility.

Possible Cause: Significant and variable matrix effects between samples.

Troubleshooting Steps:

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for matrix effects.[2] The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate correction.[2]

  • Improve Sample Cleanup: Utilize more rigorous sample preparation techniques like SPE to remove interfering matrix components.[11][14]

  • Chromatographic Separation: Optimize the HPLC method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, or using a different column chemistry.[5]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their effect on ionization.[5][7] However, ensure the diluted analyte concentration is still within the linear range of the assay.[5]

Experimental Workflow for Troubleshooting Matrix Effects

cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_validation Validation A Inconsistent Results/ Poor Recovery B Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) A->B C Evaluate Sample Preparation Efficiency A->C D Optimize Sample Cleanup (e.g., SPE, LLE) B->D If Matrix Effect is Significant E Modify Chromatographic Conditions B->E If Matrix Effect is Significant F Implement Internal Standard (Preferably SIL-IS) B->F If Matrix Effect is Significant G Dilute Sample B->G If Matrix Effect is Significant C->D If Recovery is Low H Re-validate Method: Accuracy, Precision, Linearity, Specificity D->H E->H F->H G->H

A flowchart for systematically troubleshooting matrix effects.

Quantitative Data & Experimental Protocols

Table 1: Example of Matrix Effect Quantification

The following table illustrates how to quantify matrix effects by comparing the peak area of this compound in a post-extraction spiked sample to that in a neat solution.

Sample TypeAnalyte Concentration (ng/mL)Peak Area (Counts)Matrix Effect (%)
Neat Solution1001,500,000N/A
Post-Extraction Spiked Plasma100900,00040% Suppression
Post-Extraction Spiked Urine1001,800,00020% Enhancement

Matrix Effect (%) is calculated as: (1 - [Peak Area in Matrix / Peak Area in Neat Solution]) x 100. A positive value indicates suppression, and a negative value indicates enhancement.

Protocol 1: Sample Preparation of Trichocereus Cactus for LC-MS Analysis

This protocol is adapted from methodologies described for the extraction of mescaline from cactus tissue.[12][15]

  • Sample Homogenization: Lyophilize fresh cactus tissue to remove water.[15] Weigh approximately 20 mg of the lyophilized tissue into a 2 mL tube containing ceramic beads.[15]

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., mescaline-d3) to each sample.

  • Extraction: Add 1 mL of methanol to the tube. Homogenize the sample using a bead beater or similar equipment.

  • Sonication: Sonicate the sample for 10-15 minutes to ensure complete extraction.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet solid material.

  • Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter before injection into the LC-MS system.

Protocol 2: Method Validation for this compound Quantification

A summary of key validation parameters that should be assessed according to regulatory guidelines.[16][17][18]

  • Selectivity/Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[16] This is assessed by analyzing blank matrix samples to check for interferences at the retention time of this compound.[16]

  • Accuracy: The closeness of the measured value to the true value.[16] It is determined by analyzing quality control (QC) samples at different concentrations and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[16] It is typically expressed as the relative standard deviation (RSD) of replicate measurements.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.[16] This is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[16]

Decision Tree for Selecting a Mitigation Strategy

start Matrix Effect Detected? sil_is_available SIL-IS Available? start->sil_is_available Yes end Re-validate Method start->end No use_sil_is Implement SIL-IS sil_is_available->use_sil_is Yes optimize_cleanup Optimize Sample Cleanup (SPE, LLE) sil_is_available->optimize_cleanup No use_sil_is->end change_chromatography Modify Chromatography optimize_cleanup->change_chromatography dilute_sample Dilute Sample change_chromatography->dilute_sample standard_addition Use Standard Addition dilute_sample->standard_addition standard_addition->end

A decision-making diagram for choosing a matrix effect mitigation strategy.

References

Technical Support Center: Refining Trichocereine Synthesis Protocols for Higher Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and purification of Trichocereine (N,N-dimethyl-3,4,5-trimethoxyphenethylamine).

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during the synthesis and purification of this compound, leading to higher purity of the final product.

Symptom Possible Cause(s) Suggested Solution(s)
Low Yield of this compound Incomplete Reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is heated to the appropriate temperature for a sufficient duration as specified in the protocol.
Side Reactions: Formation of byproducts such as tetrahydroisoquinolines during Eschweiler-Clarke reaction.[1][2]- Maintain a lower reaction temperature (e.g., 60-80 °C) to favor N-methylation over cyclization.[2] - Keep reaction times shorter to minimize byproduct formation.[2]
Over-alkylation in Reductive Amination: The initially formed secondary amine reacts further to form a quaternary ammonium (B1175870) salt.- Use a controlled stoichiometry of the methylating agent. - The Eschweiler-Clarke reaction is generally preferred for N,N-dimethylation as it stops at the tertiary amine stage.[3][4]
Product Contamination (Multiple Spots on TLC) Presence of Starting Material (Mescaline): Incomplete methylation.- Increase the amount of methylating agent (formaldehyde and formic acid in Eschweiler-Clarke). - Extend the reaction time, while monitoring for byproduct formation.
Formation of N-methylmescaline: Incomplete dimethylation.- Ensure an adequate excess of the methylating reagents is used.
Formation of Tetrahydroisoquinoline Byproducts: Cyclization side reaction.[1]- Purify the crude product using column chromatography or recrystallization. - Optimize reaction conditions (lower temperature, shorter time) to minimize cyclization.[2]
Difficulty in Product Isolation/Purification Oily Product Instead of Solid: Presence of impurities preventing crystallization.- Perform an acid-base extraction to separate the basic this compound from non-basic impurities. - Attempt purification via column chromatography before crystallization.
Poor Crystal Formation during Recrystallization: Incorrect solvent system or conditions.- Screen for an optimal recrystallization solvent or solvent system (e.g., ethanol (B145695)/ether, methanol (B129727)/water).[5][6] - Ensure the solution is fully saturated at the higher temperature and allowed to cool slowly without disturbance.[7]
Final Product has a Yellow to Brown Discoloration Oxidation of Phenolic Impurities (if starting from natural extracts): - Treat the crude product solution with activated charcoal before recrystallization to remove colored impurities.
Degradation of the Product: Exposure to air and light over time.- Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the N,N-dimethylation of mescaline to synthesize this compound?

A1: The Eschweiler-Clarke reaction is a classic and reliable method for the methylation of primary and secondary amines to tertiary amines using excess formic acid and formaldehyde (B43269).[3][4] This method is advantageous as it avoids the formation of quaternary ammonium salts.[3][8]

Q2: I am observing a significant byproduct in my Eschweiler-Clarke reaction. What is it likely to be and how can I avoid it?

A2: A common side reaction in the Eschweiler-Clarke methylation of phenethylamines like mescaline is an intramolecular cyclization, which leads to the formation of a tetrahydroisoquinoline derivative, specifically N-methyl-6,7,8-trimethoxy-1,2,3,4-tetrahydroisoquinoline.[1][2] To minimize this, it is recommended to use lower reaction temperatures and shorter reaction times.[2]

Q3: What are the best analytical techniques to assess the purity of my synthesized this compound?

A3: A combination of chromatographic and spectroscopic methods is ideal for assessing purity.

  • Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction and check for the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile compounds and provide information on their molecular weight and fragmentation patterns, which is useful for identifying both the desired product and any byproducts.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the final product and can also be used for quantitative analysis (qNMR) to determine purity.

Q4: What is a suitable solvent system for the recrystallization of this compound hydrochloride?

A4: While specific data for this compound is scarce, for phenethylamine (B48288) hydrochlorides in general, alcoholic solvents or mixed solvent systems are often effective. A common approach is to dissolve the hydrochloride salt in a minimal amount of a hot alcohol like ethanol or methanol and then slowly add a less polar co-solvent like diethyl ether or heptane (B126788) until turbidity is observed, followed by slow cooling.[5][6]

Q5: Can I synthesize this compound directly via reductive amination of 3,4,5-trimethoxybenzaldehyde (B134019)?

A5: Yes, it is possible to synthesize this compound via a one-pot reductive amination of 3,4,5-trimethoxybenzaldehyde with dimethylamine (B145610) in the presence of a suitable reducing agent like sodium borohydride. However, careful control of the reaction conditions is necessary to avoid side reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Eschweiler-Clarke Reaction of Mescaline

This protocol describes the N,N-dimethylation of mescaline to form this compound.

Materials:

  • Mescaline hydrochloride

  • Sodium hydroxide (B78521) (NaOH) solution (10%)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Formic acid (90%)

  • Formaldehyde solution (37%)

  • Hydrochloric acid (HCl) solution (10%)

Procedure:

  • Free-basing of Mescaline: Dissolve mescaline hydrochloride in water and make the solution alkaline (pH > 12) with 10% NaOH solution. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent to obtain mescaline freebase.

  • Methylation: To the mescaline freebase, add a twofold molar excess of both 90% formic acid and 37% formaldehyde solution.

  • Reaction: Heat the mixture on a steam bath at 60-80°C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and add a 10% HCl solution to acidify. Wash the acidic solution with diethyl ether to remove any non-basic impurities.

  • Isolation: Make the aqueous layer strongly alkaline with 10% NaOH solution and extract the this compound freebase with diethyl ether.

  • Purification: Dry the combined ether extracts over anhydrous MgSO₄, filter, and evaporate the solvent. The resulting oily residue is crude this compound.

Protocol 2: Purification of this compound by Recrystallization of the Hydrochloride Salt

This protocol describes the purification of crude this compound by converting it to its hydrochloride salt and recrystallizing it.

Materials:

  • Crude this compound freebase

  • Anhydrous ethanol

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous diethyl ether

Procedure:

  • Salt Formation: Dissolve the crude this compound freebase in a minimal amount of anhydrous ethanol. While stirring, add a solution of concentrated HCl in anhydrous ethanol dropwise until the solution is acidic.

  • Precipitation: The this compound hydrochloride will precipitate out of the solution. The precipitation can be completed by adding anhydrous diethyl ether.

  • Collection: Collect the crude crystals by vacuum filtration and wash them with a small amount of cold ethanol/ether mixture.

  • Recrystallization: Dissolve the crude this compound hydrochloride in a minimum amount of boiling ethanol. Slowly add diethyl ether until the solution becomes slightly cloudy.

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/ether, and dry under vacuum.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Mescaline Mescaline Reaction Eschweiler-Clarke Reaction Mescaline->Reaction Formic Acid, Formaldehyde Crude_this compound Crude this compound Reaction->Crude_this compound Acid_Base_Extraction Acid-Base Extraction Crude_this compound->Acid_Base_Extraction Recrystallization Recrystallization (as HCl salt) Acid_Base_Extraction->Recrystallization Conversion to HCl salt Pure_this compound High-Purity This compound HCl Recrystallization->Pure_this compound

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Purity (TLC shows multiple spots) Impurity_ID Identify Impurities (GC-MS, NMR) Start->Impurity_ID Starting_Material Unreacted Mescaline Impurity_ID->Starting_Material Present Side_Product Tetrahydroisoquinoline Byproduct Impurity_ID->Side_Product Present Optimize_Reaction Optimize Reaction: - Increase methylating agent - Increase reaction time Starting_Material->Optimize_Reaction Optimize_Conditions Optimize Conditions: - Lower temperature - Shorter reaction time Side_Product->Optimize_Conditions Purification Enhance Purification: - Column Chromatography - Recrystallization Optimize_Reaction->Purification Optimize_Conditions->Purification

Caption: Troubleshooting logic for improving this compound purity.

References

Technical Support Center: Addressing Poor Trichocereine Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of Trichocereine and related alkaloids in specific solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound, also known as N,N-dimethyl-3,4,5-trimethoxyphenethylamine, is a phenethylamine (B48288) alkaloid found in certain cactus species.[1] Like many alkaloids, its utility in research and potential therapeutic applications can be hindered by poor solubility in aqueous solutions and common organic solvents, which can affect bioavailability and formulation development.

Q2: What are the general approaches to improve the solubility of poorly soluble compounds like this compound?

A2: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[2][3][4] These methods include:

  • pH Adjustment: Modifying the pH of the solvent to ionize the compound.

  • Co-solvency: Using a mixture of solvents to alter the polarity of the medium.[3][5][6]

  • Solid Dispersion: Dispersing the compound in a hydrophilic carrier.[4][6][7]

  • Complexation: Forming inclusion complexes, often with cyclodextrins.[2][8]

  • Particle Size Reduction: Increasing the surface area of the compound through techniques like micronization.[3][5]

Troubleshooting Guides

Issue 1: this compound precipitates out of my aqueous buffer.

Cause: this compound, as a weakly basic alkaloid, is expected to have low solubility in neutral or alkaline aqueous solutions. Precipitation occurs when the concentration of the unionized form exceeds its solubility limit.

Solution:

  • pH Adjustment: Lowering the pH of the aqueous buffer will lead to the protonation of the amine group of this compound, forming a more soluble salt. A systematic pH titration should be performed to identify the optimal pH for solubility and stability.

  • Use of Co-solvents: For in vitro assays where some organic solvent is tolerable, the addition of a co-solvent like DMSO or ethanol (B145695) can significantly increase solubility. However, the final concentration of the organic solvent should be minimized to avoid cellular toxicity.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate (B1201080) buffers).

  • Sample Preparation: Add an excess amount of this compound to a fixed volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Data Analysis: Plot the solubility of this compound as a function of pH to determine the optimal pH range for solubilization.

Issue 2: I am unable to achieve a high enough concentration of this compound in a non-polar organic solvent for my experiment.

Cause: While this compound is an alkaloid, its trimethoxy- and N,N-dimethyl substitutions give it a degree of polarity, which may limit its solubility in highly non-polar solvents.

Solution:

  • Solvent Screening: Test a panel of solvents with varying polarities. A solubility table can be generated to identify the most suitable solvent or solvent mixture.

  • Co-solvency: Employing a co-solvent system can modulate the polarity of the solvent mixture to better match that of this compound. For instance, adding a small amount of a more polar solvent like methanol (B129727) to a non-polar solvent like hexane (B92381) might improve solubility.

Data Presentation: Hypothetical Solubility of this compound in Common Solvents

SolventDielectric Constant (Approx.)Solubility (mg/mL at 25°C) - Hypothetical Data
Water (pH 7.0)80.1< 0.1
Water (pH 3.0)80.115.2
Ethanol24.58.5
Methanol32.712.1
Dichloromethane9.125.8
Chloroform4.830.5
Diethyl Ether4.35.2
Hexane1.9< 0.5
Dimethyl Sulfoxide (DMSO)47.2> 50

Advanced Solubilization Strategies

For challenging cases where simple pH adjustment or co-solvency is insufficient, more advanced techniques can be explored.

Solid Dispersion

In this technique, this compound is dispersed in a hydrophilic carrier at a molecular level, which can enhance its dissolution rate and apparent solubility.[7]

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

  • Solubilization: Dissolve both this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) (PVP) or polyethylene (B3416737) glycol (PEG)) in a common volatile solvent like methanol.

  • Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will result in a solid mass where this compound is finely dispersed within the carrier.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound.

  • Dissolution Testing: Perform dissolution studies to compare the solubility and dissolution rate of the solid dispersion with that of the pure compound.

Data Presentation: Hypothetical Dissolution Rate Enhancement with Solid Dispersion

FormulationTime to 80% Dissolution (minutes) - Hypothetical Data
Pure this compound> 120
This compound:PVP K30 (1:5) Solid Dispersion15
This compound:PEG 8000 (1:5) Solid Dispersion20

Visualizing Experimental Workflows

General Workflow for Addressing Poor Solubility

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Simple Approaches cluster_3 Advanced Approaches cluster_4 Evaluation cluster_5 Outcome A Poor Solubility of This compound Identified B Characterize Physicochemical Properties (pKa, logP) A->B C Simple Approaches B->C Low to Moderate Concentration Needed D Advanced Approaches B->D High Concentration or Aqueous Formulation Required E pH Adjustment C->E F Co-solvency C->F G Solid Dispersion D->G H Complexation D->H I Particle Size Reduction D->I J Conduct Solubility/ Dissolution Studies E->J F->J G->J H->J I->J K Assess Stability of Formulation J->K L Optimized Formulation Achieved K->L Successful M Further Optimization Required K->M Unsuccessful M->C

Caption: A logical workflow for selecting and evaluating solubility enhancement techniques.

Signaling Pathway Diagram: Hypothetical Cellular Assay Workflow

This diagram illustrates a hypothetical workflow for preparing this compound for a cell-based assay, a common scenario where solubility is a critical factor.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Cellular Treatment and Analysis A Weigh this compound Powder B Dissolve in 100% DMSO to create a concentrated stock solution (e.g., 100 mM) A->B C Serially dilute the stock solution in cell culture medium B->C D Ensure final DMSO concentration is non-toxic to cells (e.g., <0.1%) C->D E Treat cells with working solutions of this compound D->E F Incubate for desired time E->F G Perform downstream analysis (e.g., viability assay, gene expression) F->G

Caption: Workflow for preparing this compound solutions for in vitro cell-based assays.

References

"Improving the resolution of Trichocereine peaks in HPLC"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Trichocereine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) methods for improved peak resolution and accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape, such as peak tailing, when analyzing this compound?

Peak tailing is a frequent issue when analyzing basic compounds like this compound, often appearing as an asymmetrical peak with a trailing edge that extends further than its leading edge.[1] This can compromise the accuracy of integration and reduce resolution between adjacent peaks.[1] The primary causes include:

  • Secondary Silanol (B1196071) Interactions: The most common cause for basic analytes is the interaction between the positively charged (protonated) amine group of this compound and negatively charged, ionized residual silanol groups on the silica-based stationary phase.[1][2] This creates a secondary, stronger retention mechanism that leads to tailing.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, or if it is not properly buffered, the ionization state of the analyte can be inconsistent, leading to distorted peaks.[1][3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1][4]

  • Column Degradation: The formation of a void at the column inlet or the accumulation of contaminants on the inlet frit can disrupt the sample path, causing peak tailing and splitting.[1][2][5]

Q2: How can I resolve co-eluting peaks or improve the separation between this compound and other compounds in my sample?

Improving resolution is a key goal in method development. Resolution is influenced by column efficiency, selectivity, and retention factor.[6][7] Here are several strategies to enhance separation:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Changing the organic solvent (e.g., from acetonitrile (B52724) to methanol) or adjusting its ratio to the aqueous phase can alter selectivity.[6][7] Reducing the organic content generally increases retention time in reversed-phase HPLC, which can improve separation.[7]

    • pH Adjustment: Modifying the mobile phase pH is a powerful tool. For a basic compound like this compound, operating at a low pH (e.g., pH < 3) ensures the analyte is fully protonated and suppresses the ionization of silanol groups, minimizing tailing and improving peak shape.[2][8] Conversely, working at a high pH can deprotonate the analyte, which may also improve peak shape on appropriate columns.[8]

    • Use of Buffers: Incorporating a buffer (e.g., phosphate (B84403) or formate) helps maintain a stable pH and can mask residual silanol interactions.[1][9]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a different column chemistry can provide the necessary change in selectivity.[6][10] Options include columns with different bonded phases (e.g., Phenyl, Cyano) or end-capped columns that have fewer active silanol groups.[2][6]

  • Adjust Flow Rate and Temperature: Lowering the flow rate can increase efficiency and improve resolution, though it will lengthen the run time.[11][12] Adjusting the column temperature can also affect selectivity and efficiency; lower temperatures often increase retention and may improve resolution.[11]

  • Employ Gradient Elution: For complex samples with compounds of varying polarities, a gradient elution (where the mobile phase composition changes over time) is often more effective than an isocratic method for achieving good separation of all peaks.[6][13]

Q3: My this compound peak is splitting or appearing as a doublet. What are the likely causes and solutions?

Peak splitting, where a single peak appears as two or more conjoined peaks, can be caused by several factors:[14]

  • Sample Solvent Incompatibility: Injecting a sample dissolved in a solvent that is much stronger than the initial mobile phase is a common cause.[8][15] The strong solvent carries the analyte down the column prematurely and in a distorted band. Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.

  • Column Contamination or Blockage: A partially blocked inlet frit or contamination at the head of the column can create alternative flow paths for the sample, resulting in split peaks.[8][14] Solution: Use a guard column to protect the analytical column from contaminants.[5][16] If a blockage is suspected, try reversing and flushing the column (if the manufacturer allows) or replacing the frit.[2]

  • Column Void: A void or channel in the packed bed of the column can cause the sample band to split.[8][17] This can happen if the column is dropped or subjected to extreme pressure changes. Solution: The column usually needs to be replaced.[5]

Troubleshooting and Optimization Tables

Table 1: Troubleshooting Guide for Common Peak Shape Problems

ProblemPotential CauseRecommended Solution
Peak Tailing Secondary interactions with residual silanol groups.Lower mobile phase pH (e.g., to pH 3) with an acid modifier like formic or phosphoric acid. Use a highly deactivated, end-capped column.[2]
Mobile phase pH is poorly controlled.Add a buffer to the mobile phase (e.g., 10-25 mM phosphate or formate).[1][4]
Column overload.Reduce the sample concentration or injection volume.[1]
Peak Splitting Sample is dissolved in a solvent stronger than the mobile phase.Dissolve and inject the sample in the initial mobile phase composition.[8]
Partial blockage of column inlet frit.Replace the frit or use an in-line filter. Try back-flushing the column.[14]
Void or channel in the column packing.Replace the column.[8]
Poor Resolution Insufficient separation between peaks.Optimize selectivity by changing mobile phase pH or organic solvent type (e.g., ACN vs. MeOH).[6][7]
Low column efficiency.Decrease the flow rate or use a column with smaller particles or a longer length.[6][11]
Inappropriate retention.Adjust the organic-to-aqueous ratio in the mobile phase.[7]

Table 2: Effect of HPLC Parameters on Resolution for Basic Analytes

ParameterChangeEffect on Retention TimeEffect on Peak ShapeEffect on Resolution
Mobile Phase pH Decrease (e.g., 7 to 3)May decrease (if analyte is basic)Improves (reduces tailing)Can improve or change selectivity
Organic Solvent % DecreaseIncreasesGenerally no direct effectCan improve if peaks are closely eluting
Buffer Concentration IncreaseMinimal changeImproves (reduces tailing)Can improve by sharpening peaks
Column Temperature DecreaseIncreasesMay slightly broadenCan improve or worsen selectivity
Flow Rate DecreaseIncreasesMay improve efficiency (sharper peaks)Generally improves
Stationary Phase Switch (e.g., C18 to Phenyl)VariesVariesChanges selectivity, often significantly

Experimental Protocols

Protocol 1: General Method Development for this compound Analysis by RP-HPLC

This protocol provides a starting point for developing a robust reversed-phase HPLC method for this compound.

1. Objective: To develop a selective and efficient HPLC method for the separation and quantification of this compound with good peak resolution and symmetry.

2. Materials and Instrumentation:

  • HPLC System: A standard HPLC or UHPLC system with a pump, autosampler, column oven, and PDA or UV detector.

  • Column: A good starting point is a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[4] Consider a column with high-purity silica (B1680970) and robust end-capping.

  • Solvents: HPLC-grade acetonitrile (ACN), methanol (B129727) (MeOH), and ultrapure water.

  • Additives: Formic acid (FA) or phosphoric acid. Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) for buffering if needed.

  • Sample Preparation: Dissolve the this compound standard or sample extract in the initial mobile phase. Filter through a 0.22 or 0.45 µm syringe filter before injection.[4]

3. Experimental Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases before use.[4]

  • Initial Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 228 nm (or as determined by UV scan)

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      15.0 90
      17.0 90
      17.1 10

      | 20.0 | 10 |

4. Optimization Strategy:

  • Evaluate Initial Run: Assess the retention time, peak shape, and resolution of the this compound peak.

  • Adjust Gradient: If retention is too long or too short, adjust the gradient slope or the initial/final percentages of Mobile Phase B.

  • Optimize Peak Shape: If peak tailing is observed, ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) to suppress silanol interactions.

  • Improve Resolution: To improve separation from nearby impurities, try changing the organic modifier from acetonitrile to methanol or adjust the pH. A change in column chemistry may be required for difficult separations.[6]

Visualizations

G Troubleshooting Workflow for Poor Peak Resolution start Poor Peak Resolution (Tailing, Splitting, or Co-elution) check_tailing Is Peak Tailing Observed? start->check_tailing tailing_yes Lower Mobile Phase pH (e.g., add 0.1% FA) Use End-Capped Column check_tailing->tailing_yes Yes check_splitting Is Peak Splitting Observed? check_tailing->check_splitting No tailing_yes->check_splitting splitting_yes Match Sample Solvent to Mobile Phase Check for Column Blockage/Void check_splitting->splitting_yes Yes check_coelution Are Peaks Co-eluting? check_splitting->check_coelution No splitting_yes->check_coelution coelution_yes Optimize Selectivity (α): 1. Adjust Mobile Phase pH 2. Change Organic Solvent (ACN/MeOH) 3. Change Stationary Phase check_coelution->coelution_yes Yes optimize_efficiency Optimize Efficiency (N): Decrease Flow Rate Use Longer Column or Smaller Particle Size check_coelution->optimize_efficiency No coelution_yes->optimize_efficiency end Resolution Improved optimize_efficiency->end

Caption: A logical workflow for troubleshooting common HPLC peak resolution issues.

G Effect of pH on this compound Interaction with C18 Stationary Phase cluster_low_ph Low pH (e.g., pH < 4) cluster_mid_ph Mid pH (e.g., pH 5-8) tricho_low This compound-NH3+ silanol_low Silanol (Si-OH) (Neutral) c18_low C18 Chain (Hydrophobic Interaction) tricho_low->c18_low Primary Retention interaction_low Repulsion result_low Good Peak Shape (Symmetrical) tricho_mid This compound-NH3+ interaction_mid Ionic Attraction (Secondary Retention) tricho_mid->interaction_mid c18_mid C18 Chain (Hydrophobic Interaction) tricho_mid->c18_mid Primary Retention silanol_mid Silanol (Si-O-) (Ionized) interaction_mid->silanol_mid result_mid Poor Peak Shape (Tailing)

Caption: Analyte-stationary phase interactions at different mobile phase pH values.

References

Validation & Comparative

"Comparative analysis of Trichocereine and mescaline pharmacology"

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the pharmacological properties of Trichocereine (N,N-dimethylmescaline) and its close structural analog, mescaline. The information presented herein is intended for researchers, scientists, and drug development professionals, with a focus on experimental data to facilitate a clear understanding of their distinct pharmacological profiles.

Pharmacodynamics: Receptor Interactions and Functional Activity

The primary psychoactive effects of mescaline are mediated by its interaction with serotonin (B10506) receptors, particularly the 5-HT2A subtype. In contrast, this compound, which differs from mescaline only by the addition of two methyl groups on the amine, exhibits a significantly attenuated pharmacological profile.

Receptor Binding Affinities
ReceptorMescaline Ki (nM)This compound Ki (nM)
5-HT2A ~1,000 - 5,000Not Available (significantly lower affinity expected)
5-HT2C ~5,000Not Available
5-HT1A ~4,000Not Available
α2A-adrenergic ~4,000Not Available
Dopamine D1-D3 Low affinityNot Available
TAAR1 ~3,300Not Available
Functional Assay Results

Functional assays measure the ability of a compound to activate a receptor and elicit a cellular response. Mescaline acts as a partial agonist at the 5-HT2A receptor. Specific EC50 values for this compound in functional assays are not well-documented. However, in-vivo studies provide some insight into its functional activity.

AssayMescalineThis compound
5-HT2A Receptor Activation (e.g., Calcium Flux) Partial Agonist (EC50 in the micromolar range)No specific data available (expected to be a very weak partial agonist or inactive)
Rodent Drug Discrimination ActiveCan substitute for mescaline at a high dose (50 mg/kg)[1]
Signaling Pathways

Mescaline's activation of the 5-HT2A receptor initiates a cascade of intracellular signaling events, primarily through the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a key event in the downstream cellular responses associated with its psychoactive effects. Due to its low potency, a detailed signaling pathway for this compound has not been elucidated.

G Mescaline Mescaline HTR2A 5-HT2A Receptor Mescaline->HTR2A Binds to Gq_G11 Gq/G11 HTR2A->Gq_G11 Activates PLC Phospholipase C Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Mescaline's 5-HT2A Receptor Signaling Pathway

Pharmacokinetics

The pharmacokinetic profiles of mescaline and this compound also exhibit notable differences, which may contribute to their distinct in vivo effects.

ParameterMescalineThis compound
Bioavailability >53% (oral)Not Available
Half-life ~6 hoursShorter than mescaline (anecdotal reports)
Metabolism Primarily by monoamine oxidase (MAO) to 3,4,5-trimethoxyphenylacetic acid (TMPA).Expected to be metabolized by MAO, but specific metabolites and pathways are not well-documented.
Excretion ~87% excreted in urine within 24 hours.Not Available

In Vivo Effects

The most striking difference between mescaline and this compound lies in their in vivo effects, particularly their psychoactivity in humans and their effects in animal models of psychedelic activity.

EffectMescalineThis compound
Human Psychoactive Dose 200-400 mg (oral)Generally considered non-psychoactive at oral doses up to 800 mg.[1] Some reports of mild effects at high sublingual doses exist.
Rodent Head-Twitch Response (HTR) Induces HTR, a behavioral proxy for hallucinogenic potential.Does not induce HTR. In rodents, it can produce amphetamine-like excitation at high doses.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the pharmacological evaluation of phenethylamines like mescaline and this compound.

Radioligand Binding Assay for 5-HT2A Receptor

This assay is used to determine the binding affinity (Ki) of a compound for the 5-HT2A receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human 5-HT2A receptor are prepared from cultured cells (e.g., HEK293 or CHO cells).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for the binding reaction.

  • Radioligand: A radiolabeled antagonist with high affinity for the 5-HT2A receptor, such as [3H]ketanserin, is used.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (mescaline or this compound).

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Membranes Receptor Membranes Incubation Incubate Membranes->Incubation Radioligand Radioligand ([³H]ketanserin) Radioligand->Incubation Test_Compound Test Compound (Mescaline/Trichocereine) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Radioligand Binding Assay Workflow
Calcium Flux Functional Assay

This assay measures the ability of a compound to activate Gq-coupled receptors like the 5-HT2A receptor by detecting changes in intracellular calcium levels.

Methodology:

  • Cell Culture: Cells expressing the 5-HT2A receptor are plated in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound (mescaline or this compound) is added to the wells at various concentrations.

  • Fluorescence Measurement: A fluorescence plate reader is used to measure the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.

  • Data Analysis: The concentration-response curve is plotted, and the EC50 value (the concentration that produces 50% of the maximal response) is calculated.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Cells Plate 5-HT2A Expressing Cells Dye Load with Calcium-Sensitive Dye Cells->Dye Compound Add Test Compound Dye->Compound Measure Measure Fluorescence Change Compound->Measure Curve Plot Concentration-Response Curve Measure->Curve EC50 Calculate EC50 Curve->EC50

Calcium Flux Assay Workflow
Head-Twitch Response (HTR) Assay in Rodents

The HTR in rodents is a behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in humans.

Methodology:

  • Animal Acclimation: Mice or rats are acclimated to the testing environment.

  • Compound Administration: The test compound (mescaline or this compound) is administered to the animals, typically via intraperitoneal injection.

  • Observation Period: The animals are observed for a defined period, and the number of head twitches is counted by a trained observer or recorded using an automated system.

  • Data Analysis: The frequency of head twitches is compared between different dose groups and a control group.

G cluster_0 Procedure cluster_1 Analysis Acclimation Acclimate Rodents Administration Administer Test Compound Acclimation->Administration Observation Observe and Count Head Twitches Administration->Observation Comparison Compare Frequencies Across Groups Observation->Comparison Conclusion Assess Psychedelic-like Potential Comparison->Conclusion

Head-Twitch Response Assay Workflow

Discussion and Conclusion

The comparative analysis of this compound and mescaline reveals a stark contrast in their pharmacological profiles, primarily driven by the N,N-dimethylation of the phenethylamine (B48288) backbone. While mescaline is a well-characterized psychedelic compound with moderate affinity and partial agonist activity at the 5-HT2A receptor, this compound is largely considered pharmacologically inactive in terms of psychoactive effects.

The addition of two methyl groups to the nitrogen atom of mescaline dramatically reduces its ability to effectively bind to and activate the 5-HT2A receptor, the key target for psychedelic action. This is consistent with the general observation that N-alkylation of phenethylamine psychedelics often leads to a loss of hallucinogenic activity. The lack of significant in vitro binding and functional data for this compound in the published literature further supports its low potency.

In vivo, while high doses of this compound can substitute for mescaline in drug discrimination studies in rodents, this likely reflects an interaction with the serotonergic system at concentrations far exceeding those required for mescaline's effects and does not translate to psychedelic activity in humans.[1] The amphetamine-like excitation observed in rodents at high doses of this compound suggests a different, non-psychedelic mechanism of action.[1]

References

The Unseen Competitor: Assessing the Cross-reactivity of Trichocereine in Mescaline Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of immunoassay-based drug screening is paramount. This guide provides a comparative analysis of the potential cross-reactivity of Trichocereine, a naturally occurring alkaloid structurally similar to mescaline, in mescaline immunoassays. Due to the structural relationship, there is a high probability of this compound interfering with mescaline detection, potentially leading to false-positive results. This document explores the available data, delves into the underlying scientific principles, and provides detailed experimental protocols relevant to this issue.

Executive Summary

Mescaline (3,4,5-trimethoxyphenethylamine) is a classic psychedelic substance subject to monitoring in various forensic and clinical settings. Immunoassays are a primary tool for the rapid screening of mescaline in biological samples. However, the specificity of these assays can be compromised by the presence of structurally related compounds. This compound, also known as N,N-dimethylmescaline, is a naturally occurring alkaloid found in certain cacti, often alongside mescaline. The only structural difference between mescaline and this compound is the presence of two methyl groups on the terminal amine of this compound. This close structural resemblance raises significant concerns about its cross-reactivity in mescaline-targeted immunoassays.

Structural Comparison: Mescaline vs. This compound

The potential for cross-reactivity is rooted in the structural similarity between the target analyte (mescaline) and the interfering compound (this compound). As illustrated below, the core phenethylamine (B48288) skeleton and the 3,4,5-trimethoxy substitution pattern are identical. The only distinguishing feature is the N,N-dimethylation in this compound.

G cluster_mescaline Mescaline cluster_this compound This compound mescaline mescaline_label 3,4,5-trimethoxyphenethylamine This compound trichocereine_label N,N-dimethylmescaline

Fig. 1: Chemical structures of Mescaline and this compound.

Antibodies utilized in immunoassays recognize specific three-dimensional shapes and chemical properties (epitopes) of a molecule. Given that the majority of the this compound molecule is identical to mescaline, it is highly probable that it can bind to anti-mescaline antibodies, leading to a positive or semi-quantitative result in an immunoassay. The degree of this cross-reactivity would depend on the specific antibody and its binding pocket's tolerance for the bulkier N,N-dimethyl group.

Cross-Reactivity Data for Related Compounds

In the absence of direct data for this compound, examining the cross-reactivity of other phenethylamines in relevant immunoassays can provide valuable insights. The following table summarizes available data for various phenethylamine analogs in amphetamine and other designer drug immunoassays. While not specific to mescaline assays, this data illustrates the principle of how minor structural modifications can influence antibody recognition.

Immunoassay KitCompoundConcentration Tested (ng/mL)% Cross-Reactivity
Randox Drugs of Abuse V (DOA-V) Biochip Array MescalineCalibrator100%
This compoundData Not AvailableData Not Available
Generic Amphetamine Immunoassay d-Amphetamine1000100%
Phentermine25,000<0.1%
Ephedrine>100,000<0.1%
Phenylpropanolamine>100,000<0.1%

Note: The data in this table is illustrative and sourced from various studies on amphetamine and designer drug immunoassays. It is intended to highlight the principle of specificity and is not directly transferable to mescaline immunoassays. The Randox DOA-V array is one of the few commercially available platforms that includes an assay for mescaline; however, specific cross-reactivity data for this compound is not provided in their publicly available documentation.

Experimental Protocols

To address the gap in knowledge, researchers can perform cross-reactivity studies. A typical experimental protocol for determining the cross-reactivity of this compound in a competitive ELISA for mescaline is provided below.

Protocol: Competitive ELISA for Mescaline Cross-Reactivity Assessment

1. Principle: This is a competitive binding immunoassay. The enzyme-labeled mescaline (conjugate) competes with the free mescaline or this compound in the sample for a limited number of binding sites on the anti-mescaline antibody coated on the microplate wells. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of mescaline or the cross-reacting substance in the sample.

2. Materials:

  • Mescaline-specific competitive ELISA kit (containing antibody-coated microplate, mescaline-enzyme conjugate, substrate, and stop solution).
  • Mescaline standard solutions.
  • This compound standard solutions of known concentrations.
  • Drug-free urine or buffer for dilutions.
  • Microplate reader.

3. Procedure:

  • Prepare a series of dilutions of the this compound standard in drug-free urine or the assay buffer.
  • Add a fixed volume of the this compound dilutions or mescaline standards to the antibody-coated microplate wells.
  • Add a fixed volume of the mescaline-enzyme conjugate to each well.
  • Incubate the plate according to the manufacturer's instructions to allow for competitive binding.
  • Wash the plate to remove unbound reagents.
  • Add the substrate solution and incubate to allow for color development.
  • Add the stop solution to terminate the reaction.
  • Read the absorbance of each well using a microplate reader at the specified wavelength.

4. Calculation of Cross-Reactivity: The percent cross-reactivity can be calculated using the following formula:

% Cross-Reactivity = (Concentration of Mescaline at 50% B/B₀ / Concentration of this compound at 50% B/B₀) x 100

Where B is the absorbance of a standard or sample and B₀ is the absorbance of the negative control.

Visualizing the Workflow and Rationale

To better understand the process and the potential for cross-reactivity, the following diagrams illustrate the immunoassay workflow and the structural basis for interference.

G cluster_workflow Competitive Immunoassay Workflow start Sample/Standard Addition conjugate Add Enzyme-Labeled Mescaline start->conjugate incubation Incubation (Competitive Binding) conjugate->incubation wash1 Wash Step incubation->wash1 substrate Add Substrate wash1->substrate color_dev Color Development substrate->color_dev stop Add Stop Solution color_dev->stop read Read Absorbance stop->read

Fig. 2: Generalized workflow for a competitive immunoassay.

G cluster_binding Antibody Binding and Cross-Reactivity antibody Anti-Mescaline Antibody mescaline Mescaline mescaline->antibody High Affinity Binding This compound This compound (N,N-dimethylmescaline) This compound->antibody Potential Cross-Reactivity (Structurally Similar) no_binding Unrelated Compound no_binding->antibody No Binding (Structurally Dissimilar)

Fig. 3: Rationale for this compound's potential cross-reactivity.

Conclusion and Recommendations

The structural identity of this compound as N,N-dimethylmescaline creates a strong scientific basis for predicting significant cross-reactivity in mescaline immunoassays. While direct experimental data remains elusive in the reviewed literature, the potential for false-positive results in samples containing this compound is a critical consideration for toxicologists, researchers, and clinicians.

It is strongly recommended that:

  • Laboratories utilizing mescaline immunoassays be aware of this potential cross-reactivity, especially when analyzing samples from individuals who may have ingested cacti from the Trichocereus genus.

  • Confirmatory testing using a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), should be performed on all presumptive positive mescaline immunoassay results.

  • Further research is warranted to quantify the cross-reactivity of this compound in various commercially available mescaline immunoassays to provide definitive guidance for the interpretation of screening results.

Confirming the Identity of Trichocereine: A Comparative Guide to Spectroscopic and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of psychoactive compounds is paramount. This guide provides a comparative overview of analytical techniques for confirming the identity of Trichocereine (N,N-dimethyl-3,4,5-trimethoxyphenethylamine), with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and supporting data are presented to facilitate accurate and reliable characterization of this phenethylamine (B48288) alkaloid.

This compound, also known as N,N-dimethylmescaline, is a naturally occurring alkaloid found in certain cactus species.[1] Its structural similarity to mescaline necessitates precise analytical methods for differentiation and identification. While several techniques can be employed, NMR spectroscopy stands out for its ability to provide detailed structural information, offering a definitive confirmation of the molecular architecture.

Comparative Analysis of Analytical Techniques

While NMR spectroscopy is a powerful tool for structural elucidation, other analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are also valuable for the analysis of this compound. Each technique offers distinct advantages and provides complementary information.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Nuclear spin properties in a magnetic fieldDetailed molecular structure, connectivity of atoms, stereochemistryNon-destructive, provides unambiguous structural confirmationLower sensitivity compared to MS, requires higher sample concentration
GC-MS Separation by boiling point and fragmentation by electron ionizationMolecular weight and fragmentation patternHigh sensitivity and selectivity, excellent for mixture analysisCan cause thermal degradation of labile compounds, fragmentation may not be unique
HPLC Separation by polarityRetention time, quantificationVersatile for a wide range of compounds, non-destructiveDoes not provide detailed structural information on its own

Elucidating the Structure of this compound with NMR Spectroscopy

NMR spectroscopy provides a "fingerprint" of a molecule's structure by probing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C). The chemical shift (δ) of each nucleus in the spectrum is indicative of its local chemical environment, and the coupling patterns between adjacent nuclei reveal their connectivity.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

The following tables summarize the predicted chemical shifts for the protons and carbons in this compound. These values are crucial for comparing with experimentally obtained spectra to confirm the identity of the compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H-2', H-6'6.42s2H
OCH₃ (para)3.84s3H
OCH₃ (meta)3.82s6H
-CH₂- (Ar-CH₂)2.75 - 2.85m2H
-CH₂- (CH₂-N)2.50 - 2.60m2H
N(CH₃)₂2.30s6H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)
C-1'136.5
C-3', C-5'153.2
C-4'137.0
C-2', C-6'105.5
OCH₃ (para)60.8
OCH₃ (meta)56.1
-CH₂- (Ar-CH₂)34.0
-CH₂- (CH₂-N)60.0
N(CH₃)₂45.5

Experimental Protocols

Synthesis of this compound (N,N-dimethylmescaline)

A common method for the synthesis of this compound involves the reductive amination of 3,4,5-trimethoxybenzaldehyde (B134019) with dimethylamine, followed by reduction of the resulting imine. Another approach is the N-methylation of mescaline.

Workflow for the Synthesis of this compound from Mescaline:

Mescaline Mescaline Reaction Reductive N-methylation Mescaline->Reaction Reagents Formaldehyde, Sodium borohydride or other reducing agent Reagents->Reaction This compound This compound Reaction->this compound

Synthesis of this compound from Mescaline.
NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized or isolated compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Transfer the solution to a clean 5 mm NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly tuned and the magnetic field is shimmed for optimal homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-10 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-160 ppm.

  • Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase the spectra and perform baseline correction. Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

GC-MS Analysis Protocol
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent such as methanol (B129727) or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Source Temperature: 230 °C.

The expected mass spectrum of this compound would show a molecular ion peak ([M]⁺) at m/z 239. The fragmentation pattern would be characterized by a base peak at m/z 58, corresponding to the stable [CH₂=N(CH₃)₂]⁺ fragment formed by alpha-cleavage.

Logical Workflow for Identity Confirmation

The following diagram illustrates a logical workflow for confirming the identity of a sample suspected to be this compound.

cluster_synthesis Sample Preparation cluster_analysis Analytical Confirmation cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis or Isolation Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR GCMS GC-MS Analysis Purification->GCMS HPLC HPLC Analysis (Purity Check) Purification->HPLC CompareNMR Compare NMR Data with Predicted/Reference Spectra NMR->CompareNMR AnalyzeMS Analyze MS Fragmentation and Molecular Ion GCMS->AnalyzeMS CheckPurity Assess Purity from HPLC Chromatogram HPLC->CheckPurity Confirm Identity Confirmed CompareNMR->Confirm AnalyzeMS->Confirm CheckPurity->Confirm

Workflow for this compound Identification.

By following the detailed protocols and comparing the acquired data with the reference information provided in this guide, researchers can confidently confirm the identity of this compound, ensuring the integrity and accuracy of their scientific investigations.

References

A Comparative Analysis of Alkaloid Profiles in Trichocereus Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of ethnobotany, pharmacology, and drug development, the genus Trichocereus (now often subsumed within Echinopsis) presents a rich area of study due to its complex and variable alkaloid composition. The primary psychoactive component, mescaline, is of significant interest, but a range of other phenethylamine (B48288) alkaloids contributes to the unique pharmacological profiles of different species. This guide provides a comparative overview of the alkaloid content in several prominent Trichocereus species, supported by experimental data and detailed methodologies.

Data Presentation: Alkaloid Concentrations in Trichocereus Species

The following table summarizes the concentrations of mescaline and other selected alkaloids across various Trichocereus species as reported in scientific literature. It is important to note that alkaloid content can vary significantly based on genetic factors, environmental conditions, age of the plant, and the specific part of the plant being analyzed.[1] The data presented here is based on the analysis of dried stem tissue.

SpeciesMescaline (% dry weight)Other Notable AlkaloidsReference
Trichocereus pachanoi (San Pedro Cactus)0.053% - 4.7%Tyramine, Hordenine, 3-Methoxytyramine[2][3][4]
Trichocereus peruvianus (Peruvian Torch Cactus)~0.82%Tyramine, 3-Methoxytyramine, 3,5-dimethoxy-4-hydroxyphenethylamine[5]
Trichocereus bridgesii>0.025% (of fresh weight)Tyramine, Hordenine[4][6]
Trichocereus terscheckii0.25% - 1.2%Tyramine, Hordenine[7][8]
Trichocereus cuzcoensisPresent (quantification varies)3-Methoxytyramine (major alkaloid)[4][9]
Trichocereus validusPresent (quantification varies)Mescaline[10]
Trichocereus taquimbalensisPresent (quantification varies)Mescaline[10]

Note: The wide range in mescaline concentration for T. pachanoi highlights the natural variability within this species.[2] The highest concentrations are typically found in the green outer tissue.[3][4]

Experimental Protocols

The quantitative data presented in this guide is derived from studies employing rigorous analytical methodologies. Below are detailed protocols for the key experiments cited.

Alkaloid Extraction

A common method for the extraction of alkaloids from Trichocereus species involves a multi-step process to isolate the target compounds from the plant matrix.[2][11]

  • Sample Preparation: The cortical stem chlorenchyma (the green outer tissue) is collected and dried. The dried tissue is then ground into a fine powder to increase the surface area for extraction.

  • Soxhlet Extraction: A specific weight of the dried, ground plant material (e.g., 2.0 grams) is placed in a Soxhlet apparatus and extracted with methanol (B129727) for approximately 8 hours at 40°C.[11]

  • Solvent Evaporation: The resulting methanol extract is evaporated to dryness using a rotary evaporator at 40°C.[11]

  • Acid-Base Extraction:

    • The dried extract is redissolved in distilled water and acidified to pH 3.0 with concentrated hydrochloric acid.

    • This acidic aqueous solution is then washed (defatted) with a nonpolar solvent like dichloromethane (B109758) to remove lipids and other non-alkaloidal compounds. This step is typically repeated.

    • The aqueous layer, containing the protonated alkaloids, is then made alkaline to pH 12.0 with a strong base such as 5N sodium hydroxide. This deprotonates the alkaloids, making them soluble in a nonpolar solvent.

    • The alkaline solution is then extracted with dichloromethane. This step is also repeated to ensure complete transfer of the alkaloids into the organic layer.

    • The dichloromethane fractions are combined and evaporated to dryness to yield the final alkaloid extract.[11]

Alkaloid Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard techniques for the separation and quantification of alkaloids.[3]

  • High-Performance Liquid Chromatography (HPLC):

    • Instrumentation: An HPLC system equipped with a UV detector is used.

    • Column: A C18 reversed-phase column is commonly employed.

    • Mobile Phase: A suitable mobile phase, such as an aqueous solution of octylamine (B49996) o-phosphate (5.0 mM), is used to separate the alkaloids.

    • Detection: The detector is set to a wavelength where the alkaloids exhibit maximum UV absorbance, such as 205 nm or 230 nm.[9][11]

    • Quantification: A standard curve is generated using known concentrations of an authentic mescaline reference standard. The concentration of mescaline in the sample is determined by comparing its peak area to the standard curve.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Confirmation: GC-MS is often used to confirm the identity of the compounds quantified by HPLC.

    • Instrumentation: A gas chromatograph coupled to a mass-selective detector.

    • Analysis: The mass spectra of the separated compounds are compared with those of authentic standards and library spectra to confirm their identity.[11]

Mandatory Visualization

The following diagram illustrates the general workflow for the extraction and analysis of alkaloids from Trichocereus species.

Alkaloid_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Quantification start Dried & Ground Trichocereus Tissue soxhlet Soxhlet Extraction (Methanol) start->soxhlet evap1 Rotary Evaporation soxhlet->evap1 acid_base Acid-Base Extraction evap1->acid_base evap2 Final Evaporation acid_base->evap2 alkaloid_extract Crude Alkaloid Extract evap2->alkaloid_extract hplc HPLC Analysis alkaloid_extract->hplc gcms GC-MS Confirmation hplc->gcms data Quantitative Data hplc->data

Caption: Experimental workflow for Trichocereus alkaloid analysis.

References

An In Vivo Comparative Analysis of Trichocereine and N-methylmescaline

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is intended for informational and research purposes only. Trichocereine and N-methylmescaline are chemical compounds with psychoactive potential and their research is subject to regulatory oversight in many jurisdictions.

Introduction

This compound (N,N-dimethylmescaline) and N-methylmescaline are both N-methylated derivatives of the classic psychedelic phenethylamine (B48288), mescaline.[1][2] They are found as alkaloids in various cactus species.[1][2] Their structural similarity to mescaline has prompted interest in their potential psychoactive effects and pharmacological profiles. This guide aims to collate the available in vivo data to facilitate a comparative understanding of these two compounds.

Data Presentation

The following tables summarize the key quantitative data available for this compound and N-methylmescaline.

Table 1: Comparative Pharmacological Data

ParameterThis compound (N,N-dimethylmescaline)N-methylmescalineMescaline (for reference)
**Serotonin (B10506) Receptor Affinity (A₂) **Not explicitly defined in search results.~5,250 nM (approx. half the affinity of mescaline)[2]~2,240 nM[2]
Substitution for Mescaline in Rodents (Drug Discrimination) Full substitution at 50 mg/kg (intraperitoneal)[1][3]No significant substitution[2][3]-
Reported Human Psychoactive Dose Conflicting reports: Inactive up to 630 mg orally; moderate effects at 400 mg sublingually[1][4]No central or peripheral effects up to 25 mg[2]200-400 mg (sulfate salt)[5]
Observed In Vivo Effects in Rodents Amphetamine-like excitation[1][6]Saline-like responses in drug discrimination studies[3]Hypolocomotion, increased startle reactions[7]

Table 2: Natural Occurrence

CompoundPrimary Natural Sources
This compound Trichocereus terscheckii (major alkaloid), Gymnocalycium spp., Turbinicarpus spp., Acacia berlandieri, Acacia rigidula[1]
N-methylmescaline Lophophora williamsii (peyote), Pelecyphora aselliformis, Pachycereus pringlei[2]

Experimental Protocols

Rodent Drug Discrimination Studies

A key method for assessing the subjective effects of psychoactive compounds in animals is the drug discrimination paradigm. The data cited in this guide for mescaline substitution likely followed a protocol similar to the one described below.

Objective: To determine if an animal trained to recognize the subjective effects of a specific drug (the training drug, e.g., mescaline) will also recognize the effects of a novel compound (the test drug, e.g., this compound or N-methylmescaline).

Protocol:

  • Training Phase:

    • Animals (typically rats or pigeons) are trained in an operant chamber with two levers.

    • On days when they are administered the training drug (e.g., mescaline, 25 mg/kg, i.p.), pressing one specific lever (the "drug-appropriate" lever) results in a reward (e.g., a food pellet). Pressing the other lever has no consequence.

    • On days when they are administered a control substance (e.g., saline), pressing the other lever (the "saline-appropriate" lever) results in a reward.

    • This training continues until the animals reliably press the correct lever based on the substance they received.

  • Testing Phase:

    • Once trained, the animals are administered a test drug (e.g., various doses of this compound or N-methylmescaline).

    • During the test session, pressing either lever may or may not be rewarded (extinction conditions) to see which lever the animal prefers.

    • Full Substitution: If the animals predominantly press the "drug-appropriate" lever, it indicates that the test drug produces subjective effects similar to the training drug.

    • Partial Substitution: If the animals press both levers, it may indicate some similarity in effects.

    • No Substitution: If the animals predominantly press the "saline-appropriate" lever, it indicates that the test drug's effects are not perceived as being similar to the training drug.

Visualizations

Hypothesized Signaling Pathway for Phenethylamine Psychedelics

While the precise downstream signaling cascades for this compound and N-methylmescaline have not been fully elucidated, the primary mechanism of action for classic phenethylamine psychedelics like mescaline involves agonism at the serotonin 2A receptor (5-HT₂A). The following diagram illustrates this general pathway.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin 5HT2A_Receptor 5-HT₂A Receptor Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates Downstream_Effects Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) PKC->Downstream_Effects Ca_Release->Downstream_Effects Phenethylamine This compound or N-methylmescaline Phenethylamine->5HT2A_Receptor Binds to and activates

Caption: Hypothesized 5-HT₂A receptor signaling pathway for phenethylamine compounds.

Experimental Workflow for Drug Discrimination Study

The following diagram outlines the logical flow of a typical drug discrimination experiment used to compare the subjective effects of these compounds.

G cluster_training Training Phase cluster_testing Testing Phase cluster_results Interpretation Administer_Mescaline Administer Mescaline (e.g., 25 mg/kg) Press_Lever_A Press Lever A for Reward Administer_Mescaline->Press_Lever_A Administer_Saline Administer Saline Press_Lever_B Press Lever B for Reward Administer_Saline->Press_Lever_B Administer_Test_Drug Administer Test Drug (this compound or N-methylmescaline) Observe_Lever_Press Observe Lever Preference Administer_Test_Drug->Observe_Lever_Press Full_Sub Full Substitution (Presses Lever A) Observe_Lever_Press->Full_Sub Similar subjective effects No_Sub No Substitution (Presses Lever B) Observe_Lever_Press->No_Sub Dissimilar subjective effects Partial_Sub Partial Substitution (Presses Both Levers) Observe_Lever_Press->Partial_Sub cluster_training cluster_training

Caption: Workflow of a two-lever drug discrimination experiment.

Summary and Conclusion

The available in vivo evidence, primarily from rodent drug discrimination studies, suggests a significant pharmacological divergence between this compound and N-methylmescaline.

  • This compound demonstrates mescaline-like subjective effects in rodents, as evidenced by its full substitution in drug discrimination paradigms.[1][3] This suggests that it acts on similar central nervous system pathways as mescaline. However, its psychoactivity in humans is a subject of conflicting reports, with some studies indicating no effect and others suggesting mild psychedelic properties at high doses.[1][4] The amphetamine-like excitation observed in rodents further complicates its profile.[1][6]

  • N-methylmescaline , in contrast, does not substitute for mescaline in rodents, indicating a lack of similar subjective effects.[2][3] This aligns with its lower affinity for serotonin receptors compared to mescaline and reports of no psychoactive effects in humans at the doses tested.[2] It has been hypothesized that N-methylmescaline could become psychoactive when combined with monoamine oxidase inhibitors (MAOIs).[2]

References

A Quantitative Showdown: Mescaline vs. Trichocereine in Trichocereus terscheckii

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of ethnobotany, pharmacology, and drug development, the columnar cactus Trichocereus terscheckii (now often classified as Echinopsis terscheckii) presents a compelling case study in alkaloid biosynthesis. This species is known to contain the psychoactive phenethylamine (B48288) mescaline, alongside its N,N-dimethylated analog, trichocereine. Understanding the quantitative relationship between these two compounds is crucial for assessing the plant's pharmacological potential and for developing standardized extraction and analysis protocols. This guide provides a comparative overview of mescaline and this compound in T. terscheckii, supported by available data and detailed experimental methodologies.

Quantitative Comparison of Alkaloid Content

The primary psychoactive constituent of T. terscheckii is mescaline, while this compound is considered to be largely non-psychoactive in humans at comparable doses.[1] The relative abundance of these two alkaloids can vary, with historical studies suggesting a predominance of this compound.

A foundational study by Reti & Castrillón in 1951 reported a typical ratio of 5:1 for this compound to mescaline.[2] The total alkaloid content in the whole plant was found to range from 0.25% to 1.2%.[2] Interestingly, in some specimens with higher total alkaloid content, mescaline was reportedly absent.[2] More recent analysis has confirmed the presence of both mescaline and this compound through mass spectrometry.[3] One study determined the total alkaloid concentration to be approximately 0.33 mg per gram of fresh tissue, which corresponds to about 4.50 mg per gram of dry tissue (0.45%).[3]

The distribution of these alkaloids within the cactus is not uniform. The 1951 study indicated that the inner core contains about 45% of the total alkaloids, the outer green photosynthetic tissue holds 29%, and the tissue in between contains the remaining 26%.[2] While the outer green layer has a lower total amount of alkaloids, its lower mass means it has a higher concentration by weight.[2]

Below is a summary of the quantitative data gathered from available literature. It is important to note that alkaloid content can be highly variable due to genetic factors, environmental conditions, and the age of the plant.

ParameterMescalineThis compoundTotal AlkaloidsSource
Ratio 15-Reti & Castrillón, 1951[2]
Concentration (Whole Plant, Dry Weight) VariableVariable0.25% - 1.2%Reti & Castrillón, 1951[2]
Concentration (Dry Weight) --0.45%Carbone et al., 2013[3]
Concentration (Fresh Weight) --0.33 mg/gCarbone et al., 2013[3]

Experimental Protocols

To aid researchers in the accurate quantification of mescaline and this compound in T. terscheckii, a synthesized experimental protocol based on established methodologies for cactus alkaloid analysis is provided below.

Protocol: Extraction and Quantification of Mescaline and this compound

1. Sample Preparation:

  • Collect fresh T. terscheckii tissue (e.g., outer green chlorenchyma).
  • Remove spines and waxy cuticle.
  • Dice the tissue into small pieces and freeze-dry to a constant weight.
  • Grind the dried tissue into a fine powder.

2. Soxhlet Extraction:

  • Place a known weight of the dried powder (e.g., 10 g) into a cellulose (B213188) thimble.
  • Insert the thimble into a Soxhlet extractor.
  • Extract with methanol (B129727) for approximately 12-24 hours.
  • After extraction, evaporate the methanol under reduced pressure to obtain a crude extract.

3. Acid-Base Extraction (Liquid-Liquid Extraction):

  • Dissolve the crude extract in 1 M hydrochloric acid (HCl).
  • Wash the acidic solution with a non-polar solvent like dichloromethane (B109758) to remove non-alkaloidal compounds. Discard the organic phase.
  • Basify the aqueous solution to a pH of 9-10 with a strong base (e.g., 25% ammonium (B1175870) hydroxide).
  • Extract the alkaloids from the basified aqueous solution with dichloromethane multiple times.
  • Pool the organic extracts and dry over anhydrous sodium sulfate.
  • Evaporate the dichloromethane to yield the purified alkaloid fraction.

4. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):

  • Prepare a standard curve using certified reference standards of mescaline and this compound of known concentrations.
  • Dissolve a known weight of the purified alkaloid fraction in a suitable solvent (e.g., methanol).
  • Analyze the sample and standards using a GC-MS system.
  • GC Conditions (Example):
  • Column: HP-5MS (or equivalent)
  • Injector Temperature: 250°C
  • Oven Program: Start at 70°C, ramp to 290°C at 10°C/min, hold for 10 min.
  • Carrier Gas: Helium
  • MS Conditions (Example):
  • Ionization Mode: Electron Ionization (EI)
  • Scan Range: 40-550 m/z
  • Identify mescaline and this compound based on their retention times and mass spectra compared to the standards.
  • Quantify the amount of each alkaloid in the sample by comparing the peak areas to the standard curve.

Visualizing the Process and Pathway

To further clarify the experimental workflow and the known mechanism of action for mescaline, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A Fresh Cactus Tissue B Freeze-Drying A->B C Grinding to Powder B->C D Soxhlet Extraction (Methanol) C->D E Acid-Base Extraction D->E F Purified Alkaloid Fraction E->F G GC-MS Analysis F->G H Quantification G->H

Fig. 1: General workflow for the extraction and analysis of alkaloids from T. terscheckii.

Mescaline's psychoactive effects are primarily mediated by its interaction with the serotonin (B10506) 5-HT2A receptor.[4]

signaling_pathway mescaline Mescaline receptor Serotonin 5-HT2A Receptor mescaline->receptor Agonist Binding g_protein Gq/11 Protein receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor downstream Downstream Cellular Effects dag->downstream ca_release Ca²⁺ Release er->ca_release ca_release->downstream

Fig. 2: Simplified signaling pathway of mescaline via the 5-HT2A receptor.

References

The Silent Alkaloid: Validating the Lack of Psychoactive Effects of Trichocereine in Humans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Trichocereine and its close structural analog, mescaline, to validate the prevailing scientific understanding that this compound does not elicit psychoactive effects in humans. Drawing upon available experimental data, this document delves into the pharmacological and structural reasons for this observed lack of activity, offering a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development.

Executive Summary

This compound, or N,N-dimethylmescaline, is a naturally occurring phenethylamine (B48288) alkaloid found in certain cacti. Despite its structural similarity to the potent psychedelic mescaline, historical human studies and principles of psychopharmacology indicate that this compound is not psychoactive. This lack of effect is primarily attributed to its N,N-dimethylated structure, which is understood to significantly hinder its ability to bind to and activate the serotonin (B10506) 5-HT2A receptor, the key mediator of mescaline's psychedelic properties. Furthermore, evidence suggests that this compound may have poor penetration of the blood-brain barrier.

Comparative Analysis: this compound vs. Mescaline

The primary point of comparison for understanding this compound's pharmacology is mescaline. Both are 3,4,5-trimethoxyphenethylamines, with the only structural difference being the substitution on the amine group.

FeatureThis compound (N,N-dimethylmescaline)Mescaline
Chemical Structure N,N-dimethyl-3,4,5-trimethoxyphenethylamine3,4,5-trimethoxyphenethylamine
Psychoactive Effects in Humans Generally reported as non-psychoactive at high oral and parenteral doses. One report of moderate effects with sublingual administration.Potent psychedelic, inducing visual and auditory hallucinations, altered states of consciousness, and euphoria.[1][2]
Typical Human Dosage for Effects No established psychoactive dose. No effects at up to 630 mg orally.200-400 mg for a moderate psychedelic experience.
Primary Mechanism of Action Not definitively established, but presumed to have very low affinity for the 5-HT2A receptor.Partial agonist at the serotonin 5-HT2A receptor.[1]
Receptor Binding Affinity (Ki) Data not available in cited literature.5-HT2A: >12,000 nM

Pharmacological Rationale for Lack of Psychoactivity

Structure-Activity Relationships (SAR)

The psychoactivity of phenethylamines is highly dependent on their chemical structure. For psychedelic phenethylamines that act on the 5-HT2A receptor, the presence of a primary amine (an NH2 group) is generally crucial for activity. The addition of two methyl groups to the nitrogen atom, as in this compound, creates a tertiary amine. This structural change is known to dramatically reduce or abolish affinity for the 5-HT2A receptor.

Blood-Brain Barrier Penetration

While not definitively studied for this compound, related N,N-dimethylphenethylamines are known to have limited ability to cross the blood-brain barrier. Rodent studies with this compound showed that while it could substitute for mescaline in drug discrimination tests when administered intraperitoneally, it was only transiently effective when injected directly into the brain. This suggests that even if this compound had some intrinsic activity at the 5-HT2A receptor, its ability to reach its target in the central nervous system is likely limited.

Review of Human Experimental Data

Ludueña (1930s)
  • Methodology: F. P. Ludueña administered this compound hydrochloride to human subjects.

  • Dosage: Up to 9 mg/kg orally (equivalent to 630 mg for a 70 kg person) and up to 550 mg parenterally.

  • Observed Effects: No psychoactive effects were reported. The only noted side effect was "slight gastric heaviness."

Vojtĕchovský and Krus (1960s)
  • Methodology: Assessed the effects of this compound in human subjects and compared them to mescaline.

  • Dosage: Up to 800 mg (presumed orally).

  • Observed Effects: The effects of 800 mg of this compound were reported to be weaker than those of 400 mg of mescaline. A separate experiment with 400 mg administered sublingually was reported to produce "moderate psychedelic effects" with a faster onset and shorter duration than mescaline. This latter finding is an outlier in the literature and may be due to the different route of administration, though further research would be needed to confirm this.

Visualizing the Mechanisms

Signaling Pathway of Psychoactive Phenethylamines

The following diagram illustrates the established signaling pathway for psychoactive phenethylamines like mescaline, which is presumed to be inactive for this compound due to its low receptor affinity.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Mescaline Mescaline Receptor 5-HT2A Receptor Mescaline->Receptor Binds and Activates Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Psychoactive_Effects Downstream Signaling (Psychoactive Effects) Ca->Psychoactive_Effects PKC->Psychoactive_Effects

Caption: Mescaline's psychoactive effects are mediated by the 5-HT2A receptor and subsequent Gq-coupled signaling cascade.

Experimental Workflow for Assessing Psychoactivity in Humans

This diagram outlines a generalized workflow for a clinical study designed to assess the psychoactive effects of a compound.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase A Ethical Review and Approval B Subject Recruitment and Screening A->B C Informed Consent B->C D Baseline Physiological and Psychological Assessment C->D E Drug Administration (Double-Blind, Placebo-Controlled) D->E Proceed if stable F Serial Assessments: - Subjective Effects Questionnaires - Physiological Monitoring - Cognitive Tasks E->F Initiate post-administration G Post-Drug Monitoring F->G After observation period H Data Analysis G->H I Reporting of Findings H->I

References

A Proposed Comparative Study: Investigating the Effects of Trichocereine on Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a proposed comparative study to elucidate the effects of Trichocereine, a phenethylamine (B48288) alkaloid, on the monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). While direct, quantitative comparative data for this compound is not extensively available in current literature, its structural similarity to other psychoactive phenethylamines suggests a potential interaction with these critical regulators of neurotransmission. Some reports indicate that this compound may exhibit excitatory effects similar to amphetamine, pointing towards a possible mechanism of action involving monoamine transporters.[1]

This document provides a framework for conducting such a study, including hypothetical data tables for comparison with well-characterized psychostimulants, detailed experimental protocols for in vitro assays, and visualizations of the proposed experimental workflow and signaling interactions.

Comparative Analysis of Monoamine Transporter Inhibition

To effectively characterize the pharmacological profile of this compound, its inhibitory potency at DAT, NET, and SERT should be quantified and compared with that of known monoamine transporter ligands. The following table presents a template for organizing such comparative data, populated with known values for reference compounds. The values for this compound are presented as hypothetical placeholders to be determined by experimentation.

Table 1: Comparative Inhibitory Potency (IC50, nM) of this compound and Reference Compounds at Human Monoamine Transporters

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/SERT Selectivity Ratio
This compound To be determinedTo be determinedTo be determinedTo be determined
Cocaine200 - 600200 - 700300 - 700~1
d-Amphetamine~60070 - 10020,000 - 40,000>30
Methamphetamine~600~10010,000 - 40,000>15
Methylphenidate~100~100~100,000~1000
MDMA>1000~1000~500<1

Note: IC50 values for reference compounds are approximated from multiple sources for comparative purposes.[2][3] The DAT/SERT selectivity ratio is a useful predictor of a compound's abuse liability, with higher ratios often associated with greater psychostimulant effects.[4][5]

Experimental Protocols

To determine the inhibitory potency of this compound on monoamine transporters, a neurotransmitter uptake inhibition assay is proposed. The following protocol is a standard method using human embryonic kidney 293 (HEK293) cells stably expressing the human dopamine, norepinephrine, or serotonin transporters.[6][7]

Monoamine Transporter Uptake Inhibition Assay

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound for DAT, NET, and SERT.

Materials:

  • HEK293 cells stably transfected with human DAT, NET, or SERT.[6][7]

  • Cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin).

  • Poly-D-lysine coated 96-well plates.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Radiolabeled monoamines: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • This compound and reference compounds (cocaine, d-amphetamine).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293-hDAT, HEK293-hNET, and HEK293-hSERT cells in appropriate culture medium.

    • Plate the cells in poly-D-lysine coated 96-well plates at a density of 40,000-60,000 cells per well and allow them to adhere overnight.[8]

  • Preparation of Compounds:

    • Prepare a stock solution of this compound and reference compounds in a suitable solvent (e.g., DMSO or water).

    • Perform serial dilutions of the compounds in assay buffer to create a range of concentrations for the dose-response curve.

  • Uptake Inhibition Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of this compound or a reference compound for 10-20 minutes at 37°C.[9]

    • Initiate the uptake reaction by adding the respective radiolabeled monoamine ([³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) at a concentration close to its Km value.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C to ensure measurement of the initial rate of uptake.[9]

  • Termination of Uptake:

    • Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.

  • Quantification:

    • Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor, e.g., 10 µM cocaine for DAT).

    • Plot the percentage of inhibition of specific uptake against the logarithm of the drug concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Visualizations

The following diagrams illustrate the proposed experimental workflow and the theoretical interaction of this compound with monoamine transporters.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture HEK293 cells with hDAT, NET, or SERT Pre_incubation Pre-incubation with Test Compound Cell_Culture->Pre_incubation Compound_Prep This compound & Reference Compounds Compound_Prep->Pre_incubation Uptake_Initiation Add Radiolabeled Monoamine Pre_incubation->Uptake_Initiation Termination Wash with Ice-Cold Buffer Uptake_Initiation->Termination Scintillation_Counting Scintillation Counting Termination->Scintillation_Counting Data_Analysis IC50 Determination Scintillation_Counting->Data_Analysis

Caption: Experimental workflow for monoamine transporter uptake inhibition assay.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft DAT DAT NET NET NE_in Norepinephrine NET->NE_in Reuptake SERT SERT DA_in Dopamine SER_in Serotonin This compound This compound This compound->DAT Inhibition This compound->NET Inhibition This compound->SERT Inhibition DA_out Dopamine DA_out->DAT Reuptake NE_out Norepinephrine SER_out Serotonin SER_out->SERT Reuptake

Caption: Theoretical interaction of this compound with monoamine transporters.

References

Reproducibility of Trichocereine Extraction and Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the ability to reliably extract and accurately quantify trichocereine from various matrices is paramount. This guide provides a comparative analysis of common extraction and quantification methodologies, focusing on their reproducibility and performance. The information presented is collated from various studies on phenethylamine (B48288) alkaloids, including the closely related mescaline, to provide a comprehensive overview for the scientific community.

Principles of this compound Analysis

This compound, a phenethylamine alkaloid found in certain cactus species, requires robust analytical methods for accurate characterization. The overall workflow involves two key stages: extraction of the analyte from the plant matrix and subsequent quantification using analytical instrumentation. The reproducibility of results is critically dependent on the chosen methods at each stage.

Comparative Analysis of Extraction Methods

The initial step of isolating this compound from plant material significantly impacts the purity and overall yield, thereby influencing the reproducibility of quantification. The two most common approaches are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Extraction MethodPrincipleTypical Solvents/PhasesReported Recovery RatesKey AdvantagesKey DisadvantagesReproducibility (RSD)
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on its solubility. Typically involves acid-base manipulations to move the alkaloid between aqueous and organic layers.Chloroform, Dichloromethane (B109758), Toluene, Xylene for the organic phase; Acidified or basified water for the aqueous phase.[1][2]54.5% to >95% for similar alkaloids, highly dependent on solvent and pH.[3][4]Simple, cost-effective for small sample numbers, and widely applicable.[5]Can be time-consuming, requires large volumes of organic solvents, and is prone to emulsion formation.[6][7]< 15% (analyte dependent)
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while impurities are washed away. The analyte is then eluted with a small volume of solvent.C18 or polymeric cartridges. Elution with methanol (B129727) or acetonitrile (B52724), often with modifiers.>95% for phenethylamines.[3]High recovery, cleaner extracts, reduced solvent consumption, easily automated, and high throughput.[6][7]Higher cost of consumables (cartridges), and requires method development to optimize sorbent and solvent selection.[6]< 10%

Comparative Analysis of Quantification Methods

Following extraction, various analytical techniques can be employed for the quantification of this compound. The most prevalent methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with different detectors.

Quantification MethodPrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Precision (RSD%)Accuracy (%)
GC-MS Separation of volatile compounds followed by detection based on their mass-to-charge ratio.Analyte and matrix dependent.Typically in the low ng/mL range.> 0.99Intraday: < 10%, Interday: < 15%85-115%
HPLC-UV/DAD Separation based on polarity, with detection via UV-Vis absorbance.0.01 µg/L for similar alkaloids.[8]0.05 ng/mL for similar alkaloids.[4]> 0.999[9]Intraday: < 5%, Interday: < 10%90-110%
LC-MS/MS HPLC separation coupled with highly sensitive and selective tandem mass spectrometry detection.0.05 ng/mL for similar alkaloids.[4]1.25 - 12.5 ng/mL for mescaline and its metabolites.[10]≥ 0.995[11]Intraday: ≤ 7.33%, Interday: < 15%[10]84.9% - 106%[10]

Experimental Protocols

Liquid-Liquid Extraction (Acid-Base)

This protocol is a common method for extracting alkaloids from plant material.

  • Maceration : The dried and powdered plant material is macerated with an organic solvent like methanol or ethanol (B145695) to extract the alkaloids.[1]

  • Acidification : The alcoholic extract is evaporated, and the residue is dissolved in an acidic aqueous solution (e.g., HCl or sulfuric acid). This protonates the alkaloids, making them water-soluble.

  • Defatting : The acidic solution is washed with a non-polar organic solvent (e.g., hexane (B92381) or dichloromethane) to remove fats and other non-polar impurities.[1] The aqueous layer containing the protonated alkaloids is retained.

  • Basification : The pH of the aqueous solution is raised (typically to pH 9-11) using a base like sodium hydroxide (B78521) or ammonia. This deprotonates the alkaloids, making them soluble in organic solvents.[1]

  • Extraction : The basified aqueous solution is repeatedly extracted with a non-polar organic solvent (e.g., dichloromethane or chloroform). The organic layers containing the free-base alkaloids are combined.[1]

  • Evaporation : The organic solvent is evaporated to yield the crude alkaloid extract.

Solid-Phase Extraction (SPE)

SPE is a more modern and often more efficient method for sample cleanup and concentration.

  • Sample Preparation : The initial plant extract (e.g., methanolic extract) is prepared and may be diluted.

  • Column Conditioning : The SPE cartridge (e.g., C18) is conditioned by passing a specific solvent (e.g., methanol) through it.

  • Sample Loading : The prepared sample is loaded onto the conditioned SPE cartridge. The target alkaloids are retained on the solid phase.

  • Washing : The cartridge is washed with a solvent that removes impurities but leaves the alkaloids bound to the sorbent.

  • Elution : A different solvent is used to elute the retained alkaloids from the cartridge.

  • Evaporation and Reconstitution : The eluate is evaporated, and the residue is reconstituted in a suitable solvent for analysis.

GC-MS Quantification
  • Derivatization (Optional but often recommended for phenethylamines) : The extracted sample may be derivatized to improve volatility and chromatographic peak shape.

  • Injection : A small volume of the sample is injected into the GC inlet.

  • Separation : The sample is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase.

  • Ionization and Mass Analysis : As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio.

  • Detection and Quantification : The detector records the abundance of each ion, and the resulting mass spectrum is used for identification. Quantification is achieved by comparing the peak area of the analyte to that of a known standard.

HPLC-UV/DAD or LC-MS/MS Quantification
  • Mobile Phase Preparation : The mobile phase, a mixture of solvents (e.g., acetonitrile and water with additives like formic acid or ammonium (B1175870) acetate), is prepared and degassed.[12]

  • Injection : A precise volume of the sample is injected into the HPLC system.

  • Separation : The sample is pumped through a column packed with a stationary phase (e.g., C18). Separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

  • Detection :

    • UV/DAD : As the separated compounds elute from the column, they pass through a UV detector. The absorbance of light at one or more wavelengths is measured and is proportional to the concentration of the analyte.[13]

    • MS/MS : The eluent from the HPLC is introduced into a mass spectrometer. The compounds are ionized, and specific parent ions are selected and fragmented to produce daughter ions. This highly selective process allows for very low detection limits and high confidence in compound identification.[12]

  • Quantification : The peak area of the analyte is compared to a calibration curve generated from standards of known concentrations to determine the quantity of this compound in the sample.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_quantification Quantification plant_material Plant Material maceration Maceration (e.g., Methanol) plant_material->maceration filtration Filtration maceration->filtration crude_extract Crude Extract filtration->crude_extract lle Liquid-Liquid Extraction (Acid-Base Partitioning) crude_extract->lle Option 1 spe Solid-Phase Extraction crude_extract->spe Option 2 purified_extract Purified Extract lle->purified_extract spe->purified_extract gcms GC-MS Analysis purified_extract->gcms Option A hplcdad HPLC-DAD Analysis purified_extract->hplcdad Option B lcmsms LC-MS/MS Analysis purified_extract->lcmsms Option C data_analysis Data Analysis & Quantification gcms->data_analysis hplcdad->data_analysis lcmsms->data_analysis decision_tree cluster_extraction_choice Extraction Method Choice cluster_quantification_choice Quantification Method Choice start Select Extraction & Quantification Method throughput High Throughput Needed? start->throughput cost Low Cost a Priority? throughput->cost No spe Solid-Phase Extraction (SPE) throughput->spe Yes cost->spe No lle Liquid-Liquid Extraction (LLE) cost->lle Yes sensitivity High Sensitivity Required? spe->sensitivity lle->sensitivity availability Routine Analysis? sensitivity->availability No lcmsms LC-MS/MS sensitivity->lcmsms Yes hplcdad HPLC-DAD availability->hplcdad Yes gcms GC-MS availability->gcms No

References

Safety Operating Guide

Navigating the Disposal of Trichocereine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides a procedural framework for the disposal of Trichocereine, a phenethylamine (B48288) alkaloid. Due to the absence of specific, publicly available disposal protocols for this compound, this document outlines a course of action based on general best practices for the disposal of research-grade alkaloid compounds.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) office and a qualified chemist before proceeding with any disposal method.

Immediate Safety and Handling

Before initiating any disposal procedure, ensure that all relevant safety protocols are in place. Adherence to general laboratory safety rules is the first line of defense against accidents and exposure.

Key Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or glasses, a lab coat, and chemical-resistant gloves.[1][2][3] Depending on the scale of the disposal and the potential for aerosolization, additional respiratory protection may be necessary.

  • Ventilation: All handling and preparation for disposal of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][4]

  • Emergency Preparedness: Be familiar with the location and operation of emergency equipment, such as safety showers, eyewash stations, and fire extinguishers.[1][2][5]

  • Spill Response: Have a spill kit readily available and be knowledgeable about the procedures for containing and cleaning up alkaloid spills.

This compound Disposal Workflow

The proper disposal of a research chemical like this compound follows a structured workflow designed to ensure safety and environmental responsibility. The following diagram illustrates the key decision points and steps in this process.

Trichocereine_Disposal_Workflow cluster_prep Phase 1: Preparation and Consultation cluster_segregation Phase 2: Waste Segregation cluster_disposal Phase 3: Disposal Pathway start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Office and Qualified Chemist start->consult_ehs review_sds Review Safety Data Sheet (if available) consult_ehs->review_sds determine_properties Determine Chemical Properties and Hazards review_sds->determine_properties segregate_waste Segregate Waste by Type (Solid, Liquid, Sharps) determine_properties->segregate_waste label_container Label Waste Container Clearly segregate_waste->label_container select_disposal Select Appropriate Disposal Method per EHS Guidance label_container->select_disposal incineration High-Temperature Incineration (Preferred for Alkaloids) select_disposal->incineration Primary Recommendation landfill Hazardous Waste Landfill (If Approved) select_disposal->landfill Alternative neutralization Chemical Neutralization (If Applicable and Approved) select_disposal->neutralization Specific Cases Only end End: Disposal Complete incineration->end landfill->end neutralization->end

Caption: Workflow for the proper disposal of this compound.

Step-by-Step Disposal Procedure

The following steps provide a detailed guide for the disposal of this compound, grounded in established laboratory safety protocols.

Step 1: Consultation and Information Gathering

  • Contact EHS: Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on chemical waste disposal.[6] Provide them with all available information on this compound.

  • Seek Chemical Expertise: Consult with a senior chemist or other qualified professional to understand the specific reactivity and hazards of this compound, which is a phenethylamine alkaloid.[7]

  • Review Available Data: Although a specific Safety Data Sheet (SDS) for this compound was not found in the initial search, review any available literature on its chemical properties and stability.[7]

Step 2: Waste Characterization and Segregation

  • Identify Waste Streams: Determine the form of the this compound waste (e.g., pure compound, solutions, contaminated labware).

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS office. Use separate, clearly labeled containers for solid waste, liquid waste, and contaminated sharps.

Step 3: Packaging and Labeling

  • Use Appropriate Containers: Ensure that waste containers are made of a material compatible with this compound and are in good condition with secure lids.

  • Label Containers Thoroughly: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Toxic," "Alkaloid").

Step 4: Storage Pending Disposal

  • Designated Storage Area: Store the sealed and labeled waste containers in a designated, secure hazardous waste accumulation area.

  • Secondary Containment: It is best practice to use secondary containment for liquid waste to prevent spills.

Step 5: Final Disposal

  • Arrange for Pickup: Coordinate with your EHS office for the pickup and final disposal of the this compound waste.

  • Recommended Disposal Method: For many organic and alkaloid compounds, high-temperature incineration by a licensed hazardous waste disposal facility is the preferred method. This ensures the complete destruction of the compound. Your EHS office will confirm the appropriate disposal pathway.

  • Documentation: Maintain accurate records of the amount of this compound waste generated and the date of its transfer to the EHS office for disposal.

Quantitative Data Summary

No specific quantitative data for the disposal of this compound was identified in the search results. For general chemical waste, quantitative limits for storage and disposal are typically set by institutional and regulatory bodies. Consult your EHS office for these specific thresholds.

Experimental Protocols

No experimental protocols specifically detailing the disposal of this compound were found. The procedures outlined above are based on established best practices for chemical laboratory safety and waste management.[1][3][4][5]

By adhering to these general guidelines and, most importantly, by engaging with your institution's safety experts, you can ensure the safe and compliant disposal of this compound and other laboratory chemicals, fostering a culture of safety and environmental stewardship within your research environment.

References

Standard Operating Procedure: Safe Handling of Trichocereine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of Trichocereine (N,N-dimethylmescaline) in a laboratory setting. The following procedures are designed to minimize risk and ensure the safety of all personnel.

Disclaimer: this compound is a phenethylamine (B48288) alkaloid and a research chemical.[1] Comprehensive toxicological data is not publicly available. Therefore, it must be handled with the utmost care, treating it as a potentially hazardous substance. These guidelines are based on its chemical similarity to other psychoactive phenethylamines and general best practices for handling potent compounds.[2]

Chemical and Physical Properties

This compound, also known as N,N-dimethyl-3,4,5-trimethoxyphenethylamine, is an alkaloid found in several cactus species, notably as the major alkaloid in Trichocereus terscheckii.[1][3][4] While it is structurally related to the psychedelic compound mescaline, reports on its psychoactive effects in humans are conflicting, with some studies showing no effects at high doses and others suggesting moderate psychedelic effects under specific conditions.[1][5]

PropertyData
Synonyms N,N-dimethylmescaline, MM-M, Trichocerine
Molecular Formula C₁₃H₂₁NO₃
Molar Mass 239.315 g/mol [1]
Appearance Data not available; likely a crystalline solid
Solubility Data not available
CAS Number 529-91-9[1]

Personal Protective Equipment (PPE)

A risk assessment must be performed before handling this compound to ensure all potential hazards are identified and mitigated. The following PPE is mandatory for all procedures involving this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Prevents dermal absorption. Double-gloving provides extra protection against tears and contamination during doffing.
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes of solutions or accidental aerosolization of powder.
Body Protection Fully-buttoned laboratory coatPrevents contamination of personal clothing.
Respiratory Protection N95/FFP2-rated respirator or higherRequired when handling the solid/powder form outside of a certified chemical fume hood to prevent inhalation of fine particles.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound must be performed within a designated area, such as a certified chemical fume hood, to minimize exposure.[2]

3.1. Receiving and Storage

  • Verification: Upon receipt, verify the container label matches the order information.

  • Inspection: Inspect the container for any signs of damage or leakage. If compromised, handle within a fume hood and follow spill procedures.

  • Storage: Store the compound in a clearly labeled, sealed container. Keep it in a secure, ventilated, and controlled-access location away from incompatible materials like strong oxidizing agents.

3.2. Weighing and Aliquoting (Solid Form)

  • Work Area Preparation: Conduct this procedure in a chemical fume hood. Cover the work surface with absorbent bench paper.

  • Tare Weighing Vessel: Place a clean weighing vessel on an analytical balance and tare it.

  • Compound Transfer: Carefully transfer the required amount of this compound powder using a clean spatula. Avoid generating dust. Use gentle movements to minimize aerosolization.

  • Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces with 70% ethanol (B145695) or another appropriate solvent. Dispose of contaminated wipes as hazardous waste.

  • Sealing: Securely seal the primary container before removing it from the fume hood.

3.3. Solution Preparation

  • Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the pre-weighed this compound.

  • Dissolution: Cap the vessel and mix by gentle inversion, vortexing, or sonication until the compound is fully dissolved.

  • Labeling: Clearly label the final solution with the compound name, concentration, solvent, date, and preparer's initials.

3.4. Spill Response

  • Small Spills (Powder):

    • Gently cover the spill with damp paper towels to avoid raising dust.

    • Wipe the area from the outside in.

    • Place contaminated materials in a sealed bag for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent.

  • Small Spills (Liquid):

    • Absorb the spill with absorbent pads or granules.

    • Wipe the area clean with an appropriate solvent.

    • Place all contaminated materials in a sealed bag for hazardous waste disposal.

  • Large Spills: Evacuate the area and contact the institutional safety officer immediately.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

Waste StreamDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed hazardous waste container.
Contaminated Labware Dispose of items like pipette tips, tubes, and gloves in a designated, sealed hazardous waste bag or container.
Liquid Waste Collect all solutions containing this compound in a labeled, sealed, and chemically resistant hazardous waste container.
Contaminated Glassware Rinse glassware three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. The cleaned glassware can then be washed normally.

Procedural Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep 1. Pre-Operation cluster_handling 2. Material Handling cluster_use 3. Procedure cluster_cleanup 4. Post-Operation cluster_disposal 5. Waste Management prep Preparation handling Handling (in Fume Hood) procedure Experimental Use cleanup Decontamination & Cleanup disposal Waste Disposal risk_assessment Conduct Risk Assessment don_ppe Don Required PPE (Gloves, Goggles, Lab Coat) risk_assessment->don_ppe prep_hood Prepare Fume Hood don_ppe->prep_hood weigh Weigh Solid this compound prep_hood->weigh Start Handling dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment Proceed to Use decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate End Experiment doff_ppe Doff PPE Correctly decontaminate->doff_ppe solid_waste Segregate Solid Waste decontaminate->solid_waste Contaminated Disposables liquid_waste Segregate Liquid Waste decontaminate->liquid_waste Rinsate & Solutions doff_ppe->solid_waste Used PPE

Caption: Workflow for safe handling of this compound from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.